molecular formula C19H35NO2 B013551 Dicyclomine CAS No. 67-92-5

Dicyclomine

Número de catálogo: B013551
Número CAS: 67-92-5
Peso molecular: 309.5 g/mol
Clave InChI: CURUTKGFNZGFSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dicyclomine Hydrochloride: An Antimuscarinic Research Standard this compound Hydrochloride is a well-characterized anticholinergic and antispasmodic agent supplied as a high-purity standard for research applications. It is primarily utilized in pharmacological studies to investigate mechanisms and treatments for functional gastrointestinal disorders, such as irritable bowel syndrome (IBS). Its primary value to researchers lies in its dual mechanism of action: it acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3) and exhibits a direct smooth muscle relaxant effect. This combined action effectively reduces spontaneous motility and counteracts smooth muscle spasms in the gastrointestinal tract, making it a critical tool for modeling and studying gut physiology and pathophysiological conditions. Key Research Applications: Gastrointestinal Pharmacology: Used to study the control of intestinal hypermotility and to alleviate spasms in models of functional bowel/irritable bowel syndrome. Receptor Profiling: Serves as a selective muscarinic receptor antagonist to explore cholinergic signaling pathways in smooth muscle and the central nervous system. Mechanistic Studies: Employed to investigate non-competitive inhibition of agents like histamine and bradykinin on smooth muscle contractions. Emerging Research: Early in vitro and in vivo studies suggest potential antibacterial properties against various pathogenic bacteria, opening avenues for repurposing research. Pharmacological Profile: Mechanism of Action: Antagonizes acetylcholine at muscarinic receptors in the autonomic nervous system and directly relaxes gastrointestinal smooth muscle. Primary Target: Muscarinic M1, M2, and M3 receptors. Elimination Half-Life: Approximately 1.8 hours (mean plasma). Important Notice: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal consumption or administration to humans or animals. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURUTKGFNZGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-92-5 (hydrochloride)
Record name Dicyclomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022926
Record name Dicyclomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dicyclomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L
Record name DICYCLOMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dicyclomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77-19-0, 67-92-5
Record name Dicyclomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclomine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Di-syntramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dicyclomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicycloverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICYCLOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4X8IF6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICYCLOMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dicyclomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-166
Record name Dicyclomine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Dicyclomine's Dual Antispasmodic Action: A Technical Guide on its Anticholinergic and Musculotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine (B1218976) is a widely prescribed antispasmodic agent for the treatment of intestinal hypermotility, particularly in irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a dual mechanism of action: a well-characterized anticholinergic effect and a direct musculotropic effect on smooth muscle. This technical guide provides an in-depth analysis of these two distinct, yet complementary, pharmacological actions. We will explore the quantitative parameters of this compound's interaction with muscarinic receptors, delve into the experimental methodologies used to elucidate its effects, and visualize the intricate signaling pathways involved.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define this compound's anticholinergic and musculotropic properties.

Table 1: Anticholinergic Effects of this compound
ParameterValueSpecies/TissueNotesReference
pA2 (M1 Receptor) 9.13Guinea Pig Ileum (myenteric plexus)High affinity for neuronal M1 receptors.
pA2 (M2 Receptor, prejunctional) 7.61Guinea Pig Ileum (myenteric plexus)Lower affinity for prejunctional M2 autoreceptors.
pA2 (M2 Receptor, postjunctional) 7.21Guinea Pig Ileum (smooth muscle)Lower affinity for postjunctional M2 receptors on smooth muscle.
pA2 (vs. Acetylcholine) 8.92 ± 0.237Goat IleumDemonstrates competitive antagonism against acetylcholine (B1216132).
pA2 (vs. Acetylcholine) 9.39 ± 0.12Guinea Pig IleumDemonstrates competitive antagonism against acetylcholine.
Antimuscarinic Potency vs. Atropine (B194438) ~1/8thGuinea Pig IleumThis compound is approximately one-eighth as potent as atropine in vitro.
Mydriatic Effect vs. Atropine ~1/500thIn vivoSignificantly less potent in causing pupil dilation compared to atropine.
Antisialagogue Effect vs. Atropine ~1/300thIn vivoMarkedly less potent in reducing saliva secretion compared to atropine.
Ki (M1 Receptor) 5.1 nMBrush-border membraneHigh affinity for the M1 receptor subtype.
Ki (M2 Receptor) 54.6 nMBasal plasma membranesModerate affinity for the M2 receptor subtype.
Table 2: Musculotropic Effects of this compound
EffectAgonistSpecies/TissueQuantitative DataNotesReference
Antagonism of Smooth Muscle Spasm Barium Chloride (BaCl2)Rabbit BladderSignificant antagonism at 1 x 10⁻⁵ MThis compound directly inhibits smooth muscle contraction induced by BaCl2, independent of cholinergic receptors. This effect was not observed in guinea pig vesicourethral smooth muscle.
Antagonism of Smooth Muscle Spasm Bradykinin (B550075)Isolated Guinea Pig IleumNot specifiedThis compound non-competitively inhibits bradykinin-induced spasms, an effect not seen with atropine.
Antagonism of Smooth Muscle Spasm Histamine (B1213489)Isolated Guinea Pig IleumNot specifiedThis compound non-competitively inhibits histamine-induced spasms.
Inhibition of KCl-induced Contraction Potassium Chloride (KCl)Rabbit Detrusor MuscleNot specifiedSuggests interference with excitation-contraction coupling.

Note: Specific pA2 or IC50 values for this compound's antagonism of barium chloride, bradykinin, and histamine were not consistently available in the reviewed literature. The provided data indicates the concentration at which a significant effect was observed.

Experimental Protocols

The dual actions of this compound have been characterized using a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays for Muscarinic Receptor Affinity

These assays are crucial for determining the binding affinity of this compound to different muscarinic receptor subtypes.

  • Objective: To quantify the affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

  • Methodology:

    • Membrane Preparation: Homogenize tissues rich in specific muscarinic receptor subtypes (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3). Centrifuge the homogenate to isolate the cell membrane fraction.

    • Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [³H]-pirenzepine for M1, [³H]-N-methylscopolamine for M2/M3) and varying concentrations of unlabeled this compound.

    • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Cortex, Heart) Centrifugation Centrifugation & Isolation of Membrane Fraction Tissue->Centrifugation Incubation Incubation: Membranes + Radioligand + this compound Centrifugation->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for Radioligand Binding Assay.
Isolated Organ Bath Studies for Functional Antagonism

This classic pharmacological technique allows for the functional characterization of this compound's effects on smooth muscle contractility.

  • Objective: To determine the potency (pA2) and nature of this compound's antagonism against various spasmogens.

  • Methodology:

    • Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum, or bladder detrusor) and mount it in an organ bath.

    • Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record contractions.

    • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

    • Cumulative Concentration-Response Curve (CRC): Generate a CRC for an agonist (e.g., acetylcholine, histamine, bradykinin, or barium chloride) by adding increasing concentrations of the agonist to the bath and recording the contractile response.

    • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a predetermined time.

    • Second CRC: Generate a second CRC for the same agonist in the presence of this compound.

    • Data Analysis: A parallel rightward shift in the CRC in the presence of this compound is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from the dose ratios using a Schild plot. A non-parallel shift and a depression of the maximal response suggest non-competitive antagonism.

experimental_workflow_organ_bath cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Smooth Muscle Tissue Mounting Mount in Organ Bath with Transducer Isolation->Mounting Equilibration Equilibration Mounting->Equilibration CRC1 Generate Agonist CRC (Control) Equilibration->CRC1 Incubation Incubate with This compound CRC1->Incubation CRC2 Generate Agonist CRC with this compound Incubation->CRC2 Plot Plot CRCs CRC2->Plot Analysis Calculate pA2 (Schild Plot) or assess non-competitive effects Plot->Analysis

Workflow for Isolated Organ Bath Studies.

Signaling Pathways

This compound's dual effects are mediated through distinct signaling pathways.

Anticholinergic Effect: Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, on smooth muscle cells and in the myenteric plexus. In the gut, acetylcholine released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction. By blocking these receptors, this compound prevents this cascade.

anticholinergic_pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release triggers Contraction Smooth Muscle Contraction Ca_release->Contraction leads to This compound This compound This compound->M3 blocks ACh->M3 binds

Anticholinergic Signaling Pathway.
Musculotropic Effect: Direct Smooth Muscle Relaxation

This compound's musculotropic action is independent of muscarinic receptor blockade and involves antagonism of other contractile signaling pathways, including those mediated by bradykinin and histamine. It also appears to have a non-specific relaxant effect, possibly through modulation of intracellular calcium levels or other mechanisms.

Bradykinin and histamine are inflammatory mediators that can cause smooth muscle contraction by binding to their respective G protein-coupled receptors (B2 and H1 receptors). Both of these receptors are coupled to the Gq protein and activate the same downstream PLC-IP3-Ca²⁺ pathway as M3 muscarinic receptors. This compound non-competitively antagonizes these pathways, contributing to its overall spasmolytic effect.

musculotropic_pathway cluster_agonists Spasmogens cluster_receptors Receptors cluster_downstream Downstream Signaling Bradykinin Bradykinin B2 B2 Receptor Bradykinin->B2 Histamine Histamine H1 H1 Receptor Histamine->H1 Gq Gq Protein B2->Gq H1->Gq PLC Phospholipase C (PLC) Gq->PLC Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Contraction Smooth Muscle Contraction Ca_mobilization->Contraction This compound This compound This compound->Gq non-competitively antagonizes

Pharmacodynamics of Dicyclomine in Gastrointestinal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an antispasmodic and anticholinergic agent widely used in the management of gastrointestinal (GI) disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from its ability to alleviate smooth muscle spasms in the GI tract.[3] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its mechanism of action in relevant preclinical gastrointestinal models. The guide details experimental protocols for assessing its activity and presents quantitative data to facilitate comparative analysis and further research.

This compound's primary mechanism of action is twofold. It exhibits a specific anticholinergic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] Additionally, it possesses a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation. This dual action distinguishes it from purely anticholinergic agents like atropine.

Mechanism of Action

Anticholinergic (Antimuscarinic) Activity

This compound competitively antagonizes the action of acetylcholine (ACh) at muscarinic receptors on gastrointestinal smooth muscle cells. This blockade of parasympathetic stimulation leads to a reduction in the tone and motility of the GI tract. Studies have shown that this compound has a particular affinity for M1 and M3 muscarinic receptor subtypes, which are prevalent in the gut. Research in guinea pig ileum has demonstrated a high affinity of this compound for neuronal M1-receptors (pA2 of 9.13) and a lower affinity for prejunctional M2-receptors (pA2 of 7.61) and postjunctional M2-receptors (pA2 of 7.21).

Direct Musculotropic Effect

A key feature of this compound's pharmacodynamic profile is its direct relaxant effect on smooth muscle, which is independent of its anticholinergic action. This musculotropic effect is evident in its ability to antagonize spasms induced by various non-cholinergic stimuli such as bradykinin, histamine, and barium chloride. Atropine, a classic anticholinergic, does not inhibit these non-muscarinic agonist-induced contractions, highlighting the unique dual mechanism of this compound. This direct action contributes to its overall antispasmodic efficacy, particularly in conditions where non-cholinergic mediators may play a role in smooth muscle hypercontractility.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data on the potency of this compound in various in vitro gastrointestinal models.

Table 1: Antimuscarinic Potency of this compound against Acetylcholine-Induced Contractions

Tissue PreparationSpeciesParameterThis compound ValueAtropine ValueReference
Isolated IleumGuinea PigpA29.39 ± 0.129.93 ± 0.04
Isolated IleumGoatpA28.92 ± 0.2379.59 ± 0.022
Isolated ColonRatIC50 (µg)0.30 ± 0.1731.48 ± 22.73

Table 2: Muscarinic Receptor Subtype Affinity of this compound in Guinea Pig Ileum

Receptor SubtypeParameterThis compound ValueReference
Neuronal M1-receptorpA29.13
Prejunctional M2-receptorpA27.61
Postjunctional M2-receptorpA27.21

Experimental Protocols

In Vitro Isolated Intestinal Smooth Muscle Preparation

This protocol is a standard method for evaluating the effects of compounds on intestinal smooth muscle contractility.

1. Tissue Preparation:

  • A guinea pig is euthanized, and a 1-2 cm segment of the ileum is dissected and placed in Tyrode's or Krebs-Henseleit solution.

  • The intestinal contents are gently flushed with the physiological salt solution.

  • One end of the ileum segment is attached to a tissue holder, and the other end is connected to an isotonic force transducer.

2. Organ Bath Setup:

  • The tissue is suspended in an organ bath containing Tyrode's or Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

  • A resting tension of 1 gram is applied to the tissue, which is then allowed to equilibrate for 45-60 minutes. During equilibration, the physiological solution is replaced every 15 minutes.

3. Experimental Procedure:

  • A cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine, histamine, bradykinin, or barium chloride) is generated by adding increasing concentrations of the agonist to the organ bath.

  • The tissue is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time.

  • A second concentration-response curve for the same agonist is then generated in the presence of this compound.

  • The antagonistic effect of this compound is quantified by calculating the pA2 value or the IC50 value.

Physiological Salt Solutions:

  • Tyrode's Solution Composition (in mM): NaCl 136.5, KCl 5.4, CaCl2 1.8, MgCl2 0.53, NaH2PO4 0.42, NaHCO3 11.9, and Glucose 5.5.

  • Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and Glucose 11.

In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

This assay measures the propulsive motility of the small intestine in rodents.

1. Animal Preparation:

  • Rats or mice are fasted for 6-18 hours with free access to water. To prevent coprophagy, animals are housed in cages with raised mesh floors.

2. Drug Administration:

  • This compound or the vehicle control is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the charcoal meal.

3. Charcoal Meal Administration:

  • A charcoal meal, typically a 5% aqueous suspension of charcoal in a 10% gum arabic solution, is administered orally (0.3 mL for mice, 2 mL for rats).

4. Measurement of Intestinal Transit:

  • After a predetermined time (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

  • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

  • The total length of the small intestine and the distance traveled by the leading edge of the charcoal meal are measured.

  • The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.

In Vivo Gastric Emptying (Phenol Red) Assay

This method quantifies the rate of gastric emptying in rats.

1. Animal Preparation:

  • Rats are fasted for 12 hours with free access to water.

2. Test Meal Administration:

  • A liquid test meal containing a non-absorbable marker, phenol (B47542) red (e.g., 0.5 mg/mL in a 5% glucose solution), is administered via oral gavage (1.5 mL per rat).

3. Sample Collection:

  • At a specific time point after test meal administration (e.g., 10, 20, or 30 minutes), the rats are euthanized.

  • The stomach is exposed, and the cardia and pylorus are ligated and removed.

4. Quantification of Gastric Emptying:

  • The stomach is homogenized in a known volume of buffer (e.g., 0.1 N NaOH).

  • After centrifugation, the supernatant is collected, and the absorbance is measured at 560 nm to determine the concentration of phenol red remaining in the stomach.

  • The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the test animals to that recovered from a control group sacrificed immediately after administration of the test meal.

Visualizations

signaling_pathway cluster_cholinergic Anticholinergic (Antimuscarinic) Pathway Acetylcholine Acetylcholine Muscarinic Receptors (M1, M3) Muscarinic Receptors (M1, M3) Acetylcholine->Muscarinic Receptors (M1, M3) Binds to Gq Protein Activation Gq Protein Activation Muscarinic Receptors (M1, M3)->Gq Protein Activation PLC Activation PLC Activation Gq Protein Activation->PLC Activation IP3 & DAG Increase IP3 & DAG Increase PLC Activation->IP3 & DAG Increase Ca2+ Release Ca2+ Release IP3 & DAG Increase->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction This compound This compound This compound->Muscarinic Receptors (M1, M3) Blocks

This compound's Anticholinergic Signaling Pathway

musculotropic_pathway cluster_noncholinergic Direct Musculotropic Pathway Bradykinin/Histamine Bradykinin/Histamine Receptor Activation Receptor Activation Bradykinin/Histamine->Receptor Activation Second Messenger Systems Second Messenger Systems Receptor Activation->Second Messenger Systems Ca2+ Influx/Release Ca2+ Influx/Release Second Messenger Systems->Ca2+ Influx/Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Influx/Release->Smooth Muscle Contraction Dicyclomine_direct This compound Dicyclomine_direct->Smooth Muscle Contraction Directly Relaxes

This compound's Direct Musculotropic Action

experimental_workflow cluster_invitro In Vitro: Isolated Ileum Assay cluster_invivo In Vivo: Charcoal Meal Transit Assay A Tissue Dissection & Mounting B Equilibration in Organ Bath A->B C Agonist Concentration-Response Curve (CRC) B->C D Washout & Recovery C->D E Incubation with this compound D->E F Repeat Agonist CRC E->F G Data Analysis (pA2 / IC50) F->G H Animal Fasting I This compound Administration H->I J Charcoal Meal Gavage I->J K Euthanasia & Intestine Dissection J->K L Measurement of Transit Distance K->L M Calculation of % Transit L->M

Experimental Workflows for this compound Assessment

References

Dicyclomine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an antimuscarinic agent known for its utility in treating intestinal hypermotility and spasms of the gastrointestinal tract. Its therapeutic effects are primarily mediated through competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. Understanding the binding affinity of this compound for the five distinct muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This technical guide provides an in-depth overview of this compound's binding profile, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound for each muscarinic receptor subtype is most commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for this compound's binding affinity to human muscarinic receptor subtypes.

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
M1 5.1[1]
M2 54.6[1]
M3 Mentioned as lower affinity than M1[2]
M4 Data not consistently available
M5 Data not consistently available

Note: The available data predominantly highlights this compound's selectivity for the M1 subtype over the M2 and M3 subtypes. Comprehensive and directly comparable Ki values for M4 and M5 are not as readily available in the reviewed literature.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through in vitro radioligand binding assays. A common approach is the competitive inhibition assay, which measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective:

To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:
  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS), or a subtype-selective radioligand where appropriate.

  • Unlabeled Competitor: this compound hydrochloride.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

  • Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity muscarinic antagonist (e.g., atropine) to determine the level of non-specific binding.

Methodology:
  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

  • Competitive Binding Assay:

    • Set up a series of assay tubes or a 96-well plate.

    • To each well, add a fixed amount of the prepared cell membranes.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

    • Add varying concentrations of this compound to the wells. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For the determination of total binding, add only the radioligand and membranes.

    • For the determination of non-specific binding, add the radioligand, membranes, and a saturating concentration of a non-labeled antagonist like atropine.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling families. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Gq_signaling cluster_receptor M1, M3, M5 Receptor Activation cluster_downstream Downstream Signaling Cascade ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor binds Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ca_release->PKC co-activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response_Gq leads to Gi_signaling cluster_receptor M2, M4 Receptor Activation cluster_downstream Downstream Signaling Cascade ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor binds Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ion_Channel Ion Channel Modulation (e.g., K⁺ channels) Gi->Ion_Channel modulates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response_Gi leads to Ion_Channel->Cellular_Response_Gi contributes to binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Receptor Subtype incubation Incubate Membranes with Radioligand and Varying this compound Concentrations prep_membranes->incubation total_binding Total Binding Control (No this compound) prep_membranes->total_binding nsb Non-Specific Binding Control (with excess Atropine) prep_membranes->nsb prep_ligands Prepare Radioligand and This compound Solutions prep_ligands->incubation prep_ligands->total_binding prep_ligands->nsb filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration total_binding->filtration nsb->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

References

In Vivo Effects of Dicyclomine on Intestinal Motility: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine (B1218976) is a well-established antispasmodic agent utilized in the management of intestinal hypermotility, most notably in conditions such as irritable bowel syndrome (IBS). Its therapeutic efficacy is rooted in a dual mechanism of action, comprising both anticholinergic and direct musculotropic effects on intestinal smooth muscle. This technical guide provides an in-depth analysis of the in vivo effects of this compound on intestinal motility, consolidating available quantitative data, detailing experimental protocols for its assessment, and visualizing its mechanistic pathways. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform preclinical and clinical research endeavors.

Introduction

Intestinal motility is a complex physiological process governed by the coordinated interplay of the enteric nervous system, smooth muscle cells, and various neurotransmitters and local mediators. Dysregulation of this intricate system can lead to a spectrum of gastrointestinal disorders characterized by symptoms of abdominal pain, cramping, and altered bowel habits. This compound hydrochloride is a therapeutic agent that directly targets the underlying pathophysiology of intestinal spasms. This whitepaper will elucidate the in vivo pharmacodynamics of this compound, with a specific focus on its effects on intestinal transit and smooth muscle contraction.

This compound's primary mechanism involves the blockade of muscarinic acetylcholine (B1216132) receptors, thereby antagonizing the pro-motility effects of acetylcholine.[1] Additionally, it exerts a direct relaxant effect on smooth muscle, independent of cholinergic innervation.[2] This dual action provides a comprehensive approach to mitigating the symptoms of intestinal hypermotility.

Mechanism of Action

This compound's effects on intestinal motility are mediated through two primary pathways:

  • Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1) on intestinal smooth muscle cells.[3] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut contraction, this compound reduces the strength and frequency of peristaltic contractions, leading to a decrease in intestinal motility.[1][4]

  • Musculotropic Action: Independent of its anticholinergic properties, this compound has a direct relaxant effect on intestinal smooth muscle.[2] This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin (B550075) and histamine, which act through non-cholinergic pathways. This direct musculotropic effect contributes to its overall antispasmodic efficacy.

Signaling Pathway of this compound's Action

Dicyclomine_Mechanism ACH Acetylcholine M1R Muscarinic M1 Receptor ACH->M1R Binds Contraction_C Smooth Muscle Contraction M1R->Contraction_C Stimulates Spasmogens Bradykinin / Histamine S_Receptor Specific Receptors Spasmogens->S_Receptor Binds Contraction_M Smooth Muscle Contraction S_Receptor->Contraction_M Stimulates This compound This compound This compound->M1R Blocks This compound->Contraction_M Directly Inhibits

Caption: Dual mechanism of this compound action.

Quantitative In Vivo Data

While the qualitative effects of this compound on reducing intestinal motility are well-documented, specific quantitative data from in vivo animal studies are limited in publicly available literature. The majority of potency data comes from in vitro studies. However, clinical studies in humans provide evidence of its efficacy.

Table 1: Comparative Potency of this compound (In Vitro & In Vivo)

ParameterThis compound Potency vs. AtropineSpecies/ModelReference
Anticholinergic (Antimuscarinic) Effect~1/8th the milligram potencyIn vitro, Guinea Pig Ileum[2]
Acetylcholine-induced SpasmEqually potent to AtropineIn vivo, Cats and Dogs[2]
Barium Chloride-induced SpasmAtropine is >200x more potent against ACh-induced spasmIn vivo, Cats and Dogs[2]
Mydriatic Effects~1/500th as potentIn vivo, Mice[2]
Antisialagogue Effects~1/300th as potentIn vivo, Rabbits[2]
Inhibition of Acetylcholine-induced ContractionAtropine is ~104x more potentIn vitro, Isolated Rat Colon[5]

Table 2: Clinical Efficacy of this compound in Irritable Bowel Syndrome (IBS)

Study PopulationThis compound DosageOutcome MeasureResultp-valueReference
>100 IBS Patients160 mg daily (40 mg, 4x/day)Favorable Clinical Response82% with this compound vs. 55% with Placebo<0.05[2]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess the effects of compounds like this compound on intestinal motility.

Charcoal Meal Intestinal Transit Test

This is a widely used method to quantify the propulsive activity of the small intestine in rodents.[6]

Objective: To measure the extent of intestinal transit of a non-absorbable marker within a specific timeframe.

Materials:

  • Animal models: Mice or rats (e.g., Swiss albino mice or Wistar rats), fasted overnight (6-18 hours) with free access to water.[7][8]

  • Charcoal meal: 5-10% activated charcoal suspension in a 5-10% aqueous solution of a suspending agent like gum acacia or tragacanth.[6]

  • This compound hydrochloride solution or suspension in a suitable vehicle (e.g., saline or distilled water).

  • Oral gavage needles.

  • Dissection tools.

  • Ruler or measuring tape.

Procedure:

  • Animal Preparation: Fast animals overnight to ensure an empty stomach and proximal small intestine. House them in cages with wire mesh bottoms to prevent coprophagy.

  • Drug Administration: Administer this compound or vehicle control orally or intraperitoneally at a predetermined time before the charcoal meal (e.g., 30-60 minutes).

  • Charcoal Meal Administration: Administer a standardized volume of the charcoal meal suspension via oral gavage (e.g., 0.2-0.5 mL for mice, 1-2 mL for rats).

  • Transit Time: After a specific period (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.[9]

  • Measurement: Immediately dissect the abdomen and carefully expose the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Data Collection: Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculation: Calculate the percentage of intestinal transit using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

Experimental Workflow: Charcoal Meal Transit Assay

Charcoal_Meal_Workflow A Animal Fasting (Overnight) B Drug Administration (this compound or Vehicle) A->B C Charcoal Meal Administration (Oral) B->C D Wait for Transit (e.g., 20-30 min) C->D E Euthanasia & Dissection D->E F Measure Intestinal Length & Charcoal Travel Distance E->F G Calculate % Intestinal Transit F->G

Caption: Workflow for the charcoal meal intestinal transit assay.

Castor Oil-Induced Diarrhea and Intestinal Transit

This model is used to evaluate the antidiarrheal and antimotility effects of a substance in a state of hypermotility.[10][11]

Objective: To assess the ability of this compound to inhibit diarrhea and reduce the accelerated intestinal transit induced by castor oil.

Materials:

  • Animal models: Mice or rats, fasted for a shorter duration (e.g., 6 hours) with access to water.

  • Castor oil.

  • Charcoal meal (as described in 4.1).

  • This compound hydrochloride solution or suspension.

  • Oral gavage needles.

  • Individual cages with absorbent paper lining.

Procedure:

  • Animal Preparation and Dosing: Fast animals and administer this compound or vehicle control as previously described.

  • Induction of Diarrhea: One hour after drug administration, orally administer castor oil (e.g., 0.5-1.0 mL).

  • Observation for Diarrhea: Observe the animals for the onset, frequency, and consistency of diarrheal droppings over a period of 4-6 hours.

  • Intestinal Transit Component: In a separate group of animals, administer a charcoal meal 30-60 minutes after castor oil administration.

  • Measurement and Calculation: After a set time (e.g., 30 minutes), euthanize the animals and measure the intestinal transit of the charcoal meal as described in the charcoal meal transit test.

Discussion and Conclusion

This compound effectively reduces intestinal motility through a dual mechanism of action, making it a valuable agent in the treatment of functional bowel disorders. Its anticholinergic properties inhibit the pro-motility effects of the parasympathetic nervous system, while its direct musculotropic effects provide additional smooth muscle relaxation.

The in vivo experimental protocols detailed in this whitepaper, particularly the charcoal meal transit test, are standard and reliable methods for quantifying the effects of this compound and other potential antispasmodic agents on intestinal motility. While there is a relative scarcity of published quantitative dose-response data for this compound in these specific preclinical models, the available in vitro and clinical data strongly support its inhibitory effect on gut motility.

For drug development professionals, the methodologies outlined here provide a framework for the preclinical evaluation of novel compounds targeting intestinal hypermotility. Future in vivo research should aim to generate more comprehensive dose-response data for this compound in various animal models of intestinal motility to further refine our understanding of its pharmacodynamic profile. This will aid in the development of new therapeutic strategies for a range of gastrointestinal disorders.

References

Dicyclomine's Antagonism of Bradykinin-Induced Spasms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is a well-established antispasmodic agent utilized in the management of intestinal hypermotility, particularly in conditions such as irritable bowel syndrome. Its therapeutic efficacy stems from a dual mechanism of action: a well-characterized anticholinergic (antimuscarinic) effect and a direct musculotropic effect on smooth muscle.[1][2][3] This technical guide provides an in-depth exploration of the latter, focusing on this compound's antagonism of bradykinin-induced smooth muscle spasms. Bradykinin (B550075), a potent inflammatory mediator, induces smooth muscle contraction through a complex signaling cascade, and understanding how this compound interferes with this process is crucial for elucidating its full pharmacological profile and identifying potential avenues for future drug development.

Bradykinin-Induced Smooth Muscle Contraction: The Signaling Cascade

Bradykinin-induced smooth muscle contraction is primarily mediated by the activation of bradykinin B2 receptors, which are G-protein coupled receptors (GPCRs).[4] The binding of bradykinin to its B2 receptor initiates a bifurcated signaling pathway involving both Gαq/11 and Gα12/13 proteins, leading to a robust contractile response.

The key steps in this signaling cascade are as follows:

  • Gαq/11 Pathway Activation: Upon bradykinin binding, the activated B2 receptor stimulates the Gαq/11 protein. This, in turn, activates phospholipase C (PLC).[5]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial, rapid increase in intracellular calcium is a critical event in initiating muscle contraction.

  • Calcium Influx: The depletion of intracellular calcium stores can also lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.

  • Gα12/13 and RhoA/ROCK Pathway Activation: Concurrently, the activated B2 receptor can also couple to Gα12/13 proteins, which activate the small GTPase RhoA.

  • Calcium Sensitization: Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chain (MLC). This "calcium sensitization" mechanism enhances the force of contraction at a given intracellular calcium concentration.

Bradykinin_Signaling_Pathway Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Gaq11 Gαq/11 B2R->Gaq11 Ga1213 Gα12/13 B2R->Ga1213 PLC Phospholipase C (PLC) Gaq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx Ca²⁺ Influx Ca_influx->Contraction RhoA RhoA Ga1213->RhoA ROCK ROCK RhoA->ROCK MLCP_P MLCP (inactive) ROCK->MLCP_P inhibition MLC_P MLC-P ROCK->MLC_P sensitization MLC_P->Contraction

Caption: Bradykinin B2 Receptor Signaling Pathway.

This compound's Dual Mechanism of Antagonism

This compound counteracts smooth muscle spasms through two distinct mechanisms:

  • Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This action is particularly relevant in the gastrointestinal tract, where cholinergic signaling plays a significant role in regulating smooth muscle tone and motility.

  • Direct Musculotropic Action: Independent of its anticholinergic properties, this compound exerts a direct relaxant effect on smooth muscle. This "musculotropic" or "papaverine-like" effect is responsible for its ability to antagonize spasms induced by various agents, including bradykinin and histamine. This direct action is what distinguishes this compound from purely anticholinergic agents like atropine.

Quantitative Analysis of this compound's Antagonistic Activity

The potency of this compound's antagonistic effects can be quantified using various pharmacological parameters. While specific data on the direct antagonism of bradykinin-induced spasms is limited, studies on its antimuscarinic and general musculotropic effects provide valuable insights.

ParameterValueTissue/ReceptorAntagonism TypeReference
pA2 9.13M1 Muscarinic Receptor (guinea-pig ileum)Competitive
pA2 7.61M2 Muscarinic Receptor (prejunctional, guinea-pig ileum)Competitive
pA2 7.21M2 Muscarinic Receptor (postjunctional, guinea-pig ileum)Competitive
pD2' 4.89Calcium-induced contraction (depolarized rabbit detrusor)Non-competitive

Note: The pD2' value reflects this compound's ability to antagonize contractions induced by a direct increase in intracellular calcium, providing a quantitative measure of its direct musculotropic effect.

Experimental Protocols

The investigation of this compound's antagonism of bradykinin-induced spasms typically involves in vitro studies using isolated smooth muscle preparations. The following are generalized protocols for such experiments.

Isolated Guinea Pig Ileum Preparation

This is a classic and widely used model for studying the effects of drugs on intestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle with the attached myenteric plexus is then carefully stripped from the underlying circular muscle.

  • Organ Bath Setup: The muscle strip is suspended in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with regular changes of the bathing solution.

  • Bradykinin-Induced Contraction: A cumulative concentration-response curve for bradykinin is generated by adding increasing concentrations of bradykinin to the organ bath and recording the resulting contractions.

  • This compound Antagonism: The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes) before generating a second bradykinin concentration-response curve. This is repeated for several concentrations of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by determining the shift in the bradykinin concentration-response curve. Since this compound acts as a non-competitive antagonist in its musculotropic action, a Schild analysis may not be appropriate. Instead, the reduction in the maximal response to bradykinin at different this compound concentrations can be analyzed to determine an IC50 value.

Guinea_Pig_Ileum_Workflow Start Start Dissect Isolate Guinea Pig Ileum Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate (1g tension, 60 min) Mount->Equilibrate BK_CRC Generate Bradykinin Concentration-Response Curve (Control) Equilibrate->BK_CRC Wash Washout BK_CRC->Wash Incubate_D Incubate with this compound Wash->Incubate_D BK_CRC_D Generate Bradykinin Concentration-Response Curve (with this compound) Incubate_D->BK_CRC_D Repeat Repeat with different This compound concentrations BK_CRC_D->Repeat Repeat->Wash Yes Analyze Analyze Data (e.g., IC50) Repeat->Analyze No End End Analyze->End

Caption: Experimental Workflow for Guinea Pig Ileum Assay.
Calcium Influx Assay in Depolarized Smooth Muscle

This protocol is designed to specifically investigate the direct musculotropic effect of this compound on calcium-dependent contractions, independent of receptor activation.

Methodology:

  • Tissue Preparation: Strips of smooth muscle (e.g., rabbit detrusor) are prepared and mounted in an organ bath as described above.

  • Calcium Depletion: The tissue is incubated in a calcium-free physiological salt solution containing a chelating agent like EGTA to deplete intracellular calcium stores.

  • Depolarization: The tissue is then exposed to a high potassium (e.g., 80 mM KCl) physiological salt solution, which causes membrane depolarization and opens voltage-gated calcium channels.

  • Calcium-Induced Contraction: Contractions are induced by the cumulative addition of calcium chloride to the bathing medium.

  • This compound Antagonism: The protocol is repeated in the presence of increasing concentrations of this compound to assess its inhibitory effect on calcium-induced contractions.

  • Data Analysis: The non-competitive antagonism is quantified by calculating the pD2' value, which is the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximal inhibition.

Proposed Mechanism of this compound's Musculotropic Antagonism of Bradykinin

While the precise molecular target of this compound's direct musculotropic action has not been definitively elucidated, the available evidence suggests that it acts at a point downstream of the bradykinin B2 receptor. Given that this compound antagonizes contractions induced by direct depolarization and subsequent calcium influx, it is plausible that its mechanism involves interference with calcium handling or the contractile machinery itself.

Possible points of intervention in the bradykinin signaling pathway include:

  • Inhibition of Calcium Influx: this compound may block voltage-gated or store-operated calcium channels, thereby reducing the influx of extracellular calcium necessary for sustained contraction.

  • Interference with Intracellular Calcium Release: Although less likely to be the primary mechanism given its effect on depolarization-induced contractions, this compound could potentially modulate IP3 receptor function or other aspects of calcium release from the sarcoplasmic reticulum.

  • Modulation of the Contractile Apparatus: this compound might directly affect the interaction of actin and myosin or the phosphorylation state of myosin light chain, although this is a less commonly proposed mechanism for antispasmodic agents.

The non-competitive nature of the antagonism of calcium-induced contractions suggests that this compound does not compete with calcium for its binding sites but rather inhibits a subsequent step in the contraction process.

Dicyclomine_Antagonism_Hypothesis Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Signaling Intracellular Signaling (PLC, IP3, RhoA/ROCK) B2R->Signaling Ca_Mobilization Ca²⁺ Mobilization (Release & Influx) Signaling->Ca_Mobilization Contraction Smooth Muscle Contraction Ca_Mobilization->Contraction This compound This compound (Musculotropic Action) Block This compound->Block Block->Ca_Mobilization Inhibition of Ca²⁺ influx?

Caption: Hypothesized Site of this compound's Musculotropic Action.

Conclusion

This compound's antagonism of bradykinin-induced spasms is a key component of its therapeutic efficacy as an antispasmodic. This action is attributed to its direct musculotropic effect, which is independent of its anticholinergic properties. While the precise molecular mechanism of this direct action requires further investigation, evidence points towards an interference with calcium mobilization or the downstream contractile processes. The quantitative data available, although not specific to bradykinin antagonism, supports the non-competitive nature of this musculotropic effect. Further research focusing on the interaction of this compound with specific components of the bradykinin signaling cascade will provide a more complete understanding of this versatile therapeutic agent.

References

Dicyclomine Exposure: A Technical Guide to Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine (B1218976), a tertiary amine antimuscarinic agent, is primarily utilized for the management of irritable bowel syndrome (IBS) due to its antispasmodic properties. Its therapeutic effects are mediated through a dual mechanism of action: a competitive antagonism of muscarinic acetylcholine (B1216132) receptors and a direct musculotropic effect on smooth muscle. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound exposure. It delineates the downstream signaling cascades initiated by its interaction with G-protein coupled receptors, presents available quantitative pharmacological data, and details relevant experimental methodologies. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's molecular pharmacology.

Core Cellular Mechanisms of this compound

This compound exerts its physiological effects through two primary, well-documented mechanisms:

  • Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M1 subtype.[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits parasympathetic nerve impulses, leading to a reduction in gastrointestinal motility and secretions.[3][4]

  • Direct Musculotropic Effect: Independent of its anticholinergic properties, this compound directly relaxes smooth muscle.[3] This effect is attributed to its ability to antagonize bradykinin- and histamine-induced spasms. This direct action distinguishes it from purely anticholinergic agents like atropine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's interaction with its molecular targets and its effects on cellular functions.

Table 1: Receptor Binding Affinities and Potencies

ParameterReceptor/TargetSpecies/TissueValueReference(s)
Ki Muscarinic M1 Receptor-5.1 nM
Ki Muscarinic M2 Receptor-54.6 nM
pA2 Muscarinic M1 ReceptorGuinea Pig Ileum9.13
pA2 Muscarinic M2 Receptor (Prejunctional)Guinea Pig Ileum7.61
pA2 Muscarinic M2 Receptor (Postjunctional)Guinea Pig Ileum7.21
Relative Potency Muscarinic Receptorsin vitro~1/8th of atropine
pD2' Calcium-induced ContractionRabbit Detrusor Muscle4.89

Table 2: Pharmacokinetic Properties

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 60 - 90 minutes
Volume of Distribution (Vd) ~3.65 L/kg
Plasma Elimination Half-life ~1.8 hours (initial phase)
Primary Route of Elimination Urine (79.5%)

Affected Cellular Signaling Pathways

This compound's interaction with cell surface receptors triggers a cascade of intracellular signaling events. The primary pathways affected are those coupled to Gq-proteins.

M1 Muscarinic Receptor Antagonism Pathway

The M1 muscarinic acetylcholine receptor is a Gq-protein coupled receptor (GPCR). This compound's antagonism of this receptor inhibits the canonical phospholipase C (PLC) signaling pathway.

M1_Pathway This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Binds & Blocks Gq_protein Gq Protein M1_Receptor->Gq_protein Inactivates PLC Phospholipase C (PLC) Gq_protein->PLC Inactivates PIP2 PIP2 PLC->PIP2 Prevents Hydrolysis IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER No Signal PKC Protein Kinase C (PKC) DAG->PKC No Activation Ca2_release Ca²⁺ Release ER->Ca2_release Reduced Ca2_release->PKC No Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Inhibition Musculotropic_Pathway This compound This compound Bradykinin_Receptor Bradykinin B2 Receptor This compound->Bradykinin_Receptor Blocks Histamine_Receptor Histamine H1 Receptor This compound->Histamine_Receptor Blocks Gq_protein Gq Protein Bradykinin_Receptor->Gq_protein Histamine_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC Inactivation Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Reduced Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes Mix_Components Combine Membranes, Radioligand, and This compound in Plate Prep_Membranes->Mix_Components Prep_this compound Serially Dilute This compound Prep_this compound->Mix_Components Prep_Radioligand Prepare Radioligand Prep_Radioligand->Mix_Components Incubate Incubate to Equilibrium Mix_Components->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

References

Dicyclomine hydrochloride chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Dicyclomine (B1218976) Hydrochloride

Introduction

This compound hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic (antimuscarinic) agent.[1] It is chemically designated as 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride.[2][3] First approved by the FDA on May 11, 1950, it is primarily indicated for the treatment of functional bowel and irritable bowel syndrome (IBS).[4] this compound hydrochloride functions by relieving smooth muscle spasms of the gastrointestinal tract through a dual mechanism of action. This technical guide provides a comprehensive overview of its core chemical properties, solubility profile, relevant experimental protocols, and the signaling pathways through which it exerts its therapeutic effects.

Chemical Properties

This compound hydrochloride is a fine, white or almost white crystalline powder that is practically odorless and has a bitter taste. It is stable in air and to moderate heat.

PropertyValueSource
Molecular Formula C19H36ClNO2
Molecular Weight 345.95 g/mol
CAS Number 67-92-5
Melting Point 164-166 °C
pKa (Strongest Basic) 8.96
logP 5.82
Polar Surface Area 29.54 Ų

Solubility Profile

The solubility of this compound hydrochloride in various solvents is a critical parameter for its formulation and analytical characterization.

SolventSolubility DescriptionQuantitative Data (if available)Source
Water Soluble50 mg/mL
Ethanol (95%) Freely Soluble1 g in 5 mL
Chloroform Freely Soluble1 g in 2.5 mL
Methanol Soluble-
Ether Practically Insoluble / Very Slightly Soluble1 g in 770 mL
0.1N HCl Soluble-
Dimethylformamide Soluble-

Experimental Protocols

Methodology for Solubility Determination

A common method for determining the solubility of a compound like this compound hydrochloride involves the equilibrium solubility method.

  • Preparation: An excess amount of this compound hydrochloride powder is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound hydrochloride in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Methodology for UV-Vis Spectrophotometric Analysis

This method is often used for the quantitative estimation of this compound hydrochloride in bulk and pharmaceutical formulations.

  • Solvent Selection: Based on solubility, a suitable solvent is chosen. 0.1N HCl is a common choice.

  • Stock Solution Preparation: A standard stock solution is prepared by accurately weighing and dissolving a known amount of this compound hydrochloride in the chosen solvent (e.g., 25 mg in 25 mL to get 1000 µg/mL).

  • Working Standards: A series of working standard solutions are prepared by diluting the stock solution to various concentrations (e.g., 100-500 µg/mL).

  • Wavelength Determination (λmax): The solutions are scanned in a UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which for this compound hydrochloride is approximately 213-218 nm.

  • Calibration Curve: The absorbance of each working standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution (prepared similarly to the standards) is measured, and its concentration is determined from the calibration curve.

experimental_workflow_uv_vis start Start: Sample Preparation dissolve Dissolve this compound HCl in 0.1N HCl start->dissolve stock Prepare Standard Stock Solution (1000 µg/mL) dissolve->stock dilute Prepare Working Standards (100-500 µg/mL) stock->dilute scan Scan UV Spectrum (200-400 nm) dilute->scan lambda_max Determine λmax (approx. 215 nm) scan->lambda_max measure Measure Absorbance of Standards at λmax lambda_max->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot analyze Measure Sample Absorbance plot->analyze calculate Calculate Sample Concentration analyze->calculate end End: Report Results calculate->end

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Pharmacodynamics and Signaling Pathway

This compound hydrochloride exerts its therapeutic effect through a dual mechanism of action on the smooth muscle of the gastrointestinal tract.

  • Anticholinergic (Antimuscarinic) Effect: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (primarily M1 and M3 subtypes). By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells, it inhibits parasympathetic nerve impulses, leading to a reduction in gastrointestinal motility and secretions. Its antimuscarinic potency is approximately 1/8th that of atropine.

  • Direct Musculotropic Effect: Independent of its anticholinergic action, this compound also has a direct relaxant effect on smooth muscle. It non-competitively antagonizes spasms induced by bradykinin (B550075) and histamine. This direct action helps to further reduce the strength of muscle contractions.

This dual action makes this compound effective in alleviating the cramps and pain associated with intestinal spasms.

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M_receptor Muscarinic Receptor (M1/M3) PLC Phospholipase C (PLC) M_receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Contraction Muscle Contraction (Spasm) Ca_release->Contraction This compound This compound HCl This compound->M_receptor Blocks ACh->M_receptor Binds & Activates

Caption: this compound's Anticholinergic Signaling Pathway.

References

The Historical Development of Dicyclomine: A Technical Guide to an Enduring Antispasmodic

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This whitepaper provides a detailed technical examination of the historical development of dicyclomine (B1218976), a cornerstone in the treatment of gastrointestinal smooth muscle spasm. Aimed at researchers, scientists, and drug development professionals, this document traces the journey from its initial synthesis to the elucidation of its unique dual-action mechanism and its establishment in clinical practice. We will delve into the key experiments that defined its pharmacological profile, presenting quantitative data and detailed methodologies to offer a comprehensive understanding of this significant therapeutic agent.

Discovery and Synthesis: An Answer to a Clinical Need

The mid-20th century saw a concerted effort in medicinal chemistry to develop synthetic antispasmodics that could replicate the effects of atropine (B194438) on smooth muscle while minimizing its notorious side effects. It was within this scientific context that this compound (also known as dicycloverine) was first synthesized around 1945 by chemists at the William S. Merrell Company.[1] The synthesis, detailed in a 1949 patent by Van Campen and Tilford, represented a novel chemical structure distinct from the classic tropane (B1204802) alkaloids.[2][3]

The drug received FDA approval on May 11, 1950, and was marketed for gastrointestinal disorders starting in 1952, eventually becoming a mainstay for symptomatic relief in conditions like Irritable Bowel Syndrome (IBS).[1][3]

Chemical Synthesis Workflow

The original synthesis of this compound is a multi-step process that culminates in the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. The workflow below illustrates the key transformations based on the patented method.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A 1,5-Dibromopentane C Cyclohexanespiro-2'-(1'-phenyl-3',4',5',6'- tetrahydropyridine) A->C + NaNH2 B Benzyl Cyanide B->C D 1-Phenylcyclohexyl cyanide C->D Hydrolysis & Decarboxylation E Ethyl 1-cyclohexylcyclohexane- carboxylate D->E Catalytic Hydrogenation (Reduction of Phenyl Ring) F 1-Cyclohexylcyclohexane- carboxylic acid E->F Saponification (Hydrolysis of Ester) H This compound F->H Esterification G 2-(Diethylamino)ethanol G->H

Caption: Chemical synthesis workflow for this compound.

Pharmacological Profile: A Dual Mechanism of Action

Early investigations into this compound's pharmacology revealed a mechanism more complex than that of a simple atropine-like anticholinergic. Animal studies using isolated intestinal segments were pivotal in demonstrating that this compound possesses a dual mechanism for relaxing smooth muscle.

  • Anticholinergic (Antimuscarinic) Effect: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors on the surface of smooth muscle cells. This action blocks the binding of acetylcholine, a neurotransmitter that signals muscle contraction, thereby reducing parasympathetic stimulation of the gut. In vitro studies on guinea pig ileum established its potency as approximately 1/8th that of atropine at these receptors.

  • Direct Musculotropic Effect: Uniquely, this compound also exerts a direct relaxant effect on the smooth muscle itself, independent of nerve stimulation or muscarinic receptor blockade. This was demonstrated in experiments where this compound effectively antagonized spasms induced by agents like bradykinin (B550075) and histamine (B1213489), which act through non-cholinergic pathways. This direct, non-specific antispasmodic action differentiates it from purely anticholinergic drugs like atropine.

The signaling pathway diagram below illustrates this dual action.

G cluster_cell Smooth Muscle Cell cluster_direct Direct Musculotropic Target M3 Muscarinic M3 Receptor Gq Gq Protein M3->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 Contraction Muscle Contraction IP3->Contraction DirectTarget Intracellular Calcium Channels / Myofilaments DirectTarget->Contraction Modulates ACh Acetylcholine ACh->M3 Binds & Activates Spasmogens Bradykinin, Histamine Spasmogens->DirectTarget Induce Spasm This compound This compound This compound->M3 Antagonizes This compound->DirectTarget Antagonizes

Caption: Dual mechanism of this compound on smooth muscle cells.

Key Experimental Protocols

The foundational understanding of this compound's antispasmodic properties was built on classic in vitro organ bath experiments.

Isolated Guinea Pig Ileum Assay

This experiment was crucial for differentiating this compound's anticholinergic and musculotropic effects.

  • Objective: To quantify the antagonistic effects of this compound against contractions induced by a cholinergic agonist (acetylcholine) and non-cholinergic spasmogens (histamine, bradykinin).

  • Methodology:

    • Tissue Preparation: A healthy guinea pig is euthanized. A segment of the terminal ileum is isolated, flushed of its contents, and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Recording: One end of the ileum segment is fixed, while the other is attached to an isotonic force transducer connected to a chart recorder or data acquisition system to measure muscle contractions.

    • Protocol for Anticholinergic Effect:

      • A cumulative concentration-response curve is generated for acetylcholine to establish a baseline contractile response.

      • The tissue is washed and allowed to return to baseline.

      • A fixed concentration of this compound is added to the bath and allowed to incubate for a set period.

      • The acetylcholine concentration-response curve is repeated in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.

    • Protocol for Musculotropic Effect:

      • A baseline contraction is induced using a fixed concentration of histamine or bradykinin.

      • The tissue is washed.

      • This compound is added to the bath and incubated.

      • The same concentration of histamine or bradykinin is added again. A reduction in the contractile response demonstrates antagonism of these non-cholinergic spasmogens.

  • Data Analysis: The potency of this compound as an anticholinergic is often expressed as a pA₂ value, while the musculotropic effect is quantified as the percentage inhibition of the spasmogen-induced contraction.

Clinical Development and Efficacy

The primary clinical application for this compound has been the management of symptoms associated with Irritable Bowel Syndrome (IBS).

Pivotal Clinical Trials

A landmark double-blind, randomized controlled trial (RCT) published by Page et al. in 1981 provided key evidence for this compound's efficacy in IBS. Additionally, data submitted for regulatory approval from other controlled trials have consistently supported its clinical utility.

Clinical Trial Data Summary
Parameter Page et al., 1981 RCT
Patient Population 97 patients with IBS
Dosage This compound 40 mg QID vs. Placebo
Duration 2 weeks
Primary Outcome Physicians' Global Assessment
Efficacy Result 67% improvement with this compound vs. 41% with Placebo (p<0.05)
Key Adverse Events (this compound vs. Placebo) 69% vs. 16% reported one or more events (Dry Mouth, Dizziness, Blurred Vision)
Pharmacokinetic Profile

Human pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound, defining its clinical dosing regimen.

Pharmacokinetic Parameters of this compound
Parameter Value
Absorption Rapidly absorbed after oral administration
Time to Peak Plasma Concentration (Tmax) 60 - 90 minutes
Volume of Distribution (Vd) ~3.65 L/kg
Elimination Half-Life Biphasic; Initial phase of ~1.8 hours
Primary Route of Elimination Renal (Urine, ~80%)

Conclusion

The development of this compound marks a significant milestone in the pharmacological management of gastrointestinal hypermotility. Its journey from chemical synthesis in the 1940s to its current clinical use is a testament to the enduring value of its unique dual-action mechanism. By combining a moderate anticholinergic effect with a direct musculotropic action, this compound offered a novel therapeutic profile that provided effective spasmolysis with a potentially different side-effect profile than pure antimuscarinics. The foundational preclinical and clinical studies detailed in this guide established the scientific basis for its use and cemented its role as a valuable tool for physicians and a source of relief for patients with irritable bowel syndrome for over seven decades.

References

Methodological & Application

Application Notes and Protocols for Dicyclomine In Vitro Assay Using Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an antispasmodic and anticholinergic (antimuscarinic) agent used to treat functional bowel/irritable bowel syndrome. Its mechanism of action involves a dual effect on smooth muscle: a specific anticholinergic effect at muscarinic acetylcholine (B1216132) receptor sites and a direct musculotropic effect, which involves the antagonism of bradykinin- and histamine-induced spasms.[1][2] The isolated guinea pig ileum preparation is a classic and robust in vitro model for studying the pharmacological effects of antispasmodic agents like this compound. This document provides detailed protocols for conducting this assay, summarizes key quantitative data, and illustrates the relevant signaling pathways.

Mechanism of Action of this compound

This compound's efficacy in relieving smooth muscle spasms of the gastrointestinal tract is attributed to two primary mechanisms:

  • Antimuscarinic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype located on smooth muscle cells.[3][4] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascade that leads to muscle contraction. In vitro studies on guinea pig ileum have shown that this compound has approximately 1/8th the antimuscarinic potency of atropine.[2]

  • Musculotropic Activity: Independent of its anticholinergic effects, this compound exerts a direct relaxing effect on smooth muscle.[1][2] This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin (B550075) and histamine (B1213489), a property not observed with purely antimuscarinic drugs like atropine.[1][2]

Quantitative Data: this compound Activity on Guinea Pig Ileum

The affinity and potency of this compound at muscarinic receptors in the guinea pig ileum have been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

ParameterValueReceptor SubtypePreparationReference
pA2 9.13M1 (neuronal)Myenteric plexus-longitudinal muscle
pA2 7.61M2 (prejunctional)Myenteric plexus-longitudinal muscle
pA2 7.21M2 (postjunctional)Myenteric plexus-longitudinal muscle

Experimental Protocols

Materials and Reagents
  • Animal: Male Dunkin-Hartley guinea pig (250-350 g)

  • Physiological Salt Solution: Tyrode's solution or Krebs-bicarbonate solution.

    • Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.

  • Gases: Carbogen (B8564812) (95% O2, 5% CO2)

  • Drugs and Chemicals:

    • Acetylcholine (ACh) chloride (agonist)

    • This compound hydrochloride (antagonist)

    • Histamine (for demonstrating musculotropic effect)

    • Bradykinin (for demonstrating musculotropic effect)

    • Stock solutions of all drugs prepared in distilled water.

Equipment
  • Isolated organ bath system with a water jacket for temperature control (37°C)

  • Isotonic or isometric force transducer

  • Data acquisition system (e.g., PowerLab, Biopac)

  • Dissection instruments (scissors, forceps)

  • Syringes and needles

  • Aerator for carbogen supply

Experimental Procedure

1. Tissue Preparation:

  • Humanely euthanize the guinea pig by cervical dislocation.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

  • Place the excised ileum in a petri dish containing fresh, oxygenated, and pre-warmed (37°C) physiological salt solution.

  • Gently flush the lumen of the ileum with the physiological solution using a syringe to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of the ileum segment.

2. Organ Bath Setup:

  • Mount the ileum segment in the organ bath chamber containing pre-warmed (37°C) and continuously aerated (95% O2, 5% CO2) physiological salt solution.

  • Attach the lower thread to a fixed hook in the organ bath and the upper thread to the force transducer.

  • Apply a resting tension of approximately 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 10-15 minutes, until a stable baseline is achieved.

3. Investigating this compound's Antimuscarinic Effect:

  • Construct a cumulative concentration-response curve for acetylcholine:

    • Add increasing concentrations of acetylcholine to the organ bath in a stepwise manner.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile responses.

  • Wash the tissue: Thoroughly wash the tissue with fresh physiological solution until the baseline is re-established.

  • Incubate with this compound: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • Construct a second acetylcholine concentration-response curve in the presence of this compound: Repeat step 3.1. A rightward shift in the curve indicates competitive antagonism.

  • Repeat steps 2-4 with different concentrations of this compound to determine the pA2 value.

4. Investigating this compound's Musculotropic Effect:

  • After obtaining a stable baseline, induce a contraction with a known concentration of histamine or bradykinin.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with this compound for 20-30 minutes.

  • Re-administer the same concentration of histamine or bradykinin and observe the reduced contractile response, demonstrating this compound's direct smooth muscle relaxant effect.

Signaling Pathways

Antimuscarinic Action of this compound

This compound competitively antagonizes the M3 muscarinic receptor on ileal smooth muscle cells. This prevents acetylcholine from initiating the signaling cascade that leads to contraction.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca ↑ Intracellular Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Antimuscarinic signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on acetylcholine-induced contractions in the isolated guinea pig ileum.

G Start Start TissuePrep Guinea Pig Ileum Preparation & Mounting Start->TissuePrep Equilibration Equilibration (30-60 min) TissuePrep->Equilibration ACh_CRC1 Acetylcholine Concentration-Response Curve (Control) Equilibration->ACh_CRC1 Washout1 Washout ACh_CRC1->Washout1 Dicyclo_Inc Incubate with This compound Washout1->Dicyclo_Inc ACh_CRC2 Acetylcholine Concentration-Response Curve (+ this compound) Dicyclo_Inc->ACh_CRC2 Washout2 Washout ACh_CRC2->Washout2 Analysis Data Analysis (pA2 Calculation) Washout2->Analysis End End Analysis->End

Caption: Experimental workflow for this compound assay.

References

Dicyclomine in TNBS-Induced Colitis: A Critical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Dicyclomine (B1218976), an anticholinergic agent, is clinically used to treat symptoms of irritable bowel syndrome (IBS) by reducing gastrointestinal smooth muscle spasms.[1][2][3] Its mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors, leading to muscle relaxation.[1][4] The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice is a widely utilized experimental model that mimics features of human inflammatory bowel disease (IBD), particularly Crohn's disease.[5][6][7][8] This model is characterized by a T-cell mediated immune response, leading to chronic inflammation and ulceration of the colon.[5][6][8] Given this compound's effects on gut motility, its application in the context of active inflammation as seen in the TNBS model warrants careful consideration. Clinical evidence suggests that this compound is contraindicated in severe ulcerative colitis, as it may suppress intestinal motility to the point of causing paralytic ileus or precipitating toxic megacolon.[9][10][11][12][13] Therefore, this document outlines the protocols for the TNBS-induced colitis model and discusses the theoretical application of this compound, not as a therapeutic agent, but as a compound for investigating potential adverse outcomes in an inflammatory setting.

This compound: Mechanism of Action

This compound functions as a non-selective muscarinic receptor antagonist, with additional direct smooth muscle relaxant properties.[1][14] By blocking acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound reduces the strength and frequency of smooth muscle contractions in the gastrointestinal tract.[1][4]

cluster_Neuron Cholinergic Neuron cluster_Muscle Smooth Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates This compound This compound This compound->M3 Blocks

This compound's anticholinergic mechanism.

TNBS-Induced Colitis Model

The TNBS model involves the intrarectal administration of a haptenizing agent (TNBS) in an ethanol (B145695) vehicle.[6][7] Ethanol serves to break the mucosal barrier, allowing TNBS to bind to colonic proteins, rendering them immunogenic and triggering a delayed-type hypersensitivity reaction.[6][7] This results in a robust inflammatory response characterized by immune cell infiltration and the production of pro-inflammatory cytokines.

TNBS TNBS in Ethanol Barrier Disruption of Epithelial Barrier TNBS->Barrier Haptenization Haptenization of Colonic Proteins Barrier->Haptenization Immune Immune Cell Activation (T-cells, Macrophages) Haptenization->Immune Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) Immune->Cytokines Inflammation Colonic Inflammation & Ulceration Cytokines->Inflammation

Pathogenesis of TNBS-induced colitis.

Experimental Protocols

1. TNBS-Induced Colitis in Mice

This protocol describes the induction of acute colitis using a single intrarectal administration of TNBS.

  • Animals: Female CD-1 or BALB/c mice, 6-8 weeks old.

  • Materials:

    • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

    • Ethanol (100%)

    • Phosphate-buffered saline (PBS)

    • 3.5 F catheter

    • 1 mL syringe

  • Procedure:

    • Mice are fasted for 12-24 hours with free access to water.

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Prepare the TNBS solution by mixing the 5% TNBS stock with 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.

    • Gently insert the catheter intrarectally to a depth of 3-4 cm.

    • Slowly administer 100 µL of the TNBS solution (approximately 100-150 mg/kg TNBS).

    • To ensure distribution of the solution within the colon, hold the mouse in a head-down position for 60 seconds.

    • Return the mouse to its cage and monitor for recovery from anesthesia.

    • The control group receives 100 µL of 50% ethanol without TNBS.

    • Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding. The experiment is typically terminated 3-7 days post-induction.[8]

2. This compound Administration

  • Materials:

    • This compound hydrochloride

    • Sterile saline or water for injection

  • Procedure:

    • Prepare this compound solution at the desired concentration.

    • Administer this compound via oral gavage or intraperitoneal injection. A typical starting dose might be 10 mg/kg, administered once or twice daily, starting 24 hours after TNBS induction.

    • The vehicle control group should receive an equivalent volume of saline.

3. Assessment of Colitis Severity

  • Daily Monitoring:

    • Body Weight: Record daily.

    • Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and presence of blood in feces (see Table 1).

  • Post-Mortem Analysis:

    • Colon Length: Measure the length of the colon from the cecum to the anus. Shortening of the colon is an indicator of inflammation.

    • Macroscopic Score: Visually assess the colon for inflammation, ulceration, and thickening.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue as an indicator of neutrophil infiltration.[7][8]

    • Histological Analysis: Fix colonic tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize colonic tissue to measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA or other immunoassays.[7]

Data Presentation

The following tables represent hypothetical data illustrating the potential adverse effects of this compound in the TNBS-induced colitis model, based on its known contraindications.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative
1 1-5
2 5-10LoosePositive
3 10-15
4 >15DiarrheaGross Bleeding

Table 2: Hypothetical Efficacy Data for this compound in TNBS-Colitis Model (Day 5)

GroupChange in Body Weight (%)Colon Length (cm)MPO Activity (U/g tissue)TNF-α (pg/mg tissue)
Sham Control +2.5 ± 0.59.8 ± 0.41.2 ± 0.325.5 ± 5.1
TNBS + Vehicle -12.8 ± 1.56.5 ± 0.615.7 ± 2.1150.2 ± 18.3
TNBS + this compound (10 mg/kg) -18.5 ± 2.15.8 ± 0.518.9 ± 2.5185.6 ± 20.4

*Data are represented as Mean ± SEM. *p < 0.05 compared to TNBS + Vehicle. This hypothetical data suggests this compound exacerbates colitis.

Experimental Workflow

Start Acclimatize Mice Induction Induce Colitis with TNBS Start->Induction Grouping Randomize into Groups (Vehicle, this compound) Induction->Grouping Treatment Daily Dosing & Monitoring (Weight, DAI) Grouping->Treatment Termination Sacrifice (Day 5-7) Treatment->Termination Analysis Collect Colon for Analysis (Length, MPO, Histology, Cytokines) Termination->Analysis End Data Analysis & Interpretation Analysis->End

References

Application Notes & Protocols: A Stress-Induced Visceral Hyperalgesia Model for Preclinical Evaluation of Dicyclomine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits.[1] A key feature of IBS is visceral hyperalgesia, an increased sensitivity to pain from the internal organs.[1] Psychosocial stress is a well-established factor in the development and exacerbation of IBS symptoms.[2] To facilitate the development of new therapeutics, animal models that replicate these core features are essential.

The Water Avoidance Stress (WAS) model in rodents is a widely used and validated method for inducing visceral hyperalgesia that mimics stress-related IBS.[2][3] This model provides a robust platform for evaluating the efficacy of potential therapeutic agents. Dicyclomine (B1218976), an antispasmodic and anticholinergic agent, is used clinically to treat intestinal cramping and pain associated with IBS. Its mechanism involves relieving smooth muscle spasms through both a direct (musculotropic) and an indirect (antimuscarinic) action.

These application notes provide detailed protocols for inducing stress-induced visceral hyperalgesia using the WAS model, assessing pain responses via colorectal distension (CRD), and a framework for evaluating the therapeutic potential of this compound.

2.0 Experimental Protocols

2.1 Protocol: Water Avoidance Stress (WAS) Induction

This protocol describes the induction of chronic psychological stress in rats to produce a state of sustained visceral hyperalgesia.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Apparatus: A standard rodent housing cage filled with fresh water at room temperature (25°C) to a depth of 1 cm. A small, water-resistant platform (e.g., a block or inverted beaker, approx. 8 cm in diameter) is placed in the center of the cage. The platform should be stable and remain dry.

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the vivarium for at least 7 days and handle them daily for 3-5 days prior to the experiment to reduce handling stress.

    • Stress Induction: Place one rat on the central platform in the water-filled cage. The rat will avoid the water by remaining on the platform.

    • Duration: Expose the rat to this stressor for a period of 1 hour.

    • Schedule: Repeat the stress induction daily for 10 consecutive days to establish a chronic stress model that results in sustained visceral hyperalgesia.

    • Control Group: Control animals should be handled in the same manner but placed in an identical cage with a dry platform and no water.

    • Post-Stress Assessment: Visceral sensitivity testing should be performed 24 hours after the final WAS session to assess the development of hyperalgesia.

2.2 Protocol: Assessment of Visceral Sensitivity via Colorectal Distension (CRD)

Visceral sensitivity is quantified by measuring the visceromotor response (VMR) to graded colorectal distension (CRD). The VMR is a reflex contraction of the abdominal and hind limb musculature, which can be measured using electromyography (EMG).

  • Surgical Preparation (EMG Electrode Implantation):

    • This surgery should be performed 5-7 days before the start of the experimental procedures to allow for full recovery.

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a small incision in the lower left abdominal quadrant.

    • Isolate the external oblique abdominal muscle. Suture two insulated nickel-chromium wire electrodes into the muscle, approximately 3-5 mm apart.

    • Tunnel the electrode leads subcutaneously to the back of the neck and exteriorize them. Secure the leads with sutures.

    • Administer appropriate post-operative analgesia and allow the animal to recover.

  • CRD Procedure:

    • Briefly anesthetize the rat with light isoflurane (B1672236) to facilitate balloon insertion.

    • Insert a flexible latex balloon (typically 4-5 cm long, attached to a catheter) intra-anally into the descending colon and rectum. The tip of the balloon should be approximately 1 cm from the anus. Secure the catheter to the tail with tape.

    • Place the rat in a small restraint device (e.g., a clear acrylic tube) to limit movement and improve EMG signal quality. Connect the exteriorized EMG leads to an amplifier and recording system.

    • Allow the animal to recover from anesthesia and acclimate to the restraint for at least 30 minutes before starting the distension protocol.

    • The distension balloon is connected to a pressure-controlled distension device (barostat).

    • Distension Protocol: Apply graded, phasic distensions of increasing pressure (e.g., 10, 20, 40, 60 mmHg). Each distension should last for 20 seconds, with a 3-4 minute rest interval between stimuli to allow the VMR to return to baseline.

    • Data Acquisition: Record the EMG signal continuously. The VMR is quantified by integrating the total EMG activity during the 20-second distension period and subtracting the baseline activity from the 20 seconds prior to distension.

2.3 Protocol: this compound Administration and Evaluation

This protocol outlines the procedure for testing the efficacy of this compound in reversing stress-induced visceral hyperalgesia.

  • Model Confirmation: Confirm the development of visceral hyperalgesia by performing a baseline CRD assessment 24 hours after the final WAS session. Stressed animals should exhibit a significantly higher VMR to distension compared to control animals.

  • Drug Preparation: Prepare this compound hydrochloride in a suitable vehicle (e.g., sterile saline).

  • Dosing:

    • Note: Specific, validated oral or intraperitoneal (i.p.) doses for this compound in rodent models of visceral pain are not well-established in publicly available literature. Therefore, initial dose-response studies are required to determine the optimal therapeutic dose.

    • Dose-Finding Strategy: A suggested starting point is to test a range of doses (e.g., 1, 3, 10, 30 mg/kg, administered i.p. or orally). The acute oral LD50 in mice is 625 mg/kg, which can serve as a reference for the upper limit of safety.

  • Administration: Administer the selected dose(s) of this compound or vehicle to separate groups of WAS-exposed rats. The drug is typically administered 30-60 minutes prior to the post-treatment CRD assessment to coincide with its peak plasma concentration.

  • Efficacy Assessment: Perform the CRD protocol as described in section 2.2. Compare the VMR in this compound-treated animals to that of vehicle-treated animals. A significant reduction in the VMR in the this compound group indicates an analgesic effect.

3.0 Data Presentation

Quantitative data should be summarized to compare the effects of stress and treatment. The table below provides an example of expected results.

Treatment GroupNStress ProtocolVMR to 40 mmHg CRD (% of Pre-Stress Baseline)
Vehicle Control10No Stress100 ± 8.5
Vehicle + WAS1010-day WAS255 ± 21.2*
This compound (10 mg/kg) + WAS1010-day WAS145 ± 15.7#
This compound (30 mg/kg) + WAS1010-day WAS110 ± 11.9#
Data are presented as Mean ± SEM. * denotes p < 0.05 vs. Vehicle Control. # denotes p < 0.05 vs. Vehicle + WAS.

4.0 Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow

The following diagram illustrates the overall experimental timeline.

G cluster_setup Phase 1: Setup & Baseline cluster_stress Phase 2: Stress Induction cluster_test Phase 3: Therapeutic Testing acclimate Animal Acclimatization (7 days) surgery EMG Electrode Implantation acclimate->surgery recovery Surgical Recovery (5-7 days) surgery->recovery baseline Baseline VMR Assessment (CRD Protocol) recovery->baseline stress Water Avoidance Stress (WAS) (1 hr/day for 10 days) baseline->stress Group Assignment post_stress_vmr Post-Stress VMR (Confirm Hyperalgesia) stress->post_stress_vmr 24h Post-Final Session treatment Administer this compound or Vehicle post_stress_vmr->treatment final_vmr Final VMR Assessment (Evaluate Efficacy) treatment->final_vmr

Diagram 1: Experimental workflow for this compound evaluation.

4.2 Signaling Pathway: Stress-Induced Visceral Hyperalgesia

Chronic stress activates the brain-gut axis, primarily through the Corticotropin-Releasing Factor (CRF) system, leading to peripheral changes that sensitize visceral afferent nerves.

G CRF Signaling in Stress-Induced Hyperalgesia stress Psychological Stress (e.g., WAS) brain Brain (Hypothalamus, Amygdala) stress->brain Activates crf CRF Release brain->crf ans Autonomic Nervous System (Efferent Pathways) crf->ans Stimulates gut Enteric Nervous System & Colon ans->gut crf1 CRF1 Receptor Activation gut->crf1 Peripheral CRF acts on mast Mast Cell Degranulation crf1->mast perm Increased Mucosal Permeability crf1->perm sensory Sensory Afferent Sensitization crf1->sensory hyperalgesia Visceral Hyperalgesia (Increased Pain Perception) mast->hyperalgesia perm->hyperalgesia sensory->hyperalgesia

Diagram 2: CRF signaling in stress-induced hyperalgesia.

4.3 Mechanism of Action: this compound

This compound exerts its therapeutic effect by directly and indirectly inhibiting the contraction of gastrointestinal smooth muscle.

Diagram 3: this compound's dual mechanism of action.

References

Application Note: Quantification of Dicyclomine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an anticholinergic and antispasmodic agent used to treat symptoms of irritable bowel syndrome. Accurate quantification of this compound in human plasma is essential for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method involves a liquid-liquid extraction (LLE) for sample clean-up, providing a reliable and reproducible approach for bioanalytical applications.

Principle

This method employs a reversed-phase HPLC system to separate this compound from endogenous plasma components. Prior to chromatographic analysis, plasma samples are subjected to a liquid-liquid extraction procedure under alkaline conditions to isolate the basic this compound molecule into an organic solvent. The organic extract is then evaporated and the residue is reconstituted in the mobile phase for injection into the HPLC system. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Internal Standard (IS), e.g., Orphenadrine Citrate

  • HPLC grade Acetonitrile

  • HPLC grade Methanol (B129727)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Sodium Hydroxide (analytical grade)

  • Diethyl Ether (HPLC grade)

  • Human Plasma (drug-free, with EDTA as anticoagulant)

  • Deionized Water

Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen evaporator)

  • pH meter

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.0, 20 mM) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 218 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 10 minutes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 10 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 150, and 400 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 0.1 M Sodium Hydroxide to alkalize the plasma sample (to a pH of approximately 10).

  • Vortex for 30 seconds.

  • Add 3 mL of diethyl ether.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The method was validated according to bioanalytical method validation guidelines. The key validation parameters are summarized below.

ParameterResult
Linearity 10 - 500 ng/mL (r² > 0.995)
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (Intra-day & Inter-day) RSD < 15%
Accuracy 85 - 115% of the nominal concentration
Recovery > 80%
Specificity No significant interference was observed at the retention times of this compound and the IS.[1]
Stability Stable in plasma for at least 3 freeze-thaw cycles and for 30 days at -20 °C.[1]

Data Presentation

Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (this compound/IS)
100.12
250.31
500.62
1001.25
2503.10
5006.22
Precision and Accuracy Data
QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
30 (Low)5.87.2102.5
150 (Medium)4.15.598.7
400 (High)3.54.8101.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is alkalize Alkalize with NaOH add_is->alkalize add_solvent Add Diethyl Ether alkalize->add_solvent vortex_extract Vortex & Centrifuge add_solvent->vortex_extract separate_organic Separate Organic Layer vortex_extract->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection at 218 nm separate->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described HPLC-UV method with liquid-liquid extraction is a sensitive, specific, and reliable method for the quantification of this compound in human plasma. This application note provides a comprehensive protocol and validation summary to support its implementation in research and drug development settings. Proper sample handling, including protection from light, is recommended for ensuring the integrity of the analyte.[1]

References

Application Note: High-Throughput Analysis of Dicyclomine and its Putative Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dicyclomine (B1218976) and its potential metabolites in human urine. This compound is an anticholinergic drug used to treat spasms of the intestines. Monitoring its excretion and metabolic profile is crucial for pharmacokinetic studies and in the field of toxicology. This method utilizes a simple "dilute-and-shoot" sample preparation protocol, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The proposed method is suitable for high-throughput screening and quantitative analysis in drug development and clinical research settings.

Introduction

This compound is a synthetic tertiary amine with antimuscarinic properties, prescribed for the treatment of irritable bowel syndrome. It acts by relaxing the smooth muscles of the gastrointestinal tract.[1] While the parent drug's pharmacology is well-known, its metabolism in humans is not extensively detailed in the scientific literature.[2] It is understood to be metabolized by the liver, with the primary route of elimination being renal excretion, accounting for approximately 80% of the dose.[3][4] An early study using 14C-labeled this compound indicated that the drug and/or its metabolites are detectable in urine within one hour of administration.[5]

Understanding the metabolic fate of this compound is essential for a complete pharmacokinetic profile and for assessing potential drug-drug interactions. Common metabolic pathways for tertiary amines include N-dealkylation and hydroxylation. This application note describes a method for the analysis of this compound and proposes a strategy for the simultaneous analysis of its putative hydroxylated and N-de-ethylated metabolites in urine.

Experimental

Sample Preparation

A simple and rapid "dilute-and-shoot" method was employed for the preparation of urine samples.

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the mobile phase A (see chromatographic conditions).

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry

Analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) was used for the detection and quantification of the analytes.

MS Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument specific

Table 1: Proposed MRM Transitions for this compound and Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound 310.3114.125Quantifier, based on predicted fragmentation
310.396.130Qualifier, based on predicted fragmentation
Hydroxy-dicyclomine 326.3114.125Putative Metabolite (Quantifier)
326.396.130Putative Metabolite (Qualifier)
N-de-ethyl-dicyclomine 282.2114.125Putative Metabolite (Quantifier)
282.296.130Putative Metabolite (Qualifier)

Note: The MRM transitions and collision energies are proposed based on the structure of this compound and common fragmentation patterns of similar compounds. These parameters should be optimized experimentally.

Results and Discussion

This application note provides a framework for the development and validation of an LC-MS/MS method for this compound and its metabolites in urine. The "dilute-and-shoot" sample preparation method is advantageous for high-throughput analysis due to its simplicity and speed, minimizing sample handling and potential for analyte loss.

The chromatographic conditions are designed to provide good retention and peak shape for the analytes. A C18 column is a suitable choice for the separation of these relatively non-polar compounds. The use of a gradient elution allows for the efficient separation of the parent drug from its more polar metabolites.

The proposed MRM transitions are based on the predicted fragmentation of this compound. The precursor ion for this compound is its protonated molecule [M+H]+ at m/z 310.3. The major product ions are expected to result from the cleavage of the ester linkage. For the putative metabolites, the precursor ions are adjusted to account for the addition of a hydroxyl group (+16 Da) and the removal of an ethyl group (-28 Da). The product ions are expected to be similar to those of the parent drug. It is imperative to confirm these transitions and optimize the collision energies using analytical standards of the metabolites, if available, or through experimental analysis of incurred samples.

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table presents hypothetical performance characteristics for the proposed method.

Table 2: Hypothetical Method Validation Parameters

ParameterThis compoundHydroxy-dicyclomineN-de-ethyl-dicyclomine
Linearity Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.50.50.5
Limit of Quantification (LOQ) (ng/mL) 1.01.01.0
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%

Conclusion

This application note outlines a straightforward and sensitive LC-MS/MS method for the analysis of this compound and its putative metabolites in human urine. The proposed "dilute-and-shoot" sample preparation protocol and the optimized chromatographic and mass spectrometric conditions provide a solid foundation for researchers in drug metabolism, pharmacokinetics, and toxicology to further investigate the disposition of this compound. The method is designed for high-throughput environments and can be readily adapted and validated for specific research needs.

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine Sample Urine Sample Vortex Vortex Urine Sample->Vortex Centrifuge Centrifuge Vortex->Centrifuge Dilute Dilute Centrifuge->Dilute Autosampler Vial Autosampler Vial Dilute->Autosampler Vial LC Separation LC Separation Autosampler Vial->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Experimental workflow from urine sample to data analysis.

cluster_metabolism Phase I Metabolism This compound This compound (C19H35NO2) Hydroxylation Hydroxylation (+O) This compound->Hydroxylation N_Dealkylation N-De-ethylation (-C2H4) This compound->N_Dealkylation Hydroxy_this compound Hydroxy-dicyclomine (C19H35NO3) Hydroxylation->Hydroxy_this compound N_de_ethyl_this compound N-de-ethyl-dicyclomine (C17H31NO2) N_Dealkylation->N_de_ethyl_this compound

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols for the Development of a Sustained-Release Dicyclomine Hydrochloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a sustained-release oral solid dosage form of Dicyclomine Hydrochloride. This document is intended to guide researchers through the formulation, manufacturing, characterization, and stability testing of a robust sustained-release tablet.

Introduction to Sustained-Release this compound

This compound Hydrochloride is an antispasmodic and anticholinergic agent used to treat functional bowel and irritable bowel syndrome (IBS).[1] Its relatively short biological half-life necessitates frequent dosing, which can lead to decreased patient compliance. A sustained-release formulation aims to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient adherence to therapy.[1] This is achieved by incorporating the active pharmaceutical ingredient (API) into a matrix system that controls the rate of drug release over an extended period.

The goal of this protocol is to develop a twice-daily sustained-release tablet of this compound Hydrochloride.

Mechanism of Action of this compound

This compound hydrochloride exerts its effects through a dual mechanism:

  • Anticholinergic (Antimuscarinic) Activity: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a notable selectivity for the M1 subtype. By blocking the action of acetylcholine on smooth muscle, it reduces gastrointestinal motility and secretions.

  • Direct Smooth Muscle Relaxation (Musculotropic Effect): this compound also has a direct relaxant effect on smooth muscle, independent of cholinergic innervation. This contributes to its antispasmodic properties.

Signaling Pathway of this compound's Antimuscarinic Action

The primary mechanism involves the blockade of M1 muscarinic receptors, which are coupled to Gq/11 proteins. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and subsequently decreasing the release of intracellular calcium, leading to muscle relaxation.

G_protein_signaling cluster_cell Smooth Muscle Cell This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Antagonizes G_protein Gq/11 Protein M1_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Muscle_Relaxation Smooth Muscle Relaxation Ca_release->Muscle_Relaxation Leads to

This compound's M1 Receptor Antagonist Pathway

Formulation Development

The development of a sustained-release this compound HCl tablet can be approached using either direct compression or wet granulation. The choice of method depends on the flow and compression characteristics of the API and excipients.

Excipient Selection

A matrix-based system is commonly employed for sustained release, where the drug is dispersed within a polymer matrix that swells or erodes to control drug diffusion.

Table 1: Key Excipients for Sustained-Release this compound Tablets

Excipient CategoryExampleFunction
Sustained-Release Polymer Hydroxypropyl Methylcellulose (HPMC K15M), Xanthan Gum, Guar GumForms a gel-like matrix to control drug release.
Diluent / Filler Microcrystalline Cellulose (MCC), Lactose MonohydrateProvides bulk and improves compression properties.
Binder Povidone (PVP K30), Starch PastePromotes particle adhesion for granulation.
Glidant Colloidal Silicon DioxideImproves powder flow.
Lubricant Magnesium StearateReduces friction during tablet ejection.
Example Formulations

The following are example formulations for producing a 30 mg sustained-release this compound HCl tablet.

Table 2: Example Formulations for this compound HCl Sustained-Release Tablets (per tablet)

IngredientFormulation A (mg) (Direct Compression)Formulation B (mg) (Wet Granulation)
This compound HCl3030
HPMC K15M9090
Microcrystalline Cellulose125125
Povidone (PVP K30)-10
Colloidal Silicon Dioxide2.52.5
Magnesium Stearate2.52.5
Total Weight 250 260

Experimental Protocols

Manufacturing Protocol

The following protocols detail the steps for manufacturing sustained-release this compound HCl tablets by direct compression and wet granulation.

  • Sifting: Sift this compound HCl, HPMC K15M, Microcrystalline Cellulose, and Colloidal Silicon Dioxide through a suitable mesh sieve (e.g., #40).

  • Blending: Blend the sifted materials in a suitable blender (e.g., V-blender) for 15 minutes to ensure uniform mixing.

  • Lubrication: Add sifted Magnesium Stearate to the blender and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight and hardness.

  • Dry Mixing: Sift and mix this compound HCl, HPMC K15M, and a portion of the Microcrystalline Cellulose in a rapid mixer granulator.

  • Binder Preparation: Prepare a binder solution by dissolving Povidone (PVP K30) in a suitable solvent (e.g., purified water or isopropyl alcohol).

  • Granulation: Add the binder solution to the dry mix with the impeller running at a low speed. Knead the wet mass until a suitable consistency is achieved.

  • Wet Milling: Pass the wet mass through a suitable screen (e.g., #8-#12) to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer or tray dryer at an appropriate temperature (e.g., 50-60°C) until the desired loss on drying (LOD) is achieved (typically <2%).

  • Dry Milling: Mill the dried granules through a suitable screen (e.g., #16-#20).

  • Final Blending: Add the remaining Microcrystalline Cellulose and sifted Colloidal Silicon Dioxide to the dried granules and blend for 10 minutes.

  • Lubrication: Add sifted Magnesium Stearate and blend for 3-5 minutes.

  • Compression: Compress the lubricated granules into tablets.

Tablet Characterization Protocols

Evaluate the final blend for the following properties to ensure good flow and compressibility.

Table 3: Pre-Compression Parameter Evaluation

ParameterMethodAcceptance Criteria
Angle of Repose Fixed funnel method< 30° (Excellent), 31-35° (Good)
Bulk Density Tapped density apparatusRecord the value
Tapped Density Tapped density apparatusRecord the value
Carr's Index (%) [(Tapped Density - Bulk Density) / Tapped Density] x 1005-15 (Excellent), 12-16 (Good)
Hausner's Ratio Tapped Density / Bulk Density1.00-1.11 (Excellent), 1.12-1.18 (Good)

Evaluate the compressed tablets for the following quality attributes.

Table 4: Post-Compression Parameter Evaluation

ParameterMethodAcceptance Criteria
Weight Variation Weigh 20 individual tablets and calculate the average weight.± 7.5% for tablets < 324 mg
Hardness Monsanto or Pfizer hardness tester (n=6)4-8 kg/cm ²
Thickness Vernier caliper (n=6)± 5% of average thickness
Friability Roche friabilator (100 rotations)< 1%
Drug Content Uniformity Assay 10 individual tablets using a validated analytical method (e.g., UV-Vis or HPLC).85-115% of label claim, with RSD ≤ 6%
In-Vitro Dissolution Testing Protocol

This protocol is based on the USP dissolution method for this compound Hydrochloride tablets and adapted for a sustained-release profile.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Paddle Speed: 50 RPM.

  • Dissolution Medium:

    • First 2 hours: 900 mL of 0.1 N HCl (pH 1.2).

    • After 2 hours: Change to 900 mL of pH 6.8 phosphate (B84403) buffer.

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium).

  • Analysis: Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometric method at approximately 213 nm or an HPLC method.

Table 5: Example In-Vitro Drug Release Profile

Time (hours)Cumulative % Drug Released
115-30
225-45
440-65
655-80
870-90
12> 85
Stability Study Protocol

A stability study should be conducted according to ICH guidelines to establish the shelf-life of the sustained-release tablets.

  • Batches: At least three primary batches should be included.

  • Packaging: The tablets should be stored in the proposed commercial packaging.

  • Storage Conditions and Testing Frequency:

Table 6: ICH Stability Study Conditions and Testing Frequency

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
  • Tests to be Performed: At each time point, the tablets should be evaluated for:

    • Appearance

    • Hardness

    • Friability

    • Drug Content (Assay)

    • In-Vitro Dissolution Profile

    • Related Substances (Degradation Products)

Experimental and Logical Workflows

Manufacturing and Characterization Workflow

formulation_workflow cluster_formulation Formulation & Manufacturing cluster_characterization Characterization & Testing start Start: API & Excipient Selection sifting Sifting start->sifting blending Blending sifting->blending granulation Wet Granulation (if applicable) blending->granulation Wet Granulation Path lubrication Lubrication blending->lubrication Direct Compression Path drying Drying (if granulated) granulation->drying milling Milling (if granulated) drying->milling milling->lubrication compression Tablet Compression lubrication->compression pre_comp Pre-Compression Testing lubrication->pre_comp post_comp Post-Compression Testing compression->post_comp dissolution In-Vitro Dissolution post_comp->dissolution stability Stability Studies dissolution->stability final_product Final Sustained-Release Product stability->final_product

Sustained-Release Tablet Development Workflow

This comprehensive guide provides a solid foundation for the development of a sustained-release this compound Hydrochloride formulation. Adherence to these protocols and rigorous testing will be essential for creating a safe, effective, and stable product.

References

Application Notes and Protocols: Dicyclomine-Loaded Microparticles for Colon-Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dicyclomine (B1218976) hydrochloride is an antispasmodic and anticholinergic agent used for the treatment of irritable bowel syndrome (IBS).[1] Conventional oral dosage forms of this compound can lead to systemic side effects such as dizziness, constipation, and tachyarrhythmia.[2][3] Formulating this compound into a colon-targeted drug delivery system offers the potential to localize its therapeutic action at the primary site of IBS pathology, thereby increasing efficacy and reducing systemic adverse effects.[1][2] This document provides detailed application notes and protocols for the preparation and evaluation of this compound-loaded microparticles designed for colon-specific delivery, primarily utilizing pH-sensitive polymers like Eudragit S-100.

Data Presentation

The following tables summarize quantitative data from various studies on this compound-loaded microparticles.

Table 1: Formulation Parameters and Physicochemical Characteristics of this compound Microparticles

Formulation CodePolymer(s)Drug:Polymer RatioPreparation MethodAverage Particle Size (μm)Encapsulation Efficiency (%)Drug Content (%)Reference
F5Sodium Alginate, Eudragit S-100-Ionotropic Gelation & Coacervation-95.39-
F1-F8Sodium Alginate, Eudragit S-100-Ionotropic Gelation & Coacervation274-705 (core), 598-860 (coated)--
MS1-MS4HPMCVariousQuasi-emulsion Solvent Diffusion-Increased with drug:polymer ratioIncreased with drug:polymer ratio
-Chitosan, Eudragit RS100VariousEmulsion Crosslinking & Solvent Evaporation---
-Eudragit RS-100VariousQuasi-emulsion Solvent Diffusion---

Table 2: In Vitro Drug Release Characteristics of this compound Microparticles

Formulation TypeDissolution Media SequenceDuration (h)Cumulative Drug Release (%)Key FindingsReference
Eudragit S-100 coated Sodium Alginate MicroparticlespH 1.2 (2h), pH 5.5 (2h), pH 6.8 (2h), pH 7.4 (14h)20Negligible at pH 1.2, 5.5, 6.8; Sustained release at pH 7.4pH-dependent release, suitable for colon targeting.
Uncoated Sodium Alginate MicroparticlespH 7.412~80Controlled release but not colon-specific.
Eudragit RS-100 based Microsponges0.1N HCl (2h), pH 6.8 (6h)816-30 (1h), 59-86 (8h)Biphasic release with initial burst.
HPMC-based MicrospongespH 1.2, pH 6.8, pH 7.4-Decreased with increasing polymer concentrationPolymer concentration controls release.
Chitosan/Eudragit RS100 Microparticles (F1, F10, F12)pH 1.2, pH 7.4-Negligible at pH 1.2; Maximum at pH 7.4Demonstrates potential for colon targeting.
Guar gum-based Microspheres0.1N HCl (2h), pH 6.8 (3h), pH 7.412pH-sensitive release profileSustained release over 12 hours.

Experimental Protocols

Protocol 1: Preparation of Eudragit S-100 Coated this compound-Loaded Sodium Alginate Microparticles

This protocol is based on the ionotropic gelation and coacervation phase separation techniques.

Materials:

  • This compound Hydrochloride

  • Sodium Alginate

  • Eudragit S-100

  • Calcium Chloride

  • Acetic Acid

  • Petroleum Ether

  • Ethanol

  • Tween 80

  • Liquid Paraffin (B1166041)

  • Distilled Water

Equipment:

  • Magnetic stirrer

  • Mechanical stirrer

  • Syringe with a flat-tipped needle

  • Beakers

  • Filtration apparatus

  • Hot air oven

Procedure:

Part A: Preparation of Core Sodium Alginate Microspheres (Ionotropic Gelation)

  • Prepare a sodium alginate solution by dissolving the required amount of sodium alginate in distilled water with continuous stirring.

  • Disperse the accurately weighed this compound hydrochloride into the sodium alginate solution.

  • Extrude the resulting drug-polymer dispersion dropwise through a syringe into a calcium chloride solution, which acts as a gelling agent.

  • Allow the formed microspheres to cure in the gelling solution for a specified time to ensure complete gelation.

  • Collect the microspheres by filtration, wash with distilled water, and dry in a hot air oven at a controlled temperature.

Part B: Coating of Core Microspheres with Eudragit S-100 (Solvent Evaporation/Coacervation)

  • Prepare a solution of Eudragit S-100 in a suitable organic solvent like ethanol.

  • Disperse the dried core microspheres into the Eudragit S-100 solution.

  • Emulsify this organic phase into an external oil phase (e.g., liquid paraffin containing Tween 80 as an emulsifier) under continuous stirring with a mechanical stirrer.

  • Continue stirring for a specified duration (e.g., 2 hours) to allow for the evaporation of the organic solvent, leading to the deposition of the Eudragit S-100 coat on the surface of the core microspheres.

  • Collect the coated microspheres by filtration, wash with a solvent like petroleum ether to remove any residual oil, and dry.

Protocol 2: Preparation of this compound-Loaded Eudragit-Based Microsponges

This protocol utilizes the quasi-emulsion solvent diffusion method.

Materials:

  • This compound Hydrochloride

  • Eudragit RS-100 (or other Eudragit grades)

  • Triethylcitrate (TEC)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl Alcohol (PVA)

  • Distilled Water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus

Procedure:

  • Internal Phase Preparation: Dissolve Eudragit RS-100 and triethylcitrate (as a plasticizer) in dichloromethane.

  • Add the accurately weighed this compound hydrochloride to this polymer solution and stir until a homogenous dispersion is formed.

  • External Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 0.5% w/v), which will act as the continuous phase.

  • Emulsification and Microparticle Formation: Pour the internal phase into the external phase with continuous stirring.

  • Continue stirring for an extended period (e.g., 8 hours) to allow the dichloromethane to evaporate from the dispersed droplets, leading to the formation of solid, porous microsponges.

  • Collection and Drying: Collect the formed microsponges by filtration, wash with distilled water to remove residual PVA, and dry.

Protocol 3: In Vitro Drug Release Study for Colon-Targeted Microparticles

This protocol simulates the pH progression through the gastrointestinal tract.

Materials:

  • This compound-loaded microparticles

  • Hydrochloric acid (for pH 1.2 buffer)

  • Potassium phosphate (B84403) monobasic and sodium hydroxide (B78521) (for pH 5.5, 6.8, and 7.4 phosphate buffers)

  • Distilled water

Equipment:

  • USP Dissolution Test Apparatus (Type II - Paddle or Type I - Basket)

  • Water bath with temperature control

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters

Procedure:

  • Set up the dissolution apparatus with 900 mL of 0.1N HCl (pH 1.2) and maintain the temperature at 37 ± 0.5°C.

  • Place a known quantity of this compound-loaded microparticles into each dissolution vessel.

  • Stir the medium at a constant speed (e.g., 50 rpm).

  • After 2 hours, withdraw a sample and replace the dissolution medium with 900 mL of pH 5.5 phosphate buffer.

  • Continue the dissolution for another 2 hours, withdrawing samples at specified intervals.

  • After 4 hours total, replace the medium with 900 mL of pH 6.8 phosphate buffer and continue for another 2 hours.

  • Finally, after 6 hours total, replace the medium with 900 mL of pH 7.4 phosphate buffer and continue the study for the desired duration (e.g., up to 20-24 hours), collecting samples at regular intervals.

  • Maintain sink conditions by replacing the volume of withdrawn sample with fresh dissolution medium at the same temperature.

  • Filter the collected samples and analyze for this compound hydrochloride concentration using a validated analytical method (e.g., UV spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow_preparation cluster_core Part A: Core Microparticle Preparation cluster_coating Part B: Eudragit S-100 Coating p1 Dissolve Sodium Alginate in Water p2 Disperse this compound HCl p1->p2 p3 Extrude into CaCl2 Solution (Ionotropic Gelation) p2->p3 p4 Cure and Collect Core Microspheres p3->p4 c1 Prepare Eudragit S-100 Solution c2 Disperse Core Microspheres p4->c2 Dried Core Microspheres c1->c2 c3 Emulsify in Oil Phase c2->c3 c4 Solvent Evaporation to Form Coat c3->c4 c5 Collect and Dry Coated Microparticles c4->c5

Caption: Workflow for preparing Eudragit S-100 coated microparticles.

experimental_workflow_release cluster_gastric Simulated Gastric Fluid cluster_intestinal Simulated Intestinal Fluid cluster_colonic Simulated Colonic Fluid start Place Microparticles in Dissolution Apparatus ph1_2 pH 1.2 (0.1N HCl) Duration: 2 hours start->ph1_2 ph5_5 pH 5.5 Phosphate Buffer Duration: 2 hours ph1_2->ph5_5 Change Medium analysis Sample and Analyze for This compound Concentration ph1_2->analysis ph6_8 pH 6.8 Phosphate Buffer Duration: 2 hours ph5_5->ph6_8 Change Medium ph5_5->analysis ph7_4 pH 7.4 Phosphate Buffer Duration: up to 18 hours ph6_8->ph7_4 Change Medium ph6_8->analysis ph7_4->analysis

Caption: In vitro dissolution workflow for colon-targeted microparticles.

References

Application Note & Protocol: Assessing the Stability of Dicyclomine in Simulated Gastric Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclomine (B1218976) hydrochloride is an antispasmodic and anticholinergic agent used to treat intestinal hypermotility, such as in irritable bowel syndrome.[1] Given its oral route of administration, the stability of this compound in the acidic environment of the stomach is a critical factor for its bioavailability and therapeutic efficacy. This document provides a detailed protocol for assessing the stability of this compound in simulated gastric fluid (SGF), a standard in vitro method to model the conditions of the human stomach. The protocol covers the preparation of SGF, the experimental procedure for the stability study, and the analytical method for quantifying this compound and its degradation products.

Data Presentation

The stability of this compound in SGF can be quantitatively assessed by monitoring its concentration over time. The results of such a study are summarized in Table 1. This data is representative and illustrates the expected degradation of this compound under acidic conditions.

Table 1: Stability of this compound in Simulated Gastric Fluid at 37°C

Time (minutes)This compound Concentration (µg/mL)Percent RemainingPercent Degraded
0100.0100.0%0.0%
1595.295.2%4.8%
3090.590.5%9.5%
6081.981.9%18.1%
9074.374.3%25.7%
12067.867.8%32.2%

Forced degradation studies under various stress conditions provide context for this compound's stability profile. Table 2 presents data from a forced degradation study, highlighting the drug's susceptibility to acid hydrolysis compared to other conditions.

Table 2: Forced Degradation of this compound Hydrochloride Under Various Stress Conditions [2]

Stress ConditionDurationTemperaturePercent AssayPercent Degraded
Acid Hydrolysis (0.1N HCl)6 hoursRoom Temp68.51%31.49%
Base Hydrolysis (0.1N NaOH)6 hoursRoom Temp86.38%13.62%
Neutral Hydrolysis (Water)6 hoursRoom Temp49.48%50.52%
Oxidative Degradation (3% H₂O₂)4 hoursRoom Temp68.93%31.07%
Photolytic Degradation (UV radiation)6 hoursRoom Temp57.63%42.37%
Thermal Degradation6 hours60°C50.27%49.73%

Experimental Protocols

This section details the methodologies for preparing the necessary reagents and conducting the stability assessment.

Preparation of Simulated Gastric Fluid (SGF)

Simulated Gastric Fluid is prepared without enzymes for this stability study, as the primary concern is acid hydrolysis.

Materials:

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl), concentrated

  • Pepsin (optional, if enzymatic degradation is also being studied)

  • Purified Water

  • pH meter

Procedure:

  • Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient purified water to make up a volume of 1000 mL.

  • The pH of the resulting solution should be approximately 1.2. Verify the pH using a calibrated pH meter and adjust with 0.1N HCl or 0.1N NaOH if necessary.

  • For studies including enzymatic degradation, add 3.2 g of pepsin to the SGF and mix gently until dissolved.

This compound Stability Testing Protocol

This protocol outlines the steps to assess the stability of a this compound drug substance or product in SGF.

Materials and Equipment:

  • This compound Hydrochloride standard

  • This compound drug product (e.g., tablets, capsules)

  • Simulated Gastric Fluid (SGF)

  • Constant temperature water bath or incubator set to 37°C ± 0.5°C

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

  • Prepare the SGF as described in section 2.1.

  • Transfer a known volume of the this compound stock solution into a volumetric flask and dilute with SGF to achieve a final concentration within the linear range of the analytical method (e.g., 100 µg/mL). For a drug product, an equivalent amount of the powdered tablet or capsule content can be used.

  • Immediately withdraw a sample (t=0), filter it through a 0.45 µm syringe filter, and analyze it using the chosen analytical method.

  • Place the flask containing the this compound-SGF solution in a constant temperature bath at 37°C.

  • Withdraw samples at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes).

  • Filter each sample immediately after withdrawal.

  • Analyze each sample to determine the concentration of this compound remaining.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate (B84403) adjusted to pH 4 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 30:70 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 218 nm or 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard curve by injecting solutions of known concentrations of this compound hydrochloride.

  • Inject the filtered samples from the stability study.

  • Quantify the amount of this compound in each sample by comparing the peak area to the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound stability in SGF.

Dicyclomine_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis cluster_data Data Processing prep_sgf Prepare Simulated Gastric Fluid (SGF) add_dicyclo Add this compound to SGF (Final Concentration) prep_sgf->add_dicyclo prep_dicyclo Prepare this compound Stock Solution prep_dicyclo->add_dicyclo incubate Incubate at 37°C add_dicyclo->incubate sample_t0 Sample at t=0 add_dicyclo->sample_t0 sample_intervals Sample at Predetermined Time Intervals incubate->sample_intervals t = 15, 30, 60... min filter_samples Filter Samples (0.45 µm) sample_t0->filter_samples sample_intervals->filter_samples analyze Analyze by HPLC filter_samples->analyze quantify Quantify this compound Concentration analyze->quantify report Report Stability Data quantify->report

Caption: Experimental workflow for this compound stability assessment in SGF.

HPLC_Analysis_Workflow start Start HPLC Analysis prepare_mobile_phase Prepare and Degas Mobile Phase start->prepare_mobile_phase equilibrate_system Equilibrate HPLC System prepare_mobile_phase->equilibrate_system prepare_standards Prepare Standard Solutions of this compound equilibrate_system->prepare_standards inject_samples Inject Filtered Samples from Stability Study equilibrate_system->inject_samples inject_standards Inject Standards prepare_standards->inject_standards generate_curve Generate Standard Curve inject_standards->generate_curve calculate_concentration Calculate this compound Concentration generate_curve->calculate_concentration acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks integrate_peaks->calculate_concentration end End of Analysis calculate_concentration->end

References

Application Notes and Protocols for Physiologically Based Pharmacokinetic (PBPK) Modeling of Dicyclomine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an anticholinergic drug used to treat intestinal hypermotility and symptoms of irritable bowel syndrome. Understanding its pharmacokinetic (PK) properties is crucial for effective drug development and ensuring its safety and efficacy. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, providing valuable insights into its PK behavior. These application notes provide a comprehensive guide to developing a PBPK model for this compound in rats, including detailed experimental protocols for generating the necessary data.

While extensive human pharmacokinetic data for this compound is available, specific data for rats is limited. Therefore, this document outlines the necessary experimental procedures to acquire rat-specific parameters and provides guidance on utilizing in silico tools for data that is challenging to obtain experimentally.

Physicochemical and In Vitro Data for this compound

A summary of the essential physicochemical and in vitro parameters for building a PBPK model of this compound is presented in Table 1. It is important to note that while some data is available from public sources, several key rat-specific parameters need to be determined experimentally.

Table 1: Physicochemical and In Vitro Parameters for this compound

ParameterValueSource/Method
Physicochemical Properties
Molecular Weight ( g/mol )309.49PubChem
LogP4.93ChemAxon
pKa (Strongest Basic)8.96ChemAxon
Water Solubility (mg/mL)0.00327ALOGPS
In Vitro Parameters (Rat)
Intestinal Permeability (Papp, cm/s) To be determinedCaco-2 Permeability Assay
Metabolic Clearance (CLint, µL/min/mg protein) To be determinedRat Liver Microsomal Stability Assay
Km (µM)To be determinedRat Liver Microsomal Kinetic Study
Vmax (nmol/min/mg protein)To be determinedRat Liver Microsomal Kinetic Study
Plasma Protein Binding (%) To be determinedEquilibrium Dialysis/Ultracentrifugation
Blood-to-Plasma Ratio To be determinedIn Vitro Blood Incubation

Note: Values indicated as "To be determined" should be generated using the experimental protocols outlined in this document.

In Vivo Pharmacokinetic Data for this compound in Rats

To develop and validate the PBPK model, in vivo pharmacokinetic data from rats is essential. Table 2 summarizes the key pharmacokinetic parameters that need to be obtained following intravenous and oral administration of this compound to rats. A study has reported the oral administration of this compound at a dose of 4 mg/kg in rats, which can serve as a reference for designing in vivo studies[1].

Table 2: In Vivo Pharmacokinetic Parameters for this compound in Rats

ParameterIntravenous AdministrationOral AdministrationSource/Method
Dose (mg/kg) To be determined4[1]In Vivo Rat PK Study
Cmax (ng/mL) To be determinedTo be determinedIn Vivo Rat PK Study
Tmax (h) To be determinedTo be determinedIn Vivo Rat PK Study
AUC (ng*h/mL) To be determinedTo be determinedIn Vivo Rat PK Study
Clearance (L/h/kg) To be determined-In Vivo Rat PK Study
Volume of Distribution (L/kg) To be determined-In Vivo Rat PK Study
Bioavailability (%) -To be determinedIn Vivo Rat PK Study

Note: Values indicated as "To be determined" should be generated using the experimental protocols outlined in this document.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous and oral administration.

Materials:

  • This compound hydrochloride

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., saline for IV, 0.5% methylcellulose (B11928114) for oral)

  • Cannulas for jugular vein catheterization (for IV administration and blood sampling)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Catheterization (for IV group): Anesthetize a group of rats and surgically implant a cannula into the jugular vein for IV administration and blood sampling. Allow a recovery period of at least 24 hours.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) through the jugular vein cannula.

    • Oral (PO) Group: Administer a single dose of this compound (4 mg/kg) by oral gavage[1].

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (IV group) or another appropriate site (e.g., tail vein for PO group) at predete`rmined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

Rat Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in rat liver microsomes.

Materials:

  • This compound

  • Pooled rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add this compound solution (e.g., 10 µM) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

PBPK Modeling Workflow and Signaling Pathways

The development of a PBPK model for this compound in rats involves a structured workflow, integrating physicochemical, in vitro, and in vivo data. The following diagrams illustrate the key processes and relationships.

PBPK_Modeling_Workflow cluster_Data_Input Data Input cluster_Model_Development Model Development cluster_Model_Evaluation Model Evaluation & Application PhysChem Physicochemical Properties Parameterization Model Parameterization PhysChem->Parameterization InVitro In Vitro Data (Metabolism, Permeability, Protein Binding) InVitro->Parameterization InVivo In Vivo PK Data (Rat) Validation Model Validation (Comparison with In Vivo Data) InVivo->Validation RatPhysiology Rat Physiological Parameters ModelStructure Define PBPK Model Structure (e.g., perfusion-limited) RatPhysiology->ModelStructure ModelStructure->Parameterization Simulation Simulation of PK Profiles Parameterization->Simulation Simulation->Validation Application Model Application (Dose Extrapolation, DDI Prediction) Validation->Application

Caption: PBPK modeling workflow for this compound in rats.

This compound primarily acts as a muscarinic acetylcholine (B1216132) receptor antagonist. While a detailed signaling pathway diagram is more relevant for pharmacodynamic modeling, a simplified representation of its mechanism of action is provided below.

Dicyclomine_MoA Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor (e.g., M3 on Smooth Muscle) Acetylcholine->MuscarinicReceptor Binds G_Protein Gq/11 Protein MuscarinicReceptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca2+ Increase IP3_DAG->Ca_Increase SmoothMuscleContraction Smooth Muscle Contraction Ca_Increase->SmoothMuscleContraction This compound This compound This compound->MuscarinicReceptor Antagonizes

Caption: Simplified mechanism of action of this compound.

In Silico Predictions

In the absence of experimental data, in silico tools can be used to predict key parameters.

  • Tissue-to-Plasma Partition Coefficients (Kp): These are critical for predicting drug distribution into various tissues. Several methods exist for their prediction, often based on the drug's physicochemical properties and the lipid and protein content of the tissues.

  • Metabolic Clearance: In silico models can predict the primary sites of metabolism and the enzymes involved, which can guide the design of in vitro metabolism studies.

It is crucial to validate these in silico predictions with experimental data whenever possible to ensure the accuracy of the PBPK model.

Conclusion

The development of a robust PBPK model for this compound in rats requires a systematic approach involving the generation of high-quality in vitro and in vivo data. The protocols and information provided in these application notes offer a comprehensive framework for researchers to undertake such studies. A well-validated PBPK model can significantly contribute to the understanding of this compound's pharmacokinetics, facilitating its preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Dicyclomine In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Dicyclomine for in vitro studies, with a core focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound Hydrochloride?

A1: this compound Hydrochloride is a synthetic antispasmodic and anticholinergic agent.[1] It presents as a fine, white, crystalline, and practically odorless powder which has a bitter taste.[1][2] Due to its bitter taste and potential to cause tongue numbness, formulating it for oral liquid applications can be challenging.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound has a dual mechanism of action.[4]

  • Anticholinergic (Antimuscarinic) Activity: It competitively blocks muscarinic acetylcholine (B1216132) receptors (with a higher affinity for M1 and M3 subtypes), preventing the neurotransmitter acetylcholine from binding. This action reduces smooth muscle contractions and spasms in the gastrointestinal (GI) tract.

  • Direct Musculotropic Effect: It directly relaxes smooth muscle, an effect that is independent of cholinergic nerve stimulation. This is demonstrated by its ability to antagonize spasms induced by agents like bradykinin (B550075) and histamine.

This compound Signaling Pathway

Dicyclomine_Pathway cluster_receptor Smooth Muscle Cell cluster_post Cellular Response ACh Acetylcholine (ACh) M_Receptor Muscarinic ACh Receptor (M1, M3) ACh->M_Receptor Binds Contraction Smooth Muscle Contraction (Spasm) M_Receptor->Contraction Activates This compound This compound This compound->M_Receptor Competitively Blocks

This compound's primary anticholinergic mechanism of action.

Q3: What are the recommended solvents for this compound Hydrochloride?

A3: this compound Hydrochloride has varying solubility in common laboratory solvents. It is soluble in water and freely soluble in ethanol (B145695) and chloroform, but only very slightly soluble in ether. For most in vitro applications, starting with a water-based stock solution is recommended.

Data Presentation: this compound Hydrochloride Solubility
SolventSolubility DescriptionReported ConcentrationSource(s)
Water Soluble / Freely Soluble~50 mg/mL
Ethanol Freely SolubleNot specified
Chloroform Freely SolubleNot specified
Ether Very Slightly SolubleNot specified
Methylene Chloride Very Slightly SolubleNot specified
Troubleshooting Guide: Solubility Issues

Q1: I dissolved this compound in my cell culture medium, and now I see a precipitate. What happened?

A1: Precipitation in cell culture media after adding a compound is a common issue. Several factors could be the cause:

  • High Concentration: You may have exceeded the solubility limit of this compound in the complex mixture of your specific cell culture medium.

  • pH Shift: The addition of a this compound solution might have altered the pH of the medium, causing this compound or other media components to fall out of solution.

  • Component Interaction: this compound may be interacting with components in your medium (e.g., salts, proteins in serum) to form an insoluble complex. Temperature shifts, such as moving media from refrigeration to an incubator, can also cause salts and proteins to precipitate.

Q2: My this compound stock solution, prepared in water, became cloudy overnight. Why?

A2: Aqueous solutions of this compound Hydrochloride are not recommended for long-term storage. One supplier suggests not storing aqueous solutions for more than one day. The cloudiness indicates that the compound is precipitating out of solution, which can be due to instability or temperature changes. Always prepare fresh stock solutions for your experiments.

Q3: How can I increase the solubility of this compound for my experiment?

A3: If you are facing solubility challenges within your experimental window, consider these strategies:

  • Prepare a Concentrated Stock in a Primary Solvent: First, dissolve the this compound in a solvent where it is highly soluble (like water or ethanol) at a high concentration. Then, dilute this stock solution into your final culture medium. This ensures the final concentration of the organic solvent is minimal and non-toxic to cells.

  • Use Sonication: Gentle sonication can help disperse the powder and facilitate dissolution when preparing stock solutions.

  • Adjust pH: The solubility of many compounds is pH-dependent. While adjusting the pH of your stock solution might help, be cautious about how this will affect the pH of your final culture medium.

  • Consider Solubility Enhancers: For formulation development, techniques like creating solid dispersions with carriers such as β-Cyclodextrin or PEG 6000 have been shown to improve this compound's solubility and dissolution rate.

Experimental Protocols
Protocol: Preparation of a 50 mM this compound HCl Aqueous Stock Solution

This protocol provides a method for preparing a concentrated stock solution that can be serially diluted for in vitro experiments.

Materials:

  • This compound Hydrochloride powder (MW: 345.95 g/mol )

  • Sterile, distilled, or deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps A 1. Weigh 17.3 mg of This compound HCl powder B 2. Add powder to a sterile conical tube A->B C 3. Add 1 mL of sterile water to the tube B->C D 4. Vortex vigorously for 1-2 minutes C->D E 5. Use sonicator briefly if powder remains undissolved D->E Optional F 6. Ensure solution is clear and free of particulates D->F E->F G 7. Sterilize by filtering through a 0.22 µm filter F->G H 8. Aliquot and use immediately. Do not store. G->H

Workflow for preparing a this compound HCl stock solution.

Methodology:

  • Calculation:

    • Target Concentration: 50 mM (or 0.050 mol/L)

    • Molecular Weight (MW): 345.95 g/mol

    • To prepare 1 mL (0.001 L) of a 50 mM solution:

      • Grams needed = 0.050 mol/L * 345.95 g/mol * 0.001 L = 0.0173 g or 17.3 mg.

  • Preparation:

    • Accurately weigh 17.3 mg of this compound Hydrochloride powder using a calibrated analytical balance.

    • Transfer the powder to a sterile 15 mL conical tube.

  • Dissolution:

    • Add 1 mL of sterile water to the conical tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be clear.

    • If dissolution is slow, briefly sonicate the tube in a water bath until the solution is clear.

  • Sterilization and Use:

    • To ensure sterility for cell culture use, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • This 50 mM stock solution is now ready for dilution into your cell culture medium to achieve the desired final concentration.

    • Crucially, this aqueous solution should be prepared fresh and used on the same day. Do not store.

References

Technical Support Center: Dicyclomine Off-Target Effects on M2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclomine (B1218976), focusing on minimizing its off-target effects on M2 muscarinic receptors.

Frequently Asked Questions (FAQs)

Q1: What is the known binding profile of this compound for muscarinic receptor subtypes?

A1: this compound is a muscarinic cholinergic receptor antagonist with a higher affinity for the M1 subtype compared to the M2 subtype.[1][2] While a complete binding profile across all five muscarinic subtypes (M1-M5) is not consistently reported in publicly available literature, existing data clearly indicates this M1 preference. This selectivity is crucial for its therapeutic action but also contributes to its side-effect profile due to incomplete selectivity.

Data Presentation: this compound Binding Affinities (Ki)

Receptor SubtypeKi (nM)Selectivity (M2/M1)Reference
M1 5.1~10.7-fold[1]
M2 54.6-[1]
M3 Data not consistently available-
M4 Data not consistently available-
M5 Data not consistently available-

Q2: What are the primary off-target effects of this compound related to M2 receptor antagonism?

A2: Antagonism of M2 receptors, which are predominantly found in the heart and smooth muscle, can lead to several anticholinergic side effects. These include tachycardia (increased heart rate), dry mouth, dizziness, and blurred vision.[3][4][5] In a research setting, these effects can confound experimental results, particularly in in-vivo studies.

Q3: How can I experimentally assess the selectivity of this compound or its analogs for M1 over M2 receptors?

A3: You can determine the selectivity of your compound through in-vitro binding and functional assays. Radioligand binding assays using cell lines expressing individual human muscarinic receptor subtypes (M1-M5) are the gold standard for determining binding affinity (Ki values). Functional assays, such as calcium mobilization assays for M1 (Gq-coupled) and cAMP assays for M2 (Gi-coupled), will provide information on the functional antagonism (IC50 or pA2 values).[2][3]

Q4: What strategies can be employed to develop this compound analogs with improved M1 selectivity and reduced M2 activity?

A4: Improving selectivity often involves medicinal chemistry approaches focused on exploiting the subtle structural differences between the orthosteric binding sites of M1 and M2 receptors. Structure-activity relationship (SAR) studies can guide the modification of this compound's chemical structure to enhance interactions with M1-specific residues while reducing affinity for M2 receptors. Another approach is to explore allosteric modulators that can fine-tune the affinity and efficacy of the primary ligand at the M1 receptor.

Troubleshooting Guides

Issue 1: High variability in in-vitro assay results.

  • Possible Cause: Poor solubility of this compound. This compound hydrochloride has better aqueous solubility, but the free base can be problematic.

  • Troubleshooting Steps:

    • Solvent Selection: Prepare stock solutions in an appropriate organic solvent like DMSO.

    • Final Concentration: Ensure the final concentration of the organic solvent in your assay buffer is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Sonication: Briefly sonicate the stock solution to ensure complete dissolution before preparing working dilutions.

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation.

Issue 2: Unexpected cardiovascular effects in animal models (e.g., tachycardia).

  • Possible Cause: Off-target antagonism of cardiac M2 receptors by this compound.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a thorough dose-response study to identify the minimum effective dose that elicits the desired M1-mediated effect with minimal cardiovascular side effects.

    • Selective Antagonists as Controls: Use a highly selective M1 antagonist (if available) and a selective M2 antagonist as positive and negative controls, respectively, to dissect the observed effects.

    • Consider Alternative Analogs: If M2-mediated side effects are significant and unavoidable, consider synthesizing or obtaining this compound analogs with a potentially better selectivity profile.

Issue 3: Difficulty in translating in-vitro selectivity to in-vivo efficacy.

  • Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound, such as poor bioavailability, rapid metabolism, or off-target effects not captured in the in-vitro assays.

  • Troubleshooting Steps:

    • PK/PD Modeling: Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.

    • In-vivo Target Engagement Studies: Use techniques like positron emission tomography (PET) with a suitable radioligand to confirm that your compound is reaching and binding to the target M1 receptors in the brain at effective concentrations.

    • Behavioral Phenotyping: Carefully design behavioral experiments in animal models to specifically assess M1-mediated functions and distinguish them from potential M2-mediated side effects.[5][6][7][8]

Experimental Protocols & Visualizations

Signaling Pathways

Activation of the M1 receptor typically leads to the Gq signaling cascade, resulting in increased intracellular calcium. In contrast, M2 receptor activation is coupled to the Gi pathway, which inhibits adenylyl cyclase and decreases cAMP levels. This compound, by antagonizing these receptors, blocks these downstream effects.

M1_Signaling_Pathway cluster_M1 M1 Receptor (Gq-coupled) This compound This compound M1 M1 Receptor This compound->M1 Antagonizes Gq Gq M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Caption: M1 Receptor Signaling Pathway Antagonized by this compound.

M2_Signaling_Pathway cluster_M2 M2 Receptor (Gi-coupled) This compound This compound M2 M2 Receptor This compound->M2 Antagonizes Gi Gi M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: M2 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow: Assessing this compound Selectivity

experimental_workflow start Start: Synthesize/Obtain this compound or Analog binding_assay Radioligand Binding Assay (M1-M5 transfected cells) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis: Calculate Ki, IC50, pA2 binding_assay->data_analysis m1_functional M1: Calcium Mobilization Assay (Gq-coupled) functional_assays->m1_functional m2_functional M2: cAMP Assay (Gi-coupled) functional_assays->m2_functional m1_functional->data_analysis m2_functional->data_analysis selectivity_determination Determine M1 vs. M2 Selectivity Ratio data_analysis->selectivity_determination invivo_studies In-vivo Studies (if selectivity is promising) selectivity_determination->invivo_studies end End: Characterized Compound invivo_studies->end

Caption: Workflow for Determining this compound's Muscarinic Receptor Selectivity.

Detailed Methodologies

1. Radioligand Binding Assay for Muscarinic Receptor Subtypes

  • Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic acetylcholine (B1216132) receptor subtypes (hM1-hM5).

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing individual hM1, hM2, hM3, hM4, or hM5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Non-specific binding control: Atropine (B194438) (1 µM).

    • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound dilution or vehicle (for total binding) or atropine (for non-specific binding).

      • [³H]-NMS (at a final concentration close to its Kd, typically ~0.5 nM).

      • Cell membranes (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay for M1 Receptor Functional Antagonism

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium release via the M1 receptor.

  • Materials:

    • HEK293 or CHO cells stably expressing the hM1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • This compound stock solution.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the hM1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of this compound at each concentration by measuring the reduction in the agonist-induced fluorescence signal.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

3. cAMP Assay for M2 Receptor Functional Antagonism

  • Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production via the M2 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the hM2 receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Muscarinic agonist (e.g., carbachol).

    • This compound stock solution.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell lysis buffer.

  • Procedure:

    • Plate the hM2-expressing cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.

    • Stimulate the cells with a mixture of forskolin (to induce cAMP production) and the muscarinic agonist (to inhibit cAMP production via M2 activation).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.

    • The antagonistic effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels.

    • Calculate the IC50 value of this compound by plotting the cAMP concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

Technical Support Center: Dicyclomine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential interference caused by dicyclomine (B1218976) in fluorescence-based assays. The following information provides a structured approach to identifying the root cause of assay artifacts and offers solutions to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my assay?

A1: this compound is a synthetic anticholinergic drug that functions as a muscarinic antagonist.[1][2][3] It is primarily used to treat spasms of the gastrointestinal tract associated with irritable bowel syndrome (IBS).[1][2][4] this compound may be a compound of interest in your screening library, or it could be an unexpected contaminant. Its mechanism of action involves blocking muscarinic receptors on smooth muscle, which relaxes the muscle and reduces spasms.[2][4][5]

Q2: Can this compound interfere with fluorescence-based assays?

A2: Yes, like many small organic molecules, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself may emit light upon excitation, leading to a false-positive signal.

  • Fluorescence Quenching: this compound could interact with your assay's fluorophore, causing a decrease in the fluorescence signal, potentially leading to a false-negative result.[6][7][8]

  • Inner Filter Effect: this compound is known to absorb UV light, with a maximum absorbance (λmax) around 213-218 nm.[9][10][11] If your assay's excitation or emission wavelengths overlap with this compound's absorbance spectrum, it can reduce the light that reaches your fluorophore or the light that is detected, resulting in a lower signal.[6][7][12]

Q3: What are the known spectral properties of this compound?

Data Presentation: this compound Spectral Properties

ParameterWavelength (nm)Notes
UV Absorbance Maximum (λmax) ~ 213-218 nmIn methanol (B129727) or 0.1N HCl.[9][10][11] This indicates strong absorbance in the deep UV range.
Excitation Maximum (λex) To be determined experimentally
Emission Maximum (λem) To be determined experimentally

Q4: How can I quickly check if this compound is interfering in my assay?

A4: A simple control experiment is the most effective initial check.[13] Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment but without any other assay components (e.g., enzymes, detection reagents). A significant signal suggests autofluorescence. To check for quenching or the inner filter effect, measure the fluorescence of your fluorophore with and without this compound. A decrease in signal in the presence of this compound points towards these types of interference.

Troubleshooting Guide

If you suspect this compound is causing interference in your fluorescence-based assay, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment - Is this compound the Culprit?

  • Run a "Compound-Only" Control: Prepare a sample with this compound at your highest assay concentration in the assay buffer. Exclude all other assay components, especially your fluorescent probe. Read the fluorescence at your assay's excitation and emission wavelengths.

    • Result: A high fluorescence signal indicates that this compound is autofluorescent .

  • Run a "Fluorophore + Compound" Control: Prepare a sample with your fluorescent probe and this compound in the assay buffer. Exclude other biological components of the assay. Compare this to a control with only the fluorescent probe.

    • Result: A significant decrease in fluorescence suggests quenching or an inner filter effect .

Mandatory Visualization: Potential Interference Pathways

G cluster_0 Potential this compound Interference Mechanisms This compound This compound AssaySignal AssaySignal This compound->AssaySignal Autofluorescence (False Positive) This compound->AssaySignal Quenching (False Negative) This compound->AssaySignal Inner Filter Effect (False Negative)

Caption: Mechanisms of this compound interference in fluorescence assays.

Step 2: Characterize the Interference

If the initial assessment indicates interference, the next step is to characterize it more thoroughly.

Mandatory Visualization: Experimental Workflow for Diagnosing Interference

G start Suspected Interference control Run Compound-Only Control start->control spectral Perform Spectral Scans (Abs, Ex, Em) control->spectral No Signal? autofluorescence Autofluorescence Confirmed control->autofluorescence Signal? quenching Quenching/Inner Filter Effect Confirmed spectral->quenching Absorbance/Overlap? no_interference No Interference Detected spectral->no_interference No Absorbance/ Overlap?

Caption: Workflow for diagnosing the type of assay interference.

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound

  • Objective: To measure the absorbance, excitation, and emission spectra of this compound in your assay buffer.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • UV-Vis spectrophotometer

    • Spectrofluorometer or fluorescence plate reader with scanning capabilities

  • Methodology:

    • Absorbance Scan:

      • Prepare a solution of this compound in assay buffer at the highest concentration used in your assay.

      • Use the assay buffer as a blank.

      • Scan the absorbance from 200 nm to 700 nm.

      • Record the λmax and the absorbance at your assay's excitation and emission wavelengths.

    • Emission Scan:

      • Using the same this compound solution, set the spectrofluorometer to your assay's excitation wavelength.

      • Scan the emission across a broad range (e.g., 300-700 nm) to identify any emission peaks.

    • Excitation Scan:

      • If an emission peak is found, set the emission wavelength to that maximum.

      • Scan the excitation wavelengths to determine the optimal excitation for this compound's autofluorescence.

Step 3: Mitigate the Interference

Based on the type of interference identified, use the following strategies to mitigate its effects.

Mandatory Visualization: Troubleshooting Decision Tree

G start Interference Confirmed is_auto Is it Autofluorescence? start->is_auto is_quench Is it Quenching/ Inner Filter? is_auto->is_quench No auto_solution1 Change Fluorophore (Red-shift) is_auto->auto_solution1 Yes quench_solution1 Decrease this compound Concentration is_quench->quench_solution1 Yes auto_solution2 Use Time-Resolved Fluorescence (TRF) auto_solution1->auto_solution2 auto_solution3 Subtract Background (if linear) auto_solution2->auto_solution3 quench_solution2 Change Fluorophore to Avoid Absorbance Overlap quench_solution1->quench_solution2 quench_solution3 Use an Orthogonal Assay (e.g., Luminescence) quench_solution2->quench_solution3

Caption: Decision tree for mitigating this compound interference.

Experimental Protocols for Mitigation

Protocol 2: Mitigating Autofluorescence

  • Option A: Red-Shift Your Assay

    • Principle: Autofluorescence is often more pronounced at shorter (blue/green) wavelengths.[14][15] Shifting to a fluorophore with excitation and emission in the red or far-red spectrum can often avoid the interference.

    • Methodology:

      • Select a fluorophore with excitation >600 nm and emission >620 nm.

      • Re-validate your assay with the new fluorophore.

      • Repeat the "Compound-Only" control with this compound to confirm the absence of autofluorescence at the new wavelengths.

  • Option B: Background Subtraction

    • Principle: If the autofluorescence is consistent and concentration-dependent, you can subtract it from your experimental wells.

    • Methodology:

      • For every plate, include control wells with this compound at each concentration used in your assay, but without the assay's biological components.

      • Generate a standard curve of this compound concentration versus autofluorescence.

      • Subtract the corresponding background fluorescence from your experimental data.

Protocol 3: Mitigating Quenching and Inner Filter Effects

  • Option A: Lower this compound Concentration

    • Principle: These effects are concentration-dependent.[13] Reducing the concentration of this compound may eliminate the interference while still allowing you to measure its biological effect.

    • Methodology:

      • Perform a dose-response curve of this compound in your assay to find the lowest effective concentration.

      • Determine if the interference is still present at this lower concentration.

  • Option B: Use an Orthogonal Assay

    • Principle: Confirm your results using a different detection technology that is not based on fluorescence.[16]

    • Methodology:

      • Switch to a luminescence, absorbance (at a non-interfering wavelength), or label-free (e.g., Surface Plasmon Resonance) based assay.

      • Validate the orthogonal assay and re-test this compound. Consistent results across different platforms increase confidence in your findings.

By following these structured troubleshooting guides and experimental protocols, researchers can effectively identify, characterize, and mitigate interference from this compound, ensuring the generation of accurate and reliable data in fluorescence-based assays.

References

Technical Support Center: Enhancing Dicyclomine Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of poor dicyclomine (B1218976) bioavailability in oral formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The oral bioavailability of this compound hydrochloride is approximately 67% compared to intramuscular injection.[1] This is primarily attributed to two factors:

  • First-Pass Metabolism: this compound undergoes significant metabolism in the liver before it reaches systemic circulation, reducing the amount of active drug available.[2][3] While the specific cytochrome P450 (CYP) enzymes involved in this compound's metabolism are not extensively detailed in the provided search results, CYP3A4 is a common enzyme in first-pass metabolism for many drugs.

  • Poor Aqueous Solubility: this compound is described as a poorly water-soluble drug, which can limit its dissolution rate in the gastrointestinal fluids and subsequent absorption.[4]

Q2: What formulation strategies have shown promise in improving this compound's bioavailability?

A2: Several advanced formulation strategies are being explored to enhance the oral bioavailability of this compound:

  • Nanoparticle-Based Delivery Systems: Formulations like solid lipid nanoparticles (SLNs) and nanoemulsions can improve the solubility and absorption of poorly soluble drugs.[5] One study on this compound-loaded nanotransfersomes, a type of ultraflexible liposome, demonstrated a 2.18-fold increase in bioavailability compared to an oral solution.

  • Solid Dispersions: This technique involves dispersing this compound in a carrier matrix at the molecular level to enhance its solubility and dissolution rate.

  • Mouth Dissolving Tablets (MDTs): These tablets are designed to disintegrate rapidly in the oral cavity, allowing for pre-gastric absorption of the drug and potentially bypassing first-pass metabolism.

Q3: My this compound-loaded nanoparticles are showing inconsistent particle size and high polydispersity. What could be the cause?

A3: Inconsistent particle size and a high polydispersity index (PDI) in nanoparticle formulations can arise from several factors during preparation:

  • Inadequate Homogenization: Insufficient energy input during homogenization (e.g., pressure, duration, or sonication amplitude) can lead to incomplete particle size reduction.

  • Improper Surfactant Concentration: The concentration of the surfactant is critical for stabilizing the newly formed nanoparticles and preventing aggregation. An insufficient amount can lead to particle agglomeration.

  • Suboptimal Lipid or Oil Phase Composition: The choice and concentration of the solid lipid (for SLNs) or oil (for nanoemulsions) can affect the particle formation and stability.

  • Temperature Control Issues: For methods like hot homogenization, maintaining the temperature above the lipid's melting point is crucial during the homogenization process. Fluctuations can lead to premature solidification and larger particles.

Q4: The entrapment efficiency of this compound in my lipid nanoparticles is low. How can I improve it?

A4: Low entrapment efficiency is a common challenge. Here are some strategies to improve it:

  • Optimize Drug-Lipid/Oil Solubility: Ensure that this compound has good solubility in the molten lipid or oil phase. Screening different lipids or oils can identify a matrix with higher solubilizing capacity for this compound.

  • Adjust Formulation Composition: Varying the drug-to-lipid/oil ratio can impact entrapment. Increasing the lipid/oil content relative to the drug may improve encapsulation.

  • Cooling Rate (for SLNs): A rapid cooling of the hot nanoemulsion to form SLNs can help to quickly solidify the lipid matrix and trap the drug inside before it can partition out into the aqueous phase.

  • Choice of Surfactant: The type and concentration of the surfactant can influence the partitioning of the drug between the lipid and aqueous phases.

Troubleshooting Guides

Troubleshooting Guide 1: Solid Lipid Nanoparticle (SLN) Formulation by Hot Homogenization
Issue Potential Cause Troubleshooting Step
Large Particle Size (>500 nm) 1. Insufficient homogenization pressure or duration. 2. Lipid recrystallization and particle aggregation upon cooling. 3. Inadequate surfactant concentration.1. Increase homogenization pressure and/or the number of homogenization cycles. 2. Implement a rapid cooling step (e.g., using an ice bath) immediately after homogenization. 3. Increase the surfactant concentration in increments and observe the effect on particle size.
High Polydispersity Index (PDI > 0.3) 1. Non-uniform homogenization. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones).1. Ensure consistent and thorough mixing during the pre-emulsification step. 2. Optimize the surfactant blend to provide better steric and electrostatic stabilization.
Low Entrapment Efficiency (<70%) 1. Poor solubility of this compound in the molten lipid. 2. Drug partitioning into the external aqueous phase during homogenization. 3. Drug expulsion during lipid crystallization.1. Screen different solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to find one with higher this compound solubility. 2. Reduce the temperature of the external aqueous phase during homogenization (while keeping the lipid melted). 3. Employ a rapid cooling method to quickly solidify the lipid matrix.
Formulation Instability (Aggregation over time) 1. Insufficient surface charge (low zeta potential). 2. Inadequate steric stabilization.1. Add a charged surfactant or a co-surfactant to increase the zeta potential (aim for > |±20| mV). 2. Incorporate a long-chain polymer (e.g., PEG) as a steric stabilizer.
Troubleshooting Guide 2: Nanoemulsion Formulation by High-Pressure Homogenization
Issue Potential Cause Troubleshooting Step
Phase Separation or Creaming 1. Insufficient surfactant concentration. 2. Suboptimal oil-to-surfactant ratio. 3. Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.1. Gradually increase the surfactant concentration. 2. Systematically vary the oil-to-surfactant ratio to find the optimal formulation. 3. Use a blend of high and low HLB surfactants to achieve the required HLB for the chosen oil.
Droplet Coalescence 1. Inadequate homogenization pressure. 2. Insufficient surfactant to cover the newly formed droplet surface area.1. Increase the homogenization pressure and/or the number of passes through the homogenizer. 2. Increase the surfactant concentration.
Drug Precipitation 1. Poor solubility of this compound in the oil phase. 2. Exceeding the saturation solubility of this compound in the oil.1. Screen different oils (e.g., medium-chain triglycerides, oleic acid) to find one with better this compound solubility. 2. Reduce the initial drug concentration in the oil phase.

Comparative Data

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Different Formulations (Rabbit Model)
FormulationCmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)Bioavailability Enhancement (Fold)Reference
Oral Drug SolutionData not availableData not availableData not available1 (Reference)
Rectal Nanotransfersomal GelData not availableData not availableData not available2.18

Note: The available data for the nanotransfersomal formulation was for rectal administration, which was used to bypass first-pass metabolism. While this demonstrates the potential of nanoformulations, direct comparative oral pharmacokinetic data for this compound in SLNs or nanoemulsions is not available in the provided search results.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound Hydrochloride

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: Weigh the desired amount of solid lipid and this compound hydrochloride. Melt the solid lipid in a beaker at a temperature approximately 10°C above its melting point. Add the this compound hydrochloride to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature of the system above the lipid's melting point throughout this process.

  • Cooling and SLN Formation: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to facilitate the recrystallization of the lipid and the formation of SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Drug Release Study of this compound Nanoparticles

Apparatus: USP Dissolution Apparatus II (Paddle type)

Methodology:

  • Dissolution Medium: Prepare a suitable dissolution medium that ensures sink conditions (e.g., phosphate (B84403) buffer pH 6.8).

  • Sample Preparation: Place a known amount of the this compound nanoparticle formulation into a dialysis bag (with an appropriate molecular weight cut-off to retain the nanoparticles while allowing the free drug to diffuse).

  • Dissolution Test: Suspend the sealed dialysis bag in 900 mL of the dissolution medium maintained at 37 ± 0.5°C. Stir the medium at a constant speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specified volume of the dissolution medium.

  • Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis: Analyze the collected samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Protocol 3: Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound formulation and control solution

  • Lucifer yellow (for monolayer integrity testing)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B to A): a. Perform the same procedure as the A to B study, but add the this compound formulation to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the flux of the drug across the monolayer (µg/s).

    • A is the surface area of the insert (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (µg/mL).

Visualizations

Dicyclomine_Absorption_Metabolism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Oral_Formulation This compound Oral Formulation (Tablet, Capsule, etc.) Dissolution Dissolution in GI Fluids Oral_Formulation->Dissolution Disintegration Absorption Intestinal Absorption Dissolution->Absorption Metabolism Metabolism by CYP Enzymes (e.g., CYP3A4) Absorption->Metabolism Portal Vein Active_Drug Active this compound Absorption->Active_Drug Direct to Circulation (Bioavailable fraction) Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Metabolism->Active_Drug Reduced Amount Target_Tissues Target_Tissues Active_Drug->Target_Tissues Pharmacological Effect

Caption: this compound's path from oral administration to systemic circulation.

Muscarinic_Receptor_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Antagonist (Blocks Acetylcholine) Gq_Protein Gq Protein M3_Receptor->Gq_Protein Inhibits Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Relaxation (Reduced Contraction) Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound's antagonism of the M3 muscarinic receptor signaling pathway.

Experimental_Workflow_SLN Start Start: Materials Preparation Melt_Lipid Melt Solid Lipid + this compound Start->Melt_Lipid Prepare_Aqueous Prepare Hot Aqueous Surfactant Solution Start->Prepare_Aqueous Pre_Emulsify High-Shear Homogenization (Pre-emulsion) Melt_Lipid->Pre_Emulsify Prepare_Aqueous->Pre_Emulsify HPH High-Pressure Homogenization Pre_Emulsify->HPH Cooling Rapid Cooling (Ice Bath) HPH->Cooling Characterization Characterization: - Particle Size - PDI - Zeta Potential - Entrapment Efficiency Cooling->Characterization End End: Stable SLN Dispersion Characterization->End

Caption: Workflow for preparing this compound-loaded solid lipid nanoparticles.

References

Dicyclomine Preclinical Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dicyclomine (B1218976) dosage in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response Inconsistent drug administration, stress-induced physiological changes, or genetic variability within the animal strain.Ensure consistent administration techniques (e.g., oral gavage, intraperitoneal injection). Acclimatize animals to handling and experimental procedures to minimize stress. Use a genetically homogenous animal strain if possible.
Unexpected side effects (e.g., excessive sedation, agitation) Dose may be too high, or the animal model may be particularly sensitive to the anticholinergic effects of this compound.Start with a lower dose and perform a dose-escalation study to determine the optimal therapeutic window. Monitor animals closely for adverse effects. Consider the use of a control group receiving a vehicle to differentiate drug effects from procedural stress.
Lack of efficacy The dose may be too low, the animal model may not be appropriate for evaluating this compound's mechanism of action, or the route of administration may result in poor bioavailability.Conduct a pilot dose-response study to determine an effective dose range. Ensure the chosen animal model is relevant to the therapeutic indication being studied (e.g., a model of intestinal hypermotility for irritable bowel syndrome). Consider alternative routes of administration if oral bioavailability is a concern, though oral administration is common.
Difficulty with drug formulation and administration This compound hydrochloride has a bitter taste which may affect voluntary intake in drinking water. Solubility may also be a factor depending on the vehicle.For oral administration, use oral gavage to ensure accurate dosing. This compound hydrochloride is soluble in water.[1] If using a different vehicle, confirm solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It acts as an anticholinergic (antimuscarinic) agent by blocking acetylcholine (B1216132) receptors on smooth muscle, and it also has a direct musculotropic effect, meaning it directly relaxes smooth muscle.[1][2] This dual action helps to relieve muscle spasms in the gastrointestinal tract.

Q2: What are the common preclinical animal models used to study this compound?

A2: Common preclinical models include:

  • Castor Oil-Induced Diarrhea Model (Mouse/Rat): This model is used to assess the antidiarrheal and antimotility effects of this compound.

  • Acetic Acid-Induced Writhing Test (Mouse/Rat): This model is used to evaluate the analgesic properties of this compound against visceral pain.

  • Gastrointestinal Transit Models (Mouse/Rat): These models measure the time it takes for a marker (e.g., charcoal meal) to travel through the gastrointestinal tract and are used to assess the inhibitory effect of this compound on gut motility.

Q3: What are the reported toxic doses of this compound in animals?

A3: The acute oral LD50 (the dose that is lethal to 50% of the animals) of this compound in mice is 625 mg/kg.[2][3] In reproductive toxicity studies, rats have been administered doses up to 100 mg/kg/day without deleterious effects on breeding, conception, or parturition.[3]

Q4: How can I convert a human dose of this compound to an equivalent dose for my animal model?

A4: Dose conversion between species is most accurately done using Body Surface Area (BSA). The formula for converting a human equivalent dose (HED) to an animal dose is:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Km is a conversion factor that is calculated as Body Weight (kg) / Body Surface Area (m²).

Km Values for Different Species:

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Human601.637
Rat0.150.0256
Mouse0.020.0073

Note: These are approximate values and can vary. It is always recommended to perform a dose-finding study.

Q5: What are the expected side effects of this compound in preclinical studies?

A5: The side effects of this compound are primarily related to its anticholinergic properties and are dose-dependent.[2] These can include dry mouth, blurred vision, dizziness, and decreased gastrointestinal motility.[4] At higher doses, more significant central nervous system effects such as confusion and agitation may be observed.[2]

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters

Species Route Tmax t1/2 Volume of Distribution Primary Route of Elimination
HumanOral60-90 min~1.8 hours (initial phase)~3.65 L/kgUrine (79.5%)
Rat-----
Mouse-----

Table 2: Preclinical this compound Dosage Information

Animal Model Species Dose Range Effect
Reproductive ToxicityRatUp to 100 mg/kg/dayNo adverse effects on breeding or fetal development.[3]
Acute Oral Toxicity (LD50)Mouse625 mg/kgLethal dose for 50% of animals.[2][3]
In vitro Antispasmodic PotencyRat (isolated colon)-Atropine was found to be more potent than this compound in inhibiting acetylcholine-induced contractions.

Experimental Protocols

1. Castor Oil-Induced Diarrhea Model in Mice

  • Objective: To evaluate the antidiarrheal effect of this compound.

  • Procedure:

    • Fast mice for 18-24 hours with free access to water.

    • Administer this compound or vehicle orally to respective groups.

    • One hour after treatment, administer castor oil (e.g., 0.5 mL) orally to induce diarrhea.

    • Place each mouse in an individual cage lined with absorbent paper.

    • Observe the animals for the onset, frequency, and consistency of diarrheal droppings for a defined period (e.g., 4 hours).

    • The percentage of inhibition of defecation is calculated as: ((Control Mean - Test Mean) / Control Mean) x 100.

2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the visceral analgesic activity of this compound.

  • Procedure:

    • Administer this compound or vehicle to respective groups of mice.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.

    • Immediately after the injection, place each mouse in an observation chamber.

    • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 15-20 minutes).

    • The percentage of inhibition of writhing is calculated as: ((Control Mean - Test Mean) / Control Mean) x 100.

Visualizations

Dicyclomine_Mechanism_of_Action cluster_0 Cholinergic Nerve Terminal cluster_1 Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to Smooth Muscle Contraction Smooth Muscle Contraction Muscarinic Receptor->Smooth Muscle Contraction Activates This compound This compound This compound->Muscarinic Receptor Blocks This compound->Smooth Muscle Contraction Directly Inhibits Experimental_Workflow_Castor_Oil_Model Animal Acclimatization Animal Acclimatization Fasting (18-24h) Fasting (18-24h) Animal Acclimatization->Fasting (18-24h) Drug Administration (this compound/Vehicle) Drug Administration (this compound/Vehicle) Fasting (18-24h)->Drug Administration (this compound/Vehicle) Castor Oil Administration (1h post-drug) Castor Oil Administration (1h post-drug) Drug Administration (this compound/Vehicle)->Castor Oil Administration (1h post-drug) Observation (4h) Observation (4h) Castor Oil Administration (1h post-drug)->Observation (4h) Data Analysis Data Analysis Observation (4h)->Data Analysis Logical_Relationship_Dosage_Optimization Start with Low Dose Start with Low Dose Monitor for Efficacy Monitor for Efficacy Start with Low Dose->Monitor for Efficacy Monitor for Side Effects Monitor for Side Effects Start with Low Dose->Monitor for Side Effects Increase Dose Increase Dose Monitor for Efficacy->Increase Dose Insufficient Optimal Dose Optimal Dose Monitor for Efficacy->Optimal Dose Sufficient Monitor for Side Effects->Increase Dose Absent/Mild Monitor for Side Effects->Optimal Dose Tolerable Increase Dose->Monitor for Efficacy Increase Dose->Monitor for Side Effects

References

Technical Support Center: Dicyclomine Hydrochloride Tablet Friability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering friability issues with Dicyclomine Hydrochloride tablets. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is tablet friability and why is it a critical quality attribute for this compound Hydrochloride tablets?

A: Tablet friability is the tendency of a tablet to chip, crumble, or break following compression, during handling, packaging, or transportation. It is a crucial quality attribute as it ensures the tablet's integrity, enabling it to withstand mechanical stress.[1] High friability can lead to inaccurate dosing, patient non-compliance, and product rejection. For this compound Hydrochloride tablets, like any pharmaceutical tablet, maintaining low friability is essential to ensure the delivery of the correct dose and to maintain the physical appearance of the tablet.

Q2: My this compound Hydrochloride tablets are showing high friability (>1%). What are the potential root causes?

A: High friability in tablets can stem from several formulation and process-related factors. The most common causes include:

  • Inadequate Binder: The binder is crucial for ensuring the cohesion of the tablet components. Insufficient or inappropriate binder selection can lead to weak inter-particle bonding.

  • Insufficient Compression Force: Applying a compression force that is too low can result in a soft tablet that is prone to breaking and abrasion.

  • Excessive "Fines" in the Powder Blend: An excess of very fine particles in the powder blend can lead to poor compression and weak tablets.

  • Inappropriate Moisture Content: Both excessively low and high moisture content in the granules or powder blend can negatively impact tablet strength and increase friability.

  • Over-lubrication: While lubricants are necessary to prevent sticking to the punches and die, an excessive amount can weaken the tablet structure by interfering with particle bonding.

  • Poor Tablet Design: Tablet shapes with sharp edges or deep concave surfaces can be more prone to chipping and breaking.

Q3: How can I systematically troubleshoot high friability in my this compound Hydrochloride tablet formulation?

A: A systematic approach is key to identifying and resolving the root cause of high friability. The following workflow can be used as a guide:

Troubleshooting_Workflow Start High Friability Observed (>1%) Check_Hardness Measure Tablet Hardness Start->Check_Hardness Low_Hardness Hardness is Low Check_Hardness->Low_Hardness < Target Optimal_Hardness Hardness is Optimal/High Check_Hardness->Optimal_Hardness >= Target Increase_CF Increase Compression Force Low_Hardness->Increase_CF Review_Formulation Review Formulation Optimal_Hardness->Review_Formulation Re_evaluate_Friability1 Re-evaluate Friability Increase_CF->Re_evaluate_Friability1 Re_evaluate_Friability1->Review_Formulation > 1% Resolved Friability Issue Resolved Re_evaluate_Friability1->Resolved < 1% Check_Binder Evaluate Binder (Type & Concentration) Review_Formulation->Check_Binder Check_Lubricant Evaluate Lubricant (Type & Concentration) Review_Formulation->Check_Lubricant Check_Moisture Check Moisture Content of Granules/Blend Review_Formulation->Check_Moisture Adjust_Formulation Adjust Formulation Check_Binder->Adjust_Formulation Check_Lubricant->Adjust_Formulation Check_Moisture->Adjust_Formulation Re_evaluate_Friability2 Re-evaluate Friability Adjust_Formulation->Re_evaluate_Friability2 Re_evaluate_Friability2->Resolved < 1% Unresolved Issue Persists Re_evaluate_Friability2->Unresolved > 1% Friability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters Binder Binder (Type & Conc.) Tablet_Strength Tablet Strength (Hardness & Cohesion) Binder->Tablet_Strength + Lubricant Lubricant (Type & Conc.) Lubricant->Tablet_Strength - (if excessive) Moisture Moisture Content Moisture->Tablet_Strength Optimal level required Excipients Other Excipients (e.g., Fillers) Excipients->Tablet_Strength +/- Compression Compression Force Compression->Tablet_Strength + Speed Press Speed Speed->Tablet_Strength - Blending Blending Time Blending->Tablet_Strength - (if excessive for lubricant) Friability Tablet Friability Tablet_Strength->Friability Inverse Relationship

References

Technical Support Center: Cell Viability Assays for High Concentrations of Dicyclomine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays with high concentrations of Dicyclomine. The information is intended for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results with my MTT assay when using high concentrations of this compound. What could be the cause?

A1: Inconsistent results with tetrazolium-based assays like MTT, XTT, or MTS can arise from several factors when testing high concentrations of a compound like this compound.[1] The compound itself may interfere with the reduction of the tetrazolium salt, leading to inaccurate readings.[1] It is also crucial to ensure that this compound is fully solubilized in the culture medium, as precipitation can cause variable results.[1] Additionally, high concentrations of any compound can alter cellular metabolism in a way that affects the assay readout without necessarily causing cell death.

Q2: How can I determine if this compound is directly interfering with my cell viability assay?

A2: To check for direct compound interference, you should run a "no-cell" control.[1] This involves preparing wells with your complete cell culture medium, the same high concentrations of this compound you are testing, and the assay reagent, but without any cells. Incubate this plate under the same conditions as your experimental plates. If you observe a change in color or fluorescence in the "no-cell" wells containing this compound, it indicates direct interference.

Q3: My MTT assay results suggest a significant decrease in cell viability at high this compound concentrations, but I don't observe significant cell death under the microscope. How can I validate these findings?

A3: A decrease in metabolic activity, which is what assays like MTT measure, does not always directly correlate with cell death.[1] High concentrations of this compound, a muscarinic antagonist, could be altering cellular metabolism or mitochondrial function without being overtly cytotoxic. To confirm cytotoxicity, it is essential to use an orthogonal assay that measures a different aspect of cell health. For example, an assay that measures membrane integrity, such as Trypan Blue exclusion or a fluorescence-based live/dead stain, would be a good choice.

Q4: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?

A4: Yes, several alternative assays are available. ATP-based assays, which measure the level of intracellular ATP as an indicator of metabolically active cells, are generally considered more sensitive and less prone to interference from colored or fluorescent compounds. Assays that measure protease activity in viable cells also offer a different mechanism that may be less susceptible to interference. Finally, direct cell counting methods, either manually with a hemocytometer and a viability dye like Trypan Blue or using an automated cell counter, provide a straightforward measure of viable cells.

Troubleshooting Guides

Issue 1: High Background Signal in Control Wells
  • Possible Cause: The assay reagent may be degrading due to light exposure or improper storage.

  • Troubleshooting Steps:

    • Always store assay reagents as recommended by the manufacturer, protected from light.

    • Prepare fresh reagents for each experiment.

    • Run a "reagent only" control (medium + reagent, no cells or compound) to check for reagent degradation.

  • Possible Cause: Components in the cell culture medium may be reacting with the assay reagent.

  • Troubleshooting Steps:

    • If using a phenol (B47542) red-containing medium, consider switching to a phenol red-free medium, as it can interfere with the absorbance readings of some colorimetric assays.

    • Run a "medium only" control (medium + reagent, no cells) to assess the background contribution of your medium.

Issue 2: Overestimation of Cell Viability
  • Possible Cause: this compound may be directly reducing the assay reagent, leading to a false positive signal for viability. This is a known issue with some compounds in tetrazolium-based assays.

  • Troubleshooting Steps:

    • Perform a "no-cell" control with this compound as described in FAQ 2.

    • If interference is confirmed, consider using an alternative assay with a different detection principle (e.g., ATP-based or protease-based).

  • Possible Cause: High concentrations of this compound may be inducing metabolic hyperactivity in the cells before the onset of toxicity, leading to an increased reduction of the assay dye.

  • Troubleshooting Steps:

    • Perform a time-course experiment to see if the apparent increase in viability is transient.

    • Correlate the viability results with a direct measure of cell number, such as a CyQUANT direct cell proliferation assay.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesPotential for this compound Interference
MTT/MTS/XTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.Inexpensive, well-established protocols.High: this compound could potentially interfere with the redox reaction.
Resazurin (B115843) (AlamarBlue) Reduction of blue resazurin to pink, fluorescent resorufin (B1680543) by metabolically active cells.More sensitive than tetrazolium assays, can be multiplexed.Moderate: As a redox-based assay, interference is possible.
ATP-Based (e.g., CellTiter-Glo) Luciferase-based reaction that measures ATP levels as an indicator of viable, metabolically active cells.High sensitivity, fast, less prone to compound interference.Low: The detection chemistry is less likely to be affected by this compound.
Protease Viability Measures the activity of a conserved intracellular protease that is only active in viable cells.Different mechanism from metabolic assays, reducing the chance of compound interference.Low to Moderate: Unlikely to be affected unless this compound directly inhibits the specific protease.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Simple, inexpensive, provides a direct measure of membrane integrity.Low: Based on physical membrane integrity, not a biochemical reaction.
Fluorescence-Based Live/Dead Uses a combination of fluorescent dyes (e.g., Calcein-AM and Propidium Iodide) to stain live and dead cells differently.Allows for visualization and quantification of live and dead cells in the same sample.Low: Based on membrane integrity and esterase activity, less likely to be affected by this compound's primary mechanism.

Experimental Protocols

Protocol: No-Cell Control for Interference Testing
  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium to wells.

  • Add serial dilutions of this compound to the wells at the same final concentrations used in your cell-based experiment. Include a vehicle control.

  • Add the cell viability assay reagent (e.g., MTT, Resazurin) to all wells.

  • Incubate the plate under the same conditions as your main experiment (e.g., 1-4 hours at 37°C).

  • Measure the absorbance or fluorescence according to the assay protocol.

  • Analyze the results: A significant signal in the this compound-containing wells compared to the vehicle control indicates direct interference.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Plate cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a range of concentrations of this compound and incubate for the desired exposure time.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add an equal volume of the ATP assay reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability relative to untreated control cells.

Mandatory Visualizations

Caption: Troubleshooting workflow for this compound viability assays.

Experimental_Workflow A Plate cells and treat with high concentrations of this compound B Perform Metabolic Assay (e.g., MTT, Resazurin) A->B C Perform ATP-based Assay (e.g., CellTiter-Glo) B->C Orthogonal Confirmation 1 D Perform Membrane Integrity Assay (e.g., Live/Dead Staining) B->D Orthogonal Confirmation 2 E Compare results from all three assay types C->E D->E

Caption: Recommended experimental workflow for assessing this compound.

References

Addressing Dicyclomine-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dicyclomine-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1218976) and what is its primary mechanism of action?

This compound is an antispasmodic and anticholinergic (antimuscarinic) agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[3] this compound shows a high affinity for the M1 muscarinic receptor subtype and also acts on M2 and M3 receptors.[4][5][6] This inhibition of acetylcholine signaling leads to the relaxation of smooth muscles.[5][7]

Q2: Why am I observing cytotoxicity in my cell cultures treated with this compound?

While primarily known for its antispasmodic effects, this compound, like other anticholinergic agents, can induce cytotoxicity, particularly at higher concentrations.[8] The cytotoxic effects are often related to its pharmacological action at muscarinic receptors.[1] Disruption of normal cholinergic signaling, which is essential for various cellular functions, can lead to pathways culminating in cell death.

Q3: What are the potential molecular mechanisms behind this compound-induced cytotoxicity?

The primary mechanism is believed to be the blockade of muscarinic acetylcholine receptors, which can disrupt cellular homeostasis. Evidence for other anticholinergic drugs suggests that this can lead to apoptosis, characterized by the activation of caspases like caspase-3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP).[8] Additionally, this compound may influence intracellular calcium levels, which could contribute to cytotoxicity.[9] Other potential mechanisms that can be associated with drug-induced cytotoxicity include the generation of reactive oxygen species (ROS) and subsequent oxidative stress, as well as mitochondrial dysfunction.[10][11]

Q4: Which cell lines are most susceptible to this compound's cytotoxic effects?

Cell lines expressing high levels of muscarinic receptors, particularly neuronal and smooth muscle cells, are likely to be more susceptible. However, the presence and functional importance of cholinergic signaling in other cell types, including epithelial and immune cells, means cytotoxicity can be a broader issue.[12] The specific susceptibility can be cell line-dependent and is often dose- and time-dependent.[13]

Q5: What are the typical concentrations of this compound that induce cytotoxicity?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and incubation time. For some anticholinergic medications, cytotoxic effects in neuronal cells have been observed in the range of 10 µM to 100 µM after 24 to 48 hours of treatment.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 (half-maximal inhibitory concentration).

Troubleshooting Guide

Issue 1: High levels of cell death observed in my experiments.

If you are observing unexpectedly high levels of cytotoxicity after this compound treatment, consider the following troubleshooting steps:

  • Confirm this compound Concentration: Double-check your calculations and the stock solution concentration to ensure you are using the intended dose.

  • Perform a Dose-Response and Time-Course Study: Your cell line may be particularly sensitive to this compound. A dose-response experiment will help you identify a non-toxic working concentration. A time-course study will reveal how quickly cytotoxicity develops.

  • Assess Cell Health Before Treatment: Ensure that your cells are healthy and not overly confluent before adding this compound, as stressed cells can be more susceptible to drug-induced toxicity.

  • Check for Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells. Run a vehicle-only control.

Issue 2: Inconsistent results between different cytotoxicity assays.

Discrepancies between assays like MTT and LDH are not uncommon and can provide insights into the mechanism of cell death.

  • Understand Assay Principles:

    • MTT Assay: Measures metabolic activity, which can be affected before cell death occurs. A decrease in MTT reduction may indicate mitochondrial dysfunction or a cytostatic effect, not necessarily cell lysis.[14][15]

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity (necrosis or late apoptosis).[16][17]

  • Possible Interpretation: If you see a decrease in the MTT assay but no significant increase in LDH release, this compound might be causing a reduction in cell proliferation or metabolic activity without causing immediate cell lysis.

  • Solution: Use multiple assays to get a comprehensive picture of cell health. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (e.g., Caspase-Glo).

Issue 3: How can I mitigate this compound-induced cytotoxicity while still studying its other effects?

If the cytotoxicity is interfering with your primary research question, you can try to mitigate it:

  • Co-treatment with a Muscarinic Agonist: Since this compound is a muscarinic antagonist, co-treatment with a muscarinic agonist (e.g., carbachol (B1668302) or pilocarpine) may counteract the cytotoxic effects. You will need to perform a titration to find a concentration of the agonist that rescues the cells without introducing confounding effects.

  • Use a Lower Concentration/Shorter Incubation Time: Based on your dose-response and time-course studies, select experimental conditions that minimize cytotoxicity while still allowing you to observe the effect of interest.

  • Consider a Different Cell Line: If feasible, switching to a less sensitive cell line could be an option.

Data Presentation

Table 1: Example of this compound Cytotoxicity Data Summary

Cell LineAssayIncubation Time (hours)IC50 (µM)Key Findings
SH-SY5Y (Neuroblastoma)MTT2475.2Dose-dependent decrease in cell viability.
SH-SY5Y (Neuroblastoma)LDH24150.8Significant membrane damage at higher concentrations.
Caco-2 (Colon Epithelial)MTT48112.5Moderate cytotoxicity observed after prolonged exposure.
Primary Smooth Muscle CellsCaspase-3/71250.0Induction of apoptosis at concentrations above 50 µM.

Note: These are example values. Researchers should determine these experimentally for their specific cell lines and conditions.

Table 2: Interpreting Results from Common Cytotoxicity Assays

AssayPrincipleInterpretation of this compound EffectPotential Issues
MTT Measures mitochondrial reductase activity (cell metabolism).A decrease suggests reduced cell viability or proliferation.Can be confounded by changes in metabolic rate without cell death.[14][15]
LDH Measures lactate dehydrogenase release (membrane damage).An increase indicates cell lysis (necrosis or late apoptosis).Underestimates apoptosis if membrane integrity is initially maintained.[17]
Caspase-Glo Measures activity of specific caspases (e.g., 3/7).An increase indicates induction of apoptosis.Caspase activation is an early to mid-stage apoptotic event.[18][19]
Trypan Blue Stains cells with compromised membranes.An increase in blue cells indicates cell death.Manual counting can be subjective; only measures membrane integrity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Protocol 2: Cytotoxicity Assessment using LDH Assay
  • Experimental Setup: Follow steps 1-3 of the MTT protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer to some control wells 45 minutes before the end of the incubation).

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Apoptosis Detection using Caspase-3/7 Activation Assay
  • Experimental Setup: Follow steps 1-3 of the MTT protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the untreated control.

Visualizations

Dicyclomine_Cytotoxicity_Pathway Proposed Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor (M1, M2, M3) This compound->Muscarinic_Receptor Blocks Downstream_Signaling Normal Downstream Signaling Disrupted Muscarinic_Receptor->Downstream_Signaling Leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates Calcium_Homeostasis Disruption of Ca2+ Homeostasis Downstream_Signaling->Calcium_Homeostasis Mitochondrial_Stress Mitochondrial Stress & ROS Production Calcium_Homeostasis->Mitochondrial_Stress Caspase_Activation Initiator & Effector Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Troubleshooting_Workflow Experimental Workflow for Troubleshooting Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration & Purity Start->Check_Concentration Check_Controls Review Controls (Vehicle, Untreated) Check_Concentration->Check_Controls Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Controls->Dose_Response Time_Course Perform Time-Course (e.g., LDH Assay) Dose_Response->Time_Course Select_Conditions Select Optimal Non-Toxic Concentration/Time Time_Course->Select_Conditions Problem_Solved Proceed with Experiment Select_Conditions->Problem_Solved Yes Mitigation_Needed Cytotoxicity Still Interferes Select_Conditions->Mitigation_Needed No Co_Treatment Test Mitigation Strategy (e.g., Co-treatment with Agonist) Mitigation_Needed->Co_Treatment Co_Treatment->Problem_Solved

Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.

Mitigation_Strategy Logical Relationship in a Mitigation Strategy cluster_0 Outcome This compound This compound (Antagonist) Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Inhibits Cytotoxicity Cytotoxicity Muscarinic_Receptor->Cytotoxicity Leads to Muscarinic_Agonist Muscarinic Agonist (e.g., Carbachol) Muscarinic_Agonist->Muscarinic_Receptor Competitively Activates Muscarinic_Agonist->Cytotoxicity Prevents Cell_Viability Restored Cell Viability

Caption: Logical relationship in a cytotoxicity mitigation strategy.

References

Technical Support Center: Enhancing Dicyclomine Release from Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation and evaluation of Dicyclomine matrix tablets.

Troubleshooting Guide

This section addresses common problems encountered during the development of this compound matrix tablets, offering potential causes and solutions.

Problem ID Issue Potential Causes Suggested Solutions
DCY-REL-001 Initial Burst Release is Too High - High concentration of water-soluble drug on the tablet surface. - Inadequate polymer concentration or viscosity grade. - Highly porous matrix structure. - Use of hydrophilic diluents.- Increase the concentration or viscosity grade of the release-controlling polymer (e.g., HPMC). - Consider a less soluble or hydrophobic polymer in combination. - Optimize compression force to reduce matrix porosity.[1][2] - Replace a portion of hydrophilic diluent with a hydrophobic one.[2]
DCY-REL-002 Incomplete Drug Release (< 80%) - High polymer concentration leading to a very thick gel layer. - Use of a high-viscosity grade polymer that forms a strong, less erodible matrix. - Poor wetting of the tablet core. - Interaction between the drug and polymer.- Decrease the polymer concentration. - Use a lower viscosity grade of the polymer or a combination of different viscosity grades.[3] - Incorporate a channeling agent or a soluble excipient to increase matrix porosity. - Conduct drug-excipient compatibility studies (e.g., via FT-IR).[4]
DCY-REL-003 High Variability in Release Profiles Between Batches - Inhomogeneous distribution of the drug and/or polymer in the powder blend. - Segregation of powder blend during tablet compression. - Variations in tablet hardness and weight.- Optimize the blending process (time and speed). - Use a suitable glidant to improve powder flow.[1] - Control compression parameters to ensure consistent tablet weight and hardness. - Consider wet granulation to improve blend uniformity.[1]
DCY-REL-004 Tablet Capping or Lamination - Entrapment of air in the granules. - Excessive "fines" (very small particles) in the powder blend. - Worn-out or improperly set punches and dies. - High compression speed.- Optimize granulation to reduce fines. - Use tapered dies. - Adjust the pre-compression force to remove entrapped air. - Decrease the speed of the tablet press.[5]
DCY-REL-005 Poor Powder Flowability - High concentration of the active pharmaceutical ingredient (API) with poor flow properties. - Inadequate amount of glidant. - Irregular particle shape and size.- Incorporate flow enhancers like colloidal silicon dioxide.[1] - Optimize particle size distribution through granulation.[1] - Use of fillers with good flow properties like microcrystalline cellulose.[1]

Frequently Asked Questions (FAQs)

1. What are the most common polymers used to control the release of this compound from matrix tablets?

Hydrophilic polymers are widely used for formulating sustained-release matrix tablets of this compound. Commonly used polymers include:

  • Hydroxypropyl Methylcellulose (HPMC): Available in various viscosity grades (e.g., K4M, K15M, K100M), it is the most extensively used polymer for creating hydrophilic matrices.[6] Higher viscosity grades generally lead to slower drug release.[6]

  • Natural Gums: Guar gum and Xanthan gum are natural polysaccharides that form viscous gels upon hydration and can effectively sustain drug release.[4][7]

  • Pectin (B1162225): Often used in combination with other polymers, pectin can modulate the drug release profile.[7]

2. How does the concentration of the polymer affect this compound release?

The concentration of the rate-controlling polymer is a critical factor. Generally, increasing the polymer concentration results in a slower and more prolonged drug release.[8] This is because a higher polymer content leads to the formation of a denser and more viscous gel layer upon contact with aqueous fluids, which presents a stronger barrier to drug diffusion.[9]

3. What is the mechanism of drug release from a hydrophilic this compound matrix tablet?

The release of this compound from a hydrophilic matrix tablet is a complex process governed by several mechanisms:

  • Polymer Swelling: Upon contact with gastrointestinal fluids, the hydrophilic polymer on the tablet surface hydrates and swells, forming a gel layer.[9][10]

  • Drug Diffusion: The dissolved drug then diffuses through this gel layer into the surrounding medium.[9]

  • Matrix Erosion: Over time, the outer gel layer erodes, releasing the embedded drug.[9][10] The overall release is typically a combination of diffusion and erosion.[10]

4. Should I use direct compression or wet granulation for manufacturing this compound matrix tablets?

Both direct compression and wet granulation can be employed, and the choice depends on the properties of the drug and excipients.

  • Direct Compression: This is a simpler, faster, and more cost-effective method.[4] It is suitable for formulations with good flowability and compressibility.

  • Wet Granulation: This method can improve the flow properties of the powder blend, ensure content uniformity, and prevent segregation of components.[7] It is often preferred for high-dose tablets or when the API has poor flow characteristics.

5. How can I determine the in-vitro drug release of my this compound matrix tablets?

In-vitro drug release studies are typically performed using a USP dissolution apparatus, commonly Type II (paddle type).[4] The dissolution medium is usually a buffer solution that mimics physiological pH, such as pH 6.8 phosphate (B84403) buffer.[4][11] Samples are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry.[4]

Experimental Protocols

Protocol 1: Formulation of this compound HCl Sustained-Release Matrix Tablets by Direct Compression
  • Drug-Excipient Compatibility Study: Perform Fourier-Transform Infrared (FT-IR) spectroscopy to study the compatibility of this compound HCl with the selected polymers and excipients.[4]

  • Pre-compression Blending:

    • Accurately weigh all ingredients (this compound HCl, polymer, filler, glidant, and lubricant) as per the formulation.

    • Pass all ingredients through a suitable sieve (e.g., #60 mesh) to ensure uniformity.

    • Blend the drug and polymer in a mortar for 10-15 minutes.

    • Add the filler (e.g., microcrystalline cellulose) and glidant (e.g., talc) and blend for another 10 minutes.

    • Finally, add the lubricant (e.g., magnesium stearate) and blend for 2-3 minutes.

  • Evaluation of Pre-compression Parameters:

    • Determine the Angle of Repose, Bulk Density, Tapped Density, Carr's Index, and Hausner's Ratio to assess the flow properties of the powder blend.[4]

  • Tablet Compression:

    • Compress the powder blend into tablets using a single-punch or rotary tablet press with appropriate tooling.

  • Post-compression Evaluation:

    • Evaluate the tablets for Weight Variation, Hardness, Thickness, and Friability according to pharmacopoeial standards.[4]

    • Determine the Drug Content Uniformity by dissolving a known weight of powdered tablets in a suitable solvent and analyzing by UV-Vis spectrophotometry.[4]

Protocol 2: In-Vitro Dissolution Study of this compound HCl Matrix Tablets
  • Apparatus Setup: Use USP Dissolution Testing Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.[4]

  • Apparatus Parameters:

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 RPM.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw 5 mL samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

  • Sample Analysis:

    • Dilute the samples appropriately with the dissolution medium.

    • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of this compound HCl (approximately 213 nm in pH 6.8 phosphate buffer).[4]

    • Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

Data Presentation

Table 1: Pre-compression Parameters of Different this compound HCl Formulations
Formulation CodeAngle of Repose (°)Bulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner's Ratio
F128.5 ± 0.40.52 ± 0.020.61 ± 0.0314.75 ± 0.51.17 ± 0.02
F227.9 ± 0.30.54 ± 0.010.63 ± 0.0214.28 ± 0.41.16 ± 0.01
F329.1 ± 0.50.51 ± 0.030.60 ± 0.0415.00 ± 0.61.18 ± 0.03

Values are represented as Mean ± SD (n=3)

Table 2: Post-compression Parameters of Different this compound HCl Formulations
Formulation CodeHardness ( kg/cm ²)Thickness (mm)Friability (%)Weight Variation (mg)Drug Content (%)
F15.8 ± 0.24.1 ± 0.050.55 ± 0.04251 ± 2.199.2 ± 0.8
F26.1 ± 0.34.2 ± 0.040.51 ± 0.03249 ± 1.8100.5 ± 0.5
F35.9 ± 0.14.1 ± 0.060.58 ± 0.05250 ± 2.598.9 ± 1.1

Values are represented as Mean ± SD (n=10 for Hardness, Thickness, and Weight Variation; n=3 for Friability and Drug Content)

Table 3: Cumulative % Drug Release of this compound HCl Formulations
Time (hours)Formulation F1 (%)Formulation F2 (%)Formulation F3 (%)
122.5 ± 1.218.2 ± 0.925.8 ± 1.5
235.8 ± 1.829.5 ± 1.340.1 ± 2.1
456.2 ± 2.548.7 ± 2.062.5 ± 2.8
672.1 ± 3.165.4 ± 2.678.9 ± 3.4
885.6 ± 3.578.9 ± 3.091.2 ± 3.9
1094.3 ± 2.989.1 ± 2.498.7 ± 1.8
1298.9 ± 1.595.6 ± 1.9-

Values are represented as Mean ± SD (n=3)

Visualizations

Experimental_Workflow Start Start: Define Formulation Goals Screening Drug-Excipient Compatibility (FT-IR) Start->Screening Blending Pre-compression Blending Screening->Blending PreEval Pre-compression Evaluation (e.g., Angle of Repose, Carr's Index) Blending->PreEval Compression Tablet Compression PreEval->Compression PostEval Post-compression Evaluation (e.g., Hardness, Friability, Drug Content) Compression->PostEval Dissolution In-Vitro Dissolution Testing PostEval->Dissolution Analysis Data Analysis and Kinetic Modeling Dissolution->Analysis Optimization Formulation Optimization Analysis->Optimization End End: Final Formulation Analysis->End Meets Target Profile Optimization->Blending Iterate

Caption: Workflow for this compound Matrix Tablet Formulation and Evaluation.

Drug_Release_Mechanism Tablet Dry Matrix Tablet (Drug + Polymer) Hydration Water Penetration Tablet->Hydration Swelling Polymer Swelling & Gel Layer Formation Hydration->Swelling Diffusion Drug Diffusion through Gel Layer Swelling->Diffusion Erosion Matrix Erosion Swelling->Erosion Release Drug Release Diffusion->Release Erosion->Release

Caption: Mechanism of Drug Release from a Hydrophilic Matrix Tablet.

Troubleshooting_Logic Problem Observed Problem: Inconsistent Release Cause1 Potential Cause: Poor Blend Uniformity Problem->Cause1 Cause2 Potential Cause: Variable Compression Force Problem->Cause2 Solution1A Solution: Optimize Blending Time/Speed Cause1->Solution1A Solution1B Solution: Consider Wet Granulation Cause1->Solution1B Solution2 Solution: Monitor Tablet Hardness/Weight Cause2->Solution2 Outcome Resolution: Consistent Release Profile Solution1A->Outcome Solution1B->Outcome Solution2->Outcome

Caption: Troubleshooting Logic for Inconsistent Drug Release.

References

Validation & Comparative

A Comparative Analysis of Dicyclomine and Hyoscyamine in the Attenuation of Intestinal Spasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dicyclomine (B1218976) and hyoscyamine (B1674123), two antimuscarinic agents commonly utilized to alleviate intestinal spasms. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these assessments.

Mechanism of Action

Both this compound and hyoscyamine exert their primary effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors in the gastrointestinal tract, thereby inhibiting smooth muscle contractions. However, a key distinction lies in this compound's dual mechanism of action.

Hyoscyamine , the levorotatory isomer of atropine, functions as a non-selective muscarinic antagonist, blocking the action of acetylcholine on smooth muscle and secretory glands.[1][2] This antagonism prevents the downstream signaling cascade that leads to muscle contraction.

This compound also exhibits antimuscarinic properties.[3] In addition to its receptor antagonism, this compound possesses a direct musculotropic relaxant effect on smooth muscle.[4][5] This direct action is independent of cholinergic innervation and contributes to its overall spasmolytic activity.

Signaling Pathway of Muscarinic Receptor-Mediated Intestinal Smooth Muscle Contraction

Intestinal smooth muscle contraction initiated by acetylcholine is primarily mediated through the Gq protein-coupled signaling pathway upon activation of M3 muscarinic receptors. The binding of acetylcholine to these receptors triggers a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Gq_Signaling_Pathway cluster_cell Intestinal Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates P_Myosin_LC Phosphorylated Myosin Light Chain Contraction Muscle Contraction P_Myosin_LC->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to This compound This compound This compound->M3_Receptor Antagonizes Hyoscyamine Hyoscyamine Hyoscyamine->M3_Receptor Antagonizes

Caption: Gq-protein signaling pathway in smooth muscle contraction.

Quantitative Comparison of Antimuscarinic Activity

The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.

DrugTest SystemAgonistpA2 Value (mean ± SEM)Reference
This compound Isolated Guinea Pig IleumAcetylcholine9.39 ± 0.12[3]
S-(-)-Hyoscyamine Isolated Rat Ileum-9.04 ± 0.03 (for M3 receptor)[6]

Note: The pA2 values for this compound and S-(-)-hyoscyamine are from different studies and different animal models, which should be considered when making a direct comparison.

Experimental Protocols

Isolated Guinea Pig Ileum Assay for Antispasmodic Activity

This in vitro method is a classical pharmacological preparation to assess the contractile and relaxant properties of substances on intestinal smooth muscle.

Isolated_Organ_Bath_Workflow cluster_preparation Tissue Preparation cluster_mounting Organ Bath Setup cluster_experiment Experimental Procedure Euthanasia Euthanasia of Guinea Pig Ileum_Isolation Isolation of a segment of the terminal ileum Euthanasia->Ileum_Isolation Cleaning Flushing of luminal contents with Tyrode's solution Ileum_Isolation->Cleaning Sectioning Cutting of ileum into 2-3 cm segments Cleaning->Sectioning Mounting Mounting of ileum segment in an organ bath Sectioning->Mounting Tyrode Organ bath filled with Tyrode's solution (37°C) Mounting->Tyrode Transducer Attachment to an isometric force transducer Mounting->Transducer Aeration Aeration with 95% O₂ and 5% CO₂ Tyrode->Aeration Equilibration Equilibration under a resting tension (e.g., 1g) Transducer->Equilibration CRC_Agonist Generation of cumulative concentration-response curve (CRC) to Acetylcholine Equilibration->CRC_Agonist Incubation Incubation with a fixed concentration of antagonist (this compound or Hyoscyamine) CRC_Agonist->Incubation CRC_Antagonist Generation of CRC to Acetylcholine in the presence of the antagonist Incubation->CRC_Antagonist Schild_Plot Construction of Schild plot to determine the pA2 value CRC_Antagonist->Schild_Plot

Caption: Workflow for isolated guinea pig ileum experiment.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in warmed, oxygenated Tyrode's solution. The luminal contents are gently flushed out.

  • Mounting: A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period, with regular washing.

  • Concentration-Response Curve (CRC) of Agonist: A cumulative CRC is generated for a contractile agonist, typically acetylcholine, by adding increasing concentrations to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed, and then a fixed concentration of the antagonist (this compound or hyoscyamine) is added to the bath and allowed to incubate.

  • CRC in Presence of Antagonist: The CRC for acetylcholine is repeated in the presence of the antagonist.

  • Schild Plot Analysis: The dose-ratio (the ratio of the agonist concentration producing a given response in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist is constructed. The x-intercept of the linear regression gives the pA2 value.

In Vivo Intestinal Transit Time Assay

This assay measures the effect of a drug on the rate of passage of a non-absorbable marker through the gastrointestinal tract in a whole animal model, typically a mouse or rat.

Methodology:

  • Animal Preparation: Animals are fasted overnight with free access to water to ensure an empty gastrointestinal tract.

  • Drug Administration: The test compound (this compound or hyoscyamine) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the marker.

  • Marker Administration: A non-absorbable colored marker, such as a 6% carmine (B74029) red solution in 0.5% methylcellulose, is administered by oral gavage.

  • Observation: The animals are placed in individual cages with a white paper lining for easy observation of fecal pellets.

  • Data Collection: The time from the administration of the carmine red marker to the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.

  • Analysis: The transit times of the drug-treated group are compared to the vehicle-treated control group to determine the effect of the drug on intestinal motility.

Conclusion

Both this compound and hyoscyamine are effective antimuscarinic agents for reducing intestinal spasms. The available in vitro data suggests that this compound has a high affinity for muscarinic receptors in the guinea pig ileum. Hyoscyamine also demonstrates high affinity for muscarinic receptors. A key differentiator is this compound's additional direct musculotropic relaxant effect, which may contribute to its overall spasmolytic efficacy. The choice between these agents in a research or drug development context may depend on the specific experimental question, with considerations for this compound's dual mechanism of action. The provided experimental protocols offer standardized methods for further comparative studies to elucidate the nuanced differences in their pharmacological profiles.

References

Comparative In Vitro Efficacy of Dicyclomine and Otilonium Bromide in Gastrointestinal Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the efficacy of Dicyclomine and Otilonium (B12848) Bromide, two antispasmodic agents commonly used in the management of gastrointestinal disorders. The following sections detail their respective mechanisms of action, present available quantitative data on their inhibitory effects on smooth muscle contraction, outline relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Mechanisms of Action

This compound and Otilonium Bromide achieve their spasmolytic effects through distinct, yet partially overlapping, mechanisms.

This compound exerts its effects via a dual mechanism:

  • Anticholinergic (Antimuscarinic) Activity : this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, primarily the M1 and M3 subtypes, on smooth muscle cells.[1][2] This action blocks the contractile signaling initiated by acetylcholine, a key neurotransmitter in the parasympathetic nervous system that promotes gastrointestinal motility. In vitro studies on guinea pig ileum have shown its antimuscarinic potency to be approximately 1/8th that of atropine.[3]

  • Musculotropic (Direct Smooth Muscle) Effect : Independent of its anticholinergic action, this compound directly relaxes smooth muscle. This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin (B550075) and histamine, which are not blocked by purely anticholinergic drugs like atropine.[1] This direct effect is thought to contribute significantly to its overall spasmolytic activity.

Otilonium Bromide exhibits a more complex, multi-target mechanism of action, primarily localized to the gastrointestinal tract:

  • L-type and T-type Calcium Channel Blockade : A primary action of Otilonium Bromide is the blockade of voltage-operated L-type and T-type calcium channels on smooth muscle cells.[4][5] By inhibiting the influx of extracellular calcium, it directly interferes with the excitation-contraction coupling necessary for muscle contraction.

  • Muscarinic M3 Receptor Antagonism : Otilonium Bromide also displays antagonist properties at muscarinic M3 receptors, similar to this compound, thereby inhibiting acetylcholine-induced contractions.[6][7]

  • Tachykinin NK2 Receptor Antagonism : Otilonium Bromide acts as an antagonist at tachykinin NK2 receptors.[5][8] Tachykinins, like neurokinin A, are neuropeptides that induce potent smooth muscle contraction. By blocking their receptors, Otilonium Bromide further contributes to its spasmolytic effect.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of this compound and Otilonium Bromide from in vitro studies. Direct comparison is challenging due to variations in experimental models and conditions.

Table 1: In Vitro Efficacy of this compound

Experimental ModelParameter MeasuredAgonist/StimulusPotency (pA2)Reference(s)
Guinea Pig Ileum (myenteric plexus-longitudinal muscle)Inhibition of acetylcholine releasePilocarpine (M1 receptor activation)9.13[9]
Guinea Pig Ileum (myenteric plexus-longitudinal muscle)Inhibition of electrically-evoked acetylcholine releaseElectrical Stimulation (prejunctional M2 receptor)7.61[9]
Guinea Pig Ileum (myenteric plexus-longitudinal muscle)Inhibition of contractionMuscarinic Agonist (postjunctional M2 receptor)7.21[9]

Table 2: In Vitro Efficacy of Otilonium Bromide

Experimental ModelParameter MeasuredAgonist/StimulusPotency (IC50 / EC50)Reference(s)
Human Sigmoid Colon StripsInhibition of Rhythmic Phasic ContractionsSpontaneousIC50: 49.9 nmol/L[4]
Human Sigmoid Colon StripsInhibition of Stretch-Induced ToneMechanical StretchIC50: 10.7 nmol/L[4]
Human Sigmoid Colon StripsInhibition of On- & Off-ContractionsElectrical Field StimulationIC50: 38.0 nmol/L[4]
Isolated Human Sigmoid Smooth Muscle CellsInhibition of Calcium TransientsKClIC50: 0.2 µmol/L[4]
Human Colonic CryptsInhibition of ACh-induced Calcium SignalsAcetylcholineIC50: 880 nmol/L[6][7]
Human Cultured Colonic Smooth Muscle CellsInhibition of Nifedipine-sensitive Calcium TransientsKClEC50: 3.6 µM[10]
Human Cultured Colonic Smooth Muscle CellsInhibition of Carbachol-induced Calcium TransientsCarbacholEC50: 8.4 µM[10]
Human Cultured Colonic Smooth Muscle CellsInhibition of Carbachol-induced ContractionCarbacholEC50: 13.0 µM[10]
Guinea Pig Proximal Colon (circular muscle)Inhibition of Methacholine-induced ContractionMethacholineIC50: 3.7 µM[5]
Guinea Pig Proximal Colon (circular muscle)Inhibition of KCl-induced ContractionKCl (30 mM)IC50: 31 µM[5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of antispasmodic agents.

Isolated Organ Bath Contractility Studies

This ex vivo technique is fundamental for assessing the direct effect of a compound on the contractility of intact smooth muscle tissue.

Objective: To determine the inhibitory effect of this compound or Otilonium Bromide on agonist-induced or spontaneous contractions of isolated gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., guinea pig ileum, rat colon) is excised from a euthanized animal and placed in a dissecting dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs or Tyrode's solution. A longitudinal or circular smooth muscle strip of appropriate dimensions is carefully dissected.

  • Mounting: One end of the tissue strip is attached to a fixed hook at the bottom of an organ bath chamber, and the other end is connected to an isometric force transducer via a thread. The organ bath is filled with PSS maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a predetermined resting tension (e.g., 1 gram). During this time, the PSS in the organ bath is changed every 15-20 minutes.

  • Viability Test: The viability of the tissue is confirmed by inducing a contraction with a standard agonist, such as a high concentration of potassium chloride (KCl) or a receptor agonist like acetylcholine.

  • Drug Application: After the tissue has returned to its baseline tension, a cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine, histamine, bradykinin, KCl). The tissue is then washed and allowed to recover. Subsequently, the tissue is incubated with a specific concentration of the antagonist (this compound or Otilonium Bromide) for a defined period.

  • Data Acquisition and Analysis: The agonist concentration-response curve is repeated in the presence of the antagonist. The contractile force is recorded continuously using a data acquisition system. The inhibitory effect of the antagonist is quantified by determining the IC50 value (the concentration of the antagonist that produces 50% inhibition of the maximum agonist-induced contraction) or by calculating the pA2 value.

Intracellular Calcium Measurement in Cultured Smooth Muscle Cells

This in vitro assay allows for the investigation of a drug's effect on intracellular calcium signaling, a critical step in smooth muscle contraction.

Objective: To quantify the inhibitory effect of this compound or Otilonium Bromide on agonist-induced increases in intracellular calcium concentration ([Ca2+]i) in cultured gastrointestinal smooth muscle cells.

Methodology:

  • Cell Culture: Primary or immortalized gastrointestinal smooth muscle cells are cultured in a suitable medium (e.g., DMEM with FBS and antibiotics) and seeded onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

  • Fluorescent Dye Loading: The cultured cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Baseline Fluorescence Measurement: The cells are washed with a physiological salt solution to remove excess dye. The baseline fluorescence intensity is then recorded using a fluorescence microscope or a plate reader.

  • Drug Incubation: The cells are incubated with varying concentrations of this compound or Otilonium Bromide for a specified period.

  • Agonist Stimulation and Data Acquisition: A contractile agonist (e.g., acetylcholine, bradykinin) is added to the cells, and the change in fluorescence intensity is recorded over time. This change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response following agonist stimulation is measured in the presence and absence of the antagonist. The data is often expressed as a ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or as a change in fluorescence relative to the baseline (F/F0 for Fluo-4). The IC50 value for the inhibition of the calcium response is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and Otilonium Bromide, as well as a generalized workflow for in vitro antispasmodic efficacy testing.

Dicyclomine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Histamine Histamine HR Histamine Receptor Histamine->HR Bradykinin Bradykinin BR Bradykinin Receptor Bradykinin->BR Gq Gq Protein M3R->Gq HR->Gq BR->Gq This compound This compound This compound->M3R Antagonism Direct_Inhibition Direct Musculotropic Inhibition This compound->Direct_Inhibition PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Contraction Ca_release->Contraction Direct_Inhibition->Contraction

Caption: this compound's dual mechanism of action on smooth muscle cells.

Otilonium_Bromide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R NKA Neurokinin A NK2R Tachykinin NK2 Receptor NKA->NK2R Ext_Ca Extracellular Ca²⁺ L_Ca L-type Ca²⁺ Channel Ext_Ca->L_Ca T_Ca T-type Ca²⁺ Channel Ext_Ca->T_Ca Gq Gq Protein M3R->Gq NK2R->Gq Ca_influx Ca²⁺ Influx L_Ca->Ca_influx T_Ca->Ca_influx Otilonium Otilonium Bromide Otilonium->M3R Antagonism Otilonium->NK2R Antagonism Otilonium->L_Ca Blockade Otilonium->T_Ca Blockade PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Contraction Ca_release->Contraction Ca_influx->Contraction

Caption: Otilonium Bromide's multi-target mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation Tissue Isolation or Cell Culture Mounting Tissue Mounting in Organ Bath or Cell Seeding and Dye Loading Tissue_Isolation->Mounting Equilibration Equilibration and Viability Check Mounting->Equilibration Control_Response Generate Control Agonist Response Equilibration->Control_Response Drug_Incubation Incubate with Antagonist Control_Response->Drug_Incubation Data_Acquisition Continuous Data Acquisition Control_Response->Data_Acquisition Test_Response Generate Agonist Response in Presence of Antagonist Drug_Incubation->Test_Response Test_Response->Data_Acquisition CR_Curve Construct Concentration- Response Curves Data_Acquisition->CR_Curve IC50_Calc Calculate IC50/pA2 Values CR_Curve->IC50_Calc

Caption: Generalized workflow for in vitro antispasmodic testing.

Conclusion

In vitro studies demonstrate that both this compound and Otilonium Bromide are effective inhibitors of gastrointestinal smooth muscle contraction. This compound acts through a dual mechanism of muscarinic receptor antagonism and direct musculotropic effects. Otilonium Bromide exhibits a more complex, multi-target profile, acting as a calcium channel blocker, a muscarinic antagonist, and a tachykinin receptor antagonist.

The available quantitative data, primarily for Otilonium Bromide, indicates high potency in inhibiting various forms of colonic smooth muscle contraction, with IC50 values often in the nanomolar to low micromolar range. While direct comparative IC50 data for this compound under identical conditions is limited in the reviewed literature, its established clinical use and dual-action mechanism underscore its efficacy.

The choice between these agents for further research and development may depend on the specific therapeutic target and desired pharmacological profile. The multi-target nature of Otilonium Bromide may offer a broader spectrum of activity, while the dual-action of this compound provides a different, yet effective, approach to smooth muscle relaxation. The detailed experimental protocols provided herein offer a foundation for conducting further comparative in vitro studies to elucidate the relative potencies and specific applications of these two important antispasmodic drugs.

References

Dicyclomine vs. Mebeverine: A Comparative Guide to their Mechanisms of Action on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two commonly used antispasmodic agents, dicyclomine (B1218976) and mebeverine (B1676125), on smooth muscle tissue. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these drugs.

Introduction

This compound and mebeverine are both utilized in the management of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal tract, such as Irritable Bowel Syndrome (IBS).[1] Despite their similar therapeutic applications, their underlying mechanisms of action at the cellular and molecular levels are notably different. This compound primarily functions as an anticholinergic agent with additional direct muscle relaxant properties, while mebeverine exerts its effects through multiple direct actions on smooth muscle cells, largely independent of the cholinergic system.[1]

Mechanism of Action: A Head-to-Head Comparison

The primary distinction between this compound and mebeverine lies in their interaction with neurotransmitter receptors and ion channels on smooth muscle cells.

This compound: this compound exhibits a dual mechanism of action.[2] It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine released from parasympathetic nerves.[1] Experimental evidence from studies on guinea-pig ileum demonstrates that this compound has a higher affinity for M1 muscarinic receptors compared to M2 and M3 subtypes.[3] In addition to its anticholinergic activity, this compound also possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of nerve stimulation.

Mebeverine: Mebeverine's mechanism is more complex and is characterized by multiple direct actions on smooth muscle cells. It is considered a musculotropic antispasmodic with significantly fewer anticholinergic side effects compared to this compound. The primary mechanisms attributed to mebeverine include the blockade of voltage-operated sodium channels and the inhibition of calcium influx into the smooth muscle cells. By blocking sodium channels, mebeverine can reduce membrane excitability. Its ability to block L-type calcium channels limits the availability of intracellular calcium required for muscle contraction. Some studies also suggest a local anesthetic effect of mebeverine.

Signaling Pathways

The distinct mechanisms of this compound and mebeverine are reflected in their downstream signaling pathways.

Dicyclomine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction Initiates

Caption: this compound's anticholinergic mechanism of action.

Mebeverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Depolarization Depolarization Na_Channel Voltage-gated Na⁺ Channel Depolarization->Na_Channel Opens Ca_Channel L-type Ca²⁺ Channel Depolarization->Ca_Channel Opens Mebeverine Mebeverine Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Na_ion Na⁺ Ca_ion Ca²⁺ Intra_Na [Na⁺]i Na_Channel->Intra_Na Influx Intra_Ca [Ca²⁺]i Ca_Channel->Intra_Ca Influx Contraction Smooth Muscle Contraction Intra_Ca->Contraction Initiates

Caption: Mebeverine's multi-target direct action on ion channels.

Quantitative Data Comparison

Quantitative data from a single head-to-head in vitro study directly comparing the potency of this compound and mebeverine on smooth muscle is limited in the reviewed literature. However, data on the individual activity of this compound is available.

ParameterThis compoundMebeverineReference
Primary Mechanism Muscarinic Receptor Antagonist & MusculotropicDirect Musculotropic (Ion Channel Blocker)
Receptor/Channel Target Muscarinic M1, M2, M3 ReceptorsVoltage-gated Na⁺ Channels, L-type Ca²⁺ Channels
pA2 (Guinea-pig ileum) M1: 9.13, M2 (prejunctional): 7.61, M2 (postjunctional): 7.21Not Applicable
IC50 Data not available from reviewed sourcesData not available from reviewed sources

Experimental Protocols

The following describes a generalized experimental protocol for comparing the antispasmodic effects of this compound and mebeverine on isolated intestinal smooth muscle, such as rat or guinea-pig ileum, using an organ bath setup.

1. Tissue Preparation:

  • A segment of the ileum is isolated from a euthanized animal (e.g., Wistar rat).

  • The lumen is flushed with Tyrode's solution, and the longitudinal muscle with the myenteric plexus attached is carefully stripped.

  • The tissue strip is cut to a suitable size (e.g., 1.5-2 cm in length).

2. Organ Bath Setup:

  • The tissue strip is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular changes of the bathing solution.

3. Induction of Contraction:

  • After equilibration, a contractile agonist, such as acetylcholine (ACh) or carbachol, is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.

  • Alternatively, contraction can be induced by high potassium chloride (KCl) solution to assess non-receptor-mediated depolarization-induced contraction.

4. Evaluation of Antispasmodic Activity:

  • To assess the effect of the antagonists, the tissue is pre-incubated with varying concentrations of this compound or mebeverine for a set period (e.g., 20-30 minutes) before re-introducing the contractile agonist.

  • The inhibitory effect of this compound or mebeverine is quantified by measuring the reduction in the contractile response to the agonist.

  • Concentration-response curves for the agonist in the presence of different concentrations of the antagonist are constructed to determine parameters like pA2 (for competitive antagonists like this compound) or IC50 values.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Ileum Segment B Mount in Organ Bath A->B C Equilibrate under Tension B->C D Induce Contraction (e.g., with Acetylcholine) C->D E Establish Control Concentration-Response Curve D->E F Incubate with This compound or Mebeverine E->F G Re-establish Concentration-Response Curve in presence of Antagonist F->G H Measure Inhibition of Contraction G->H I Calculate pA2 or IC50 Values H->I J Compare Potency I->J

Caption: Generalized workflow for comparing antispasmodics.

Conclusion

This compound and mebeverine achieve smooth muscle relaxation through fundamentally different mechanisms. This compound's action is primarily mediated by the blockade of muscarinic receptors, a well-established pathway for inhibiting parasympathetic-driven smooth muscle contraction. In contrast, mebeverine's multifaceted direct action on ion channels provides a targeted approach to reducing smooth muscle excitability with a lower propensity for anticholinergic side effects. The choice between these agents in a research or clinical context should be guided by their distinct pharmacological profiles. Further head-to-head preclinical studies are warranted to provide a more direct quantitative comparison of their potency and efficacy on various smooth muscle preparations.

References

A Head-to-Head Comparison of Dicyclomine and Pinaverium Bromide for Gastrointestinal Spasmodic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents for functional gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS), dicyclomine (B1218976) and pinaverium (B1222119) bromide represent two distinct pharmacological approaches to alleviating smooth muscle spasms. This compound, a long-standing anticholinergic agent, and pinaverium bromide, a gut-selective L-type calcium channel blocker, offer different mechanisms of action that translate to varied efficacy and safety profiles. This guide provides an objective, data-driven comparison of these two compounds to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Pathways

This compound primarily exerts its effects as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It demonstrates a high affinity for the M1 muscarinic receptor subtype and a lower affinity for the M2 subtype.[2][3] By blocking the action of acetylcholine on muscarinic receptors in gastrointestinal smooth muscle, this compound reduces the intensity of muscle contractions.

Pinaverium bromide, conversely, is a spasmolytic agent that acts as a selective L-type calcium channel blocker on the smooth muscle cells of the gastrointestinal tract.[4][5][6] Its action is largely localized to the gut due to its poor absorption, a characteristic of its quaternary ammonium (B1175870) structure.[6][7] By inhibiting the influx of calcium into the smooth muscle cells, pinaverium bromide directly interferes with the contractile process.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and pinaverium bromide, providing a basis for direct comparison.

Table 1: Receptor Binding and Functional Inhibition

ParameterThis compoundPinaverium Bromide
Primary Target(s) Muscarinic Acetylcholine Receptors (M1, M2, M3)[2][8]L-type Voltage-Gated Calcium Channels (Cav1.2)[9]
Binding Affinity (Ki) M1: 5.1 nM[2] M2: 54.6 nM[2]Cav1.2 (α1C-a subunit): 1.5 µM[9] Cav1.2 (α1C-b subunit): 2.92 µM[9]
Functional Inhibition (IC50) M1-mediated responses: High potency (in the nanomolar range)[10]Inhibition of acetylcholine-induced contractions: 0.91 - 1.66 µM[9] Inhibition of potassium chloride-induced contractions: 3.8 - 8.13 µM[9] Inhibition of cholinergic responses in canine colon: 1.0 x 10-6 M[11] Inhibition of spontaneous contractile activity in canine colon: 3.8 x 10-6 M[11]

Table 2: Pharmacokinetic Properties

ParameterThis compoundPinaverium Bromide
Bioavailability Well absorbed orally[12]<1% (oral)[9]
Time to Peak Plasma Concentration (Tmax) 60 - 90 minutes[11]Approximately 1 hour[9]
Plasma Protein Binding Data not readily available~97%[2][5]
Metabolism Not well researched[8]Extensively metabolized by the liver[9]
Elimination Half-life Biphasic: 1.8 hours (initial), 9-10 hours (terminal)[12]Approximately 1.5 hours[9]
Primary Route of Excretion Urine (~80%), Feces (~10%)[11][12]Primarily feces[4]

Clinical Efficacy and Safety

Both this compound and pinaverium bromide have demonstrated efficacy in the treatment of IBS, though direct head-to-head comparative trials are limited. A meta-analysis of antispasmodic agents showed that as a class, they are more effective than placebo for global IBS symptom improvement.[8][13]

This compound: Clinical studies have shown that this compound is superior to placebo in improving symptoms of IBS.[14] However, its use can be limited by its anticholinergic side effects. In one study, 69% of patients receiving this compound reported at least one adverse event, compared to 16% in the placebo group.[7][14]

Pinaverium Bromide: Multiple randomized, placebo-controlled studies have reported the efficacy and safety of pinaverium bromide in improving abdominal pain in IBS patients.[14] Its safety profile is generally comparable to placebo, which is attributed to its low systemic absorption.[14]

Table 3: Common Adverse Effects

This compoundPinaverium Bromide
Dry Mouth[15]Headache (0.3%)[2]
Dizziness[15]Dry Mouth (0.3%)[2]
Blurred Vision[15]Drowsiness (0.2%)[2]
Nausea[15]Vertigo (0.2%)[2]
Drowsiness[15]Skin Allergy (0.2%)[2]
Weakness[16]
Nervousness[16]

Experimental Protocols

Muscarinic Receptor Binding Assay (for this compound)

A standard method for determining the binding affinity of a compound like this compound to muscarinic receptor subtypes involves a competitive radioligand binding assay.[1][15]

  • Preparation of Membranes: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., M1 or M2) are prepared.

  • Incubation: These membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-pirenzepine for M1 receptors or [3H]-N-methylscopolamine for M2 receptors) and varying concentrations of the unlabeled test compound (this compound).[10]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

L-type Calcium Channel Functional Assay (for Pinaverium Bromide)

The inhibitory effect of pinaverium bromide on L-type calcium channels can be assessed using functional assays that measure calcium influx into cells.[17][18]

  • Cell Culture: A cell line expressing L-type calcium channels is cultured.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye.

  • Depolarization: The cells are depolarized, typically by adding a high concentration of potassium chloride, to open the voltage-gated calcium channels and allow calcium influx.

  • Treatment: The effect of different concentrations of pinaverium bromide on the depolarization-induced calcium influx is measured.

  • Fluorescence Measurement: The change in fluorescence of the calcium indicator dye is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The concentration of pinaverium bromide that inhibits 50% of the calcium influx (IC50) is determined from the concentration-response curve.

Visualizing the Mechanisms

The distinct signaling pathways and a comparative workflow for these two drugs are illustrated below using Graphviz.

Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic Receptor (M1/M3) Muscarinic Receptor (M1/M3) Acetylcholine->Muscarinic Receptor (M1/M3) Activates Gq/11 Gq/11 Muscarinic Receptor (M1/M3)->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Contraction Contraction Ca2+ Release->Contraction Leads to This compound This compound This compound->Muscarinic Receptor (M1/M3) Antagonizes

Caption: this compound's anticholinergic mechanism.

Signaling Pathway of Pinaverium Bromide cluster_0 Smooth Muscle Cell Membrane cluster_1 Intracellular L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Allows Contraction Contraction Ca2+ Influx->Contraction Leads to Pinaverium Bromide Pinaverium Bromide Pinaverium Bromide->L-type Ca2+ Channel Blocks Depolarization Depolarization Depolarization->L-type Ca2+ Channel Opens

Caption: Pinaverium's calcium channel blocking action.

Comparative Experimental Workflow cluster_0 This compound Evaluation cluster_1 Pinaverium Bromide Evaluation D_Start Radioligand Binding Assay D_Step1 Membrane Preparation with Muscarinic Receptors D_Start->D_Step1 D_Step2 Incubation with Radioligand and this compound D_Step1->D_Step2 D_Step3 Separation and Quantification D_Step2->D_Step3 D_End Determine Ki D_Step3->D_End P_Start Functional Calcium Influx Assay P_Step1 Cell Culture with L-type Ca2+ Channels P_Start->P_Step1 P_Step2 Loading with Calcium Indicator P_Step1->P_Step2 P_Step3 Depolarization and Treatment with Pinaverium P_Step2->P_Step3 P_Step4 Fluorescence Measurement P_Step3->P_Step4 P_End Determine IC50 P_Step4->P_End

References

Dicyclomine Demonstrates Superior Antispasmodic Efficacy Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dicyclomine, an antispasmodic and anticholinergic agent, has consistently shown superior efficacy in relieving symptoms of irritable bowel syndrome (IBS) when compared to a placebo control in multiple clinical studies. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound's therapeutic effect is attributed to a dual mechanism of action: a direct relaxant effect on gastrointestinal smooth muscle and an anticholinergic effect at muscarinic receptor sites. This dual action effectively reduces muscle spasms and cramping characteristic of IBS.

Quantitative Analysis of Clinical Efficacy

Clinical trial data demonstrates a statistically significant improvement in IBS symptoms for patients treated with this compound compared to those receiving a placebo. The following table summarizes the key findings from pivotal placebo-controlled studies.

Efficacy OutcomeThis compoundPlaceboStudy Reference
Physician's Global Assessment of Improvement 67% of patients showed improvement41% of patients showed improvementPage et al., 1981[1]
Favorable Clinical Response 82% of patients demonstrated a favorable response55% of patients demonstrated a favorable responseControlled Clinical Trials (as per FDA label)[2]
Reported Adverse Effects 69% of patients16% of patientsPage et al., 1981

Experimental Protocols

The validation of this compound's efficacy has been established through rigorous, double-blind, randomized, placebo-controlled trials. Below is a detailed methodology representative of these key experiments.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adult patients (aged 18-65 years) with a diagnosis of irritable bowel syndrome based on established diagnostic criteria (e.g., Manning criteria, prevalent at the time of the Page et al. study).[3] Patients typically presented with symptoms of abdominal pain, tenderness, and altered bowel habits.

  • Exclusion Criteria: Patients with organic gastrointestinal diseases, severe ulcerative colitis, reflux esophagitis, glaucoma, obstructive uropathy, or known hypersensitivity to this compound.

Intervention:

  • Treatment Group: this compound hydrochloride administered orally at a dose of 40 mg, four times a day (160 mg/day).[1][2]

  • Control Group: An identical-appearing placebo administered orally on the same schedule.

Duration: The treatment period was typically two weeks.

Outcome Measures: The primary efficacy endpoint was a Physician's Global Assessment, which included an evaluation of:

  • Abdominal pain

  • Abdominal tenderness

  • Bowel habits

  • Overall patient condition

Secondary outcome measures included patient self-evaluation of treatment and the duration of abdominal pain.

Statistical Analysis: The proportion of patients showing a favorable clinical response in the this compound group was compared to the placebo group using appropriate statistical tests to determine significance (p<0.05).

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological and procedural frameworks, the following diagrams are provided.

Dicyclomine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to Gq Protein Gq Protein Muscarinic Receptor (M3)->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca²⁺ Release IP3->Ca2+ Release Triggers Muscle Contraction Smooth Muscle Contraction (Spasm) Ca2+ Release->Muscle Contraction Bradykinin/Histamine Bradykinin/Histamine Direct Muscle Spasm Direct Muscle Spasm Bradykinin/Histamine->Direct Muscle Spasm Induces This compound This compound This compound->Muscarinic Receptor (M3) Blocks (Anticholinergic) This compound->Direct Muscle Spasm Inhibits (Musculotropic)

Caption: this compound's dual antispasmodic signaling pathway.

Experimental_Workflow Start Patient Recruitment Screening Screening for IBS Diagnosis & Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound (40mg, 4x/day) Randomization->GroupA 1:1 Ratio GroupB Group B: Placebo (4x/day) Randomization->GroupB Treatment 2-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Assessment Physician Global Assessment (Pain, Tenderness, Bowel Habits, Overall Condition) Treatment->Assessment Analysis Statistical Analysis of Outcomes Assessment->Analysis End Results Comparison Analysis->End

Caption: Workflow of a placebo-controlled trial for this compound.

References

Dicyclomine's Efficacy in Preclinical Irritable Bowel Syndrome Models: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of Dicyclomine across various models of Irritable Bowel Syndrome (IBS) is crucial for evaluating its therapeutic potential and guiding further research. This comparative guide synthesizes available data on this compound's performance in different experimental settings, focusing on its impact on visceral hypersensitivity and intestinal motility, key pathological features of IBS.

This compound, a well-established antispasmodic, exerts its therapeutic effects through a dual mechanism of action: antagonism of muscarinic acetylcholine (B1216132) receptors and a direct relaxant effect on smooth muscle.[1][2] While its clinical efficacy in human IBS patients is documented, a closer examination of its performance in preclinical models provides valuable insights into its specific pharmacological effects on gut function.

Comparative Efficacy of this compound in Preclinical IBS Models

To facilitate a clear comparison, the following tables summarize the quantitative data from preclinical studies evaluating this compound's efficacy in models of visceral hypersensitivity and altered intestinal motility.

Table 1: Effect of this compound on Visceral Hypersensitivity in Preclinical IBS Models
IBS ModelAnimal SpeciesThis compound DoseOutcome MeasureResult
Stress-Induced Visceral Hypersensitivity (Maternal Separation) RatData not available in preclinical modelsAbdominal Withdrawal Reflex (AWR) to Colorectal Distension (CRD)Specific quantitative data on this compound's effect in this model is not readily available in the searched literature.
Post-Inflammatory Visceral Hypersensitivity (TNBS-induced colitis) RatData not available in preclinical modelsAbdominal Withdrawal Reflex (AWR) to Colorectal Distension (CRD)Specific quantitative data on this compound's effect in this model is not readily available in the searched literature.

Note: While the maternal separation and TNBS-induced colitis models are established for studying visceral hypersensitivity[3][4][5], specific studies evaluating the quantitative effects of this compound in these models were not identified in the conducted search.

Table 2: Effect of this compound on Intestinal Motility in Preclinical Models
Motility AssayAnimal SpeciesThis compound DoseOutcome MeasureResult
Charcoal Meal Transit Rat/MouseData not available in preclinical modelsPercentage of intestinal transitSpecific quantitative data on this compound's effect on charcoal meal transit in a relevant IBS model is not readily available in the searched literature.

Note: The charcoal meal transit test is a standard method for assessing intestinal motility. However, specific studies applying this method to evaluate this compound in the context of IBS animal models were not found in the search results.

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental models and assays mentioned in the tables, which are standard in the field of visceral pain and gastrointestinal motility research.

Stress-Induced Visceral Hypersensitivity (Maternal Separation Model)

This model is designed to mimic the impact of early life stress on the development of visceral hypersensitivity in adulthood.

  • Animal Model: Typically, neonatal rat pups are separated from their mothers for a specified period (e.g., 3 hours) daily during their early postnatal life (e.g., postnatal days 2-14). A control group of pups remains with their mothers without separation.

  • Induction of Hypersensitivity: The early life stress from maternal separation leads to the development of visceral hypersensitivity in the animals as they reach adulthood.

  • Assessment of Visceral Sensitivity: Visceral sensitivity is commonly assessed using the Abdominal Withdrawal Reflex (AWR) in response to Colorectal Distension (CRD) .

    • A flexible balloon catheter is inserted into the descending colon and rectum of the conscious or lightly sedated animal.

    • The balloon is incrementally inflated to various pressures.

    • The animal's behavioral response (abdominal muscle contractions, arching of the back) is scored on a standardized scale (typically 0-4), with higher scores indicating a greater pain response.

    • A reduction in the pressure threshold required to elicit a pain response or an increase in the AWR score at a given pressure indicates visceral hypersensitivity.

Post-Inflammatory Visceral Hypersensitivity (TNBS-Induced Colitis Model)

This model investigates the long-term visceral hypersensitivity that can persist after an episode of gut inflammation, mirroring post-infectious IBS in humans.

  • Animal Model: Adult rats are typically used.

  • Induction of Colitis: A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) mixed with ethanol (B145695) is administered intracolonically. The ethanol serves to break the mucosal barrier, allowing the TNBS to induce a transmural inflammation of the colon.

  • Development of Hypersensitivity: Following the resolution of the acute inflammation (typically after several weeks), a subset of animals develops chronic visceral hypersensitivity.

  • Assessment of Visceral Sensitivity: Similar to the maternal separation model, visceral sensitivity is quantified using the Abdominal Withdrawal Reflex (AWR) to Colorectal Distension (CRD) as described above.

Intestinal Motility Assessment (Charcoal Meal Transit Assay)

This method is used to measure the rate of transit of a non-absorbable marker through the small intestine, providing an index of intestinal motility.

  • Animal Model: Rats or mice are commonly used.

  • Procedure:

    • Animals are typically fasted for a specific period before the experiment to ensure an empty gastrointestinal tract.

    • A suspension of activated charcoal (often mixed with a suspending agent like gum acacia) is administered orally via gavage.

    • After a predetermined time, the animals are euthanized.

    • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

    • The total length of the small intestine is measured.

    • The distance traveled by the leading edge of the charcoal meal from the pylorus is also measured.

  • Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. An increase in this percentage suggests prokinetic activity, while a decrease indicates an inhibitory effect on motility.

Signaling Pathways and Mechanisms of Action

This compound's efficacy stems from its interaction with key signaling pathways that regulate smooth muscle contraction and nerve transmission in the gut.

Anticholinergic Signaling Pathway

This compound's primary mechanism involves the blockade of muscarinic acetylcholine receptors, with a notable preference for the M1 subtype.

anticholinergic_pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to This compound This compound This compound->M1R Blocks

This compound's anticholinergic action at the M1 muscarinic receptor.
Direct Musculotropic Effect

In addition to its anticholinergic properties, this compound exerts a direct relaxant effect on gastrointestinal smooth muscle. This action is independent of nerve supply and is thought to involve the antagonism of spasmogens like bradykinin (B550075) and histamine. The precise intracellular signaling cascade for this direct effect is less well-defined but is believed to involve modulation of calcium influx or intracellular calcium release.

musculotropic_pathway cluster_agonists Spasmogens cluster_cell Smooth Muscle Cell Bradykinin Bradykinin Receptors Spasmogen Receptors Bradykinin->Receptors Histamine Histamine Histamine->Receptors Signaling Intracellular Signaling (e.g., Ca²⁺ influx) Receptors->Signaling Activates Contraction Muscle Contraction Signaling->Contraction Leads to This compound This compound This compound->Signaling Inhibits

This compound's direct smooth muscle relaxant effect.

Experimental Workflow

The general workflow for evaluating the efficacy of a compound like this compound in a preclinical IBS model is as follows:

experimental_workflow Model IBS Animal Model Induction (e.g., Maternal Separation, TNBS) Treatment Treatment Administration (this compound vs. Vehicle Control) Model->Treatment Assessment Behavioral/Physiological Assessment (e.g., AWR to CRD, Charcoal Meal) Treatment->Assessment Analysis Data Analysis and Comparison Assessment->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

General workflow for preclinical evaluation of this compound in IBS models.

Conclusion

While this compound's dual mechanism of action is well-characterized through in vitro and ex vivo animal tissue studies, there is a notable gap in the publicly available literature regarding its quantitative efficacy in well-defined in vivo models of IBS that reflect key clinical features such as visceral hypersensitivity and altered motility. The experimental protocols for these models are well-established and provide a robust framework for future studies. Further research is warranted to generate quantitative data on this compound's effects in these models to better understand its preclinical profile and to provide a stronger basis for its clinical use and for the development of novel therapeutics for IBS.

References

A Comparative Analysis of the Side Effect Profiles of Dicyclomine and Alverine Citrate in the Context of Gastrointestinal Spasms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the side effect profiles of antispasmodic agents is paramount for advancing therapeutic strategies for functional gastrointestinal disorders. This guide provides a detailed comparison of the adverse effects associated with two commonly prescribed antispasmodics, Dicyclomine (B1218976) and alverine (B1665750) citrate (B86180), supported by available clinical data and an examination of their distinct pharmacological mechanisms.

This compound, an anticholinergic and direct smooth muscle relaxant, and alverine citrate, a direct-acting smooth muscle relaxant, are both utilized in the management of symptoms associated with irritable bowel syndrome (IBS) and other conditions involving gastrointestinal smooth muscle spasms. While both aim to alleviate abdominal cramping and discomfort, their mechanisms of action and, consequently, their side effect profiles, exhibit notable differences.

Quantitative Comparison of Adverse Events

Clinical trial data for this compound provides a clear quantitative overview of its side effect profile, primarily characterized by its anticholinergic properties. In contrast, specific quantitative data for alverine citrate monotherapy from similar controlled trials is less readily available in published literature. Studies on alverine citrate often report an incidence of adverse events comparable to placebo. One study on a combination product of alverine citrate and simeticone reported that treatment-emergent adverse events occurred in 17.9% of patients in the active treatment group compared to 24.4% in the placebo group[1]. However, this does not isolate the side effect profile of alverine citrate alone.

The following table summarizes the incidence of adverse reactions for this compound as reported in controlled clinical trials involving over 100 patients with functional bowel/irritable bowel syndrome treated with an initial dose of 160 mg daily.

Adverse ReactionThis compound Hydrochloride (160 mg/day)Placebo
Gastrointestinal
Dry Mouth33%5%
Nausea14%6%
Central Nervous System
Dizziness40%5%
Somnolence9%1%
Nervousness6%2%
Ophthalmologic
Blurred Vision27%2%
General
Asthenia (Weakness)7%1%

Data sourced from this compound Hydrochloride prescribing information.[2]

In these trials, 61% of patients receiving this compound reported at least one side effect, with 9% discontinuing treatment due to these effects, compared to 2% in the placebo group[2].

For alverine citrate, while specific percentages are not available for a direct comparison, reported side effects are generally mild and transient. These include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain, as well as dizziness, headache, and rare allergic reactions like rash and itching[3]. In very rare instances, liver problems have been reported[3].

Pharmacological Mechanisms and Signaling Pathways

The differing side effect profiles of this compound and alverine citrate are a direct consequence of their distinct mechanisms of action.

This compound exerts its effects through a dual mechanism:

  • Anticholinergic (Antimuscarinic) Action: It competitively antagonizes acetylcholine (B1216132) at muscarinic (M1, M3, and M2) receptors on smooth muscle cells, thereby inhibiting parasympathetic nerve impulses that stimulate muscle contraction. This action is responsible for the classic anticholinergic side effects such as dry mouth, blurred vision, and dizziness.

  • Direct Musculotropic Effect: this compound also has a direct relaxant effect on smooth muscle, independent of cholinergic innervation. It is thought to achieve this by antagonizing bradykinin (B550075) and histamine-induced spasms.

Dicyclomine_Mechanism cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell Parasympathetic Nerve Parasympathetic Nerve ACh Acetylcholine Parasympathetic Nerve->ACh M_Receptor Muscarinic Receptor (M1, M3, M2) ACh->M_Receptor Binds Contraction Contraction M_Receptor->Contraction Stimulates Bradykinin_Histamine Bradykinin/ Histamine BH_Receptor Receptors Bradykinin_Histamine->BH_Receptor Binds BH_Receptor->Contraction Stimulates This compound This compound This compound->M_Receptor Antagonizes This compound->Contraction Direct Relaxation (Musculotropic)

Dual mechanism of action of this compound.

Alverine Citrate acts directly on the smooth muscle, causing it to relax. Its mechanism is not fully elucidated but is believed to involve:

  • Calcium Channel Blockade: Alverine citrate is thought to inhibit the influx of calcium into smooth muscle cells. Calcium ions are essential for muscle contraction, and by blocking their entry, alverine citrate reduces muscle excitability and spasms.

  • 5-HT1A Receptor Antagonism: It may also act as an antagonist at 5-HT1A receptors, which could contribute to a reduction in visceral hypersensitivity.

Alverine_Mechanism cluster_extracellular Extracellular Space cluster_muscle Smooth Muscle Cell Ca2+ Ca²⁺ Ca_Channel Voltage-gated Ca²⁺ Channel Ca2+->Ca_Channel Influx 5HT Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor 5HT->5HT1A_Receptor Binds Intracellular_Ca Intracellular Ca²⁺ Ca_Channel->Intracellular_Ca Contraction Contraction Intracellular_Ca->Contraction Stimulates Hypersensitivity Hypersensitivity 5HT1A_Receptor->Hypersensitivity Mediates Alverine Citrate Alverine Citrate Alverine Citrate->Ca_Channel Blocks Alverine Citrate->5HT1A_Receptor Antagonizes

Proposed mechanisms of action of Alverine Citrate.

Experimental Protocols

The assessment of side effect profiles in clinical trials for both this compound and alverine citrate generally follows standard protocols for safety and tolerability evaluation.

This compound Clinical Trial Methodology for Adverse Event Assessment

  • Study Design: Double-blind, placebo-controlled, randomized trials are the standard.

  • Patient Population: Typically includes patients diagnosed with irritable bowel syndrome based on established criteria (e.g., Rome criteria).

  • Data Collection: Adverse events are systematically collected at each study visit. This is often done through a combination of spontaneous reporting by the patient and direct questioning by the investigator using a standardized questionnaire or checklist. The questionnaire typically covers common anticholinergic side effects.

  • Assessment: For each reported adverse event, the investigator records the severity (e.g., mild, moderate, severe), duration, and their assessment of the relationship between the event and the study drug (e.g., related, possibly related, not related).

  • Analysis: The incidence of each adverse event is calculated for both the this compound and placebo groups and compared for statistical significance.

Dicyclomine_AE_Workflow Patient_Recruitment Patient Recruitment (IBS Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Dicyclomine_Group This compound Treatment Group Randomization->Dicyclomine_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group AE_Monitoring Adverse Event Monitoring (Spontaneous Reports & Questionnaires) Dicyclomine_Group->AE_Monitoring Placebo_Group->AE_Monitoring AE_Assessment Investigator Assessment (Severity, Causality) AE_Monitoring->AE_Assessment Data_Analysis Data Analysis (Incidence & Comparison) AE_Assessment->Data_Analysis

Workflow for adverse event assessment in this compound clinical trials.

Alverine Citrate Clinical Trial Methodology for Safety Assessment

The methodologies for assessing the safety of alverine citrate in clinical trials are similar to those for this compound, emphasizing the recording and analysis of treatment-emergent adverse events.

  • Study Design: Double-blind, randomized, placebo-controlled studies are employed.

  • Patient Population: Patients with IBS meeting specific diagnostic criteria (e.g., Rome III) are enrolled.

  • Data Collection: Treatment-emergent adverse events (TEAEs) are recorded throughout the study period. This includes any new adverse events or the worsening of pre-existing conditions. Data is collected through patient diaries and at scheduled study visits.

  • Assessment: Investigators assess the intensity and causality of all reported adverse events in relation to the study medication.

  • Analysis: The frequency and nature of TEAEs are compared between the alverine citrate and placebo groups.

Conclusion

This compound and alverine citrate, while both effective antispasmodics, present distinct side effect profiles rooted in their differing pharmacological mechanisms. This compound's dual action, particularly its anticholinergic component, leads to a higher incidence of well-defined side effects such as dry mouth, dizziness, and blurred vision. In contrast, alverine citrate's direct action on smooth muscle appears to be associated with a side effect profile that is often comparable to placebo, though more robust quantitative data from monotherapy trials would be beneficial for a direct comparison. For researchers and drug development professionals, these differences underscore the importance of mechanism-based drug design to optimize therapeutic efficacy while minimizing adverse events in the treatment of functional gastrointestinal disorders. Future head-to-head clinical trials with standardized adverse event reporting would be invaluable in providing a more definitive comparative safety assessment.

References

Dicyclomine vs. Atropine: An In Vitro Potency Comparison at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of Dicyclomine (B1218976) and Atropine (B194438), two commonly referenced muscarinic receptor antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate agent for their studies.

Executive Summary

Atropine generally exhibits a higher and more uniform binding affinity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) compared to this compound. This compound demonstrates a notable selectivity, with a significantly higher affinity for the M1 receptor subtype over the M2 subtype. This selectivity may be advantageous in studies where the specific targeting of M1 receptors is desired. Functional assays on isolated guinea pig ileum, a tissue rich in M2 and M3 receptors, indicate that atropine is a more potent antagonist of acetylcholine-induced contractions than this compound.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki in nM) and functional potencies (pA2) of this compound and atropine at muscarinic receptors. Lower Ki values indicate higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater functional potency.

Receptor Subtype This compound (Ki, nM) Atropine (Ki, nM) Atropine (IC50, nM) Functional Potency (pA2)
M1 5.1[1]1.27 ± 0.362.22 ± 0.60This compound: 9.13 (guinea pig ileum)[2]
M2 54.6[1]3.24 ± 1.164.32 ± 1.63Atropine: 9.93 ± 0.04 (guinea pig ileum)[3]
M3 Data not available2.21 ± 0.534.16 ± 1.04This compound: 9.39 ± 0.12 (guinea pig ileum)[3]
M4 Data not available0.77 ± 0.432.38 ± 1.07Atropine: 9.59 ± 0.022 (goat ileum)
M5 Data not available2.84 ± 0.843.39 ± 1.16This compound: 8.92 ± 0.237 (goat ileum)

Note: Data for atropine Ki and IC50 values are from a single source for direct comparison. Data for this compound is compiled from multiple sources and may reflect different experimental conditions.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of unlabelled ligands, such as this compound and atropine, to muscarinic receptors using a radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS).

1. Membrane Preparation:

  • Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Setup:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • 150 µL of the membrane preparation (containing a specific amount of protein).

    • 50 µL of the competing unlabeled ligand (this compound or atropine) at various concentrations or buffer for total binding. For determining non-specific binding, a high concentration of a known antagonist like atropine (e.g., 1-10 µM) is used.

    • 50 µL of [3H]-NMS at a concentration near its Kd.

3. Incubation:

  • The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

4. Harvesting:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

  • The filter mat is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Muscarinic Receptor Signaling Pathway

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response_q Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response_q M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits Cellular_Response_i Cellular Response (e.g., decreased heart rate) Gi->Cellular_Response_i cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells/tissue expressing muscarinic receptors) Incubation 4. Incubate (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand (e.g., [3H]-NMS) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Competitor (this compound or Atropine) Serial Dilutions Competitor_Prep->Incubation Filtration 5. Filter & Wash (Separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Measure bound radioactivity) Filtration->Counting Analysis 7. Analyze Data (Calculate IC50 and Ki values) Counting->Analysis

Caption: Workflow for a competitive binding assay.

References

Reproducibility of Dicyclomine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reproducibility of Dicyclomine's effects based on published studies. The following sections detail the available quantitative data, experimental protocols, and a visual representation of its mechanism of action and clinical trial workflows.

This compound (B1218976) is an antispasmodic drug primarily used to treat functional bowel disorders such as Irritable Bowel Syndrome (IBS).[1] Its efficacy is attributed to a dual mechanism of action: a direct relaxant effect on smooth muscle (musculotropic) and an anticholinergic (antimuscarinic) effect at acetylcholine (B1216132) receptor sites.[2][3] While it has been in clinical use for decades, the reproducibility of its effects is a subject of scrutiny due to a limited number of recent, high-quality clinical trials.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from published clinical and pharmacokinetic studies on this compound.

Table 1: Clinical Efficacy of this compound in Irritable Bowel Syndrome (IBS)
Study (Year)ComparatorDosageDurationPrimary OutcomeResultAdverse Events
Page et al. (1981)Placebo40 mg, four times daily2 weeksPhysician's Global Assessment (pain, tenderness, bowel habits, overall condition)67% of patients on this compound showed improvement vs. 41% on placebo (statistically significant).69% on this compound reported one or more adverse reactions (primarily dry mouth, dizziness, blurred vision) vs. 16% on placebo.
FDA Drug Label DataPlacebo160 mg daily (40 mg, four times daily)Not SpecifiedFavorable clinical response in functional bowel/irritable bowel syndrome82% of patients on this compound demonstrated a favorable response compared to 55% on placebo (p<0.05).61% of patients reported typically anticholinergic side effects.
Grillage et al. (1990)Mebeverine10 mg, three times a day8 weeksClinical global improvementNo statistically significant difference between this compound and Mebeverine. The Mebeverine group experienced fewer pain attacks (P=0.05).39% of the this compound group experienced adverse reactions (nausea, diarrhea, agitation) vs. 13% of the Mebeverine group.
Table 2: Pharmacokinetic Properties of this compound
ParameterValueSource
Absorption Rapidly absorbed after oral administration.
Time to Peak Plasma Concentration (Tmax) 60 to 90 minutes.
Volume of Distribution (Vd) Approximately 3.65 L/kg for a 20 mg oral dose, suggesting extensive tissue distribution.
Plasma Elimination Half-Life Approximately 1.8 hours (initial phase). A secondary phase of elimination has a longer half-life.
Metabolism Not well studied.
Excretion Primarily via urine (79.5% of the dose). A smaller portion is excreted in the feces (8.4%).

Experimental Protocols

Clinical Trial Methodology: Page et al. (1981)

This study is a cornerstone of the clinical evidence for this compound's efficacy in IBS and is frequently cited in subsequent reviews and meta-analyses.

  • Study Design: A double-blind, placebo-controlled, randomized trial.

  • Patient Population: An ambulatory population with recent diagnoses of Irritable Bowel Syndrome. A total of 97 patients aged 18 to 65 years were included.

  • Intervention: this compound hydrochloride at a dose of 40 mg administered four times a day.

  • Comparator: Placebo.

  • Duration of Treatment: 2 weeks.

  • Outcome Measures:

    • Physicians' global evaluation of treatment.

    • Patients' self-evaluation of treatment.

    • Patients' evaluation of the duration of abdominal pain.

  • Key Findings: The study concluded that over a 2-week period, this compound was superior to placebo in improving the overall condition of the patient, decreasing abdominal pain and tenderness, and improving bowel habits.

Pharmacokinetic Study Protocol

Details from a bioequivalence study provide insight into the methodology for assessing this compound's pharmacokinetics.

  • Study Design: An open-label, randomized, two-way crossover bioequivalence study.

  • Subjects: Healthy male volunteers, 18-45 years of age, within 15% of their ideal body weight.

  • Exclusion Criteria: History of significant cardiovascular, pulmonary, hepatic, renal, hematologic, gastrointestinal, endocrine, immunologic, dermatologic, neurologic, or psychiatric disease.

  • Drug Administration: A single oral dose of this compound hydrochloride.

  • Blood Sampling: Blood samples were collected in Vacutainers containing EDTA before dosing and at multiple time points up to 24 hours after dosing (0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours). Due to the light sensitivity of this compound, samples were processed under conditions that minimized UV light exposure.

  • Analytical Method: Plasma concentrations of this compound were measured using a validated analytical method.

Visualizations

This compound's Dual Mechanism of Action

This compound exerts its effects on gastrointestinal smooth muscle through two primary pathways. It acts as an antagonist at muscarinic acetylcholine receptors (an anticholinergic effect) and also has a direct relaxant effect on the muscle tissue (a musculotropic effect).

Dicyclomine_Mechanism cluster_0 Cholinergic Pathway cluster_1 Direct Spasmogen Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (on Smooth Muscle) Acetylcholine->Muscarinic_Receptor Binds to Contraction_Cholinergic Smooth Muscle Contraction Muscarinic_Receptor->Contraction_Cholinergic Bradykinin_Histamine Bradykinin / Histamine Smooth_Muscle_Cell Smooth Muscle Cell Bradykinin_Histamine->Smooth_Muscle_Cell Acts on Contraction_Direct Smooth Muscle Contraction Smooth_Muscle_Cell->Contraction_Direct This compound This compound This compound->Muscarinic_Receptor Antagonizes (Anticholinergic Effect) This compound->Smooth_Muscle_Cell Directly Relaxes (Musculotropic Effect)

Caption: Dual mechanism of this compound action.

Experimental Workflow of a this compound Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of this compound for IBS, based on the protocol described by Page et al. (1981).

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (IBS Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Dicyclomine_Group This compound Treatment (40mg, 4x daily) Randomization->Dicyclomine_Group Placebo_Group Placebo Treatment Randomization->Placebo_Group Treatment_Period 2-Week Treatment Period Dicyclomine_Group->Treatment_Period Placebo_Group->Treatment_Period Outcome_Assessment Outcome Assessment (Physician & Patient Evaluations) Treatment_Period->Outcome_Assessment Data_Analysis Data Analysis (Comparison of Groups) Outcome_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Dicyclomine in the Management of Irritable Bowel Syndrome: A Meta-Analysis and Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical trials involving dicyclomine (B1218976) for the treatment of Irritable Bowel Syndrome (IBS). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and study designs.

This compound, an anticholinergic and antispasmodic agent, has long been a therapeutic option for managing the symptoms of Irritable Bowel Syndrome (IBS). Its efficacy, however, is primarily supported by older clinical trials, and a clear understanding of its performance relative to a growing landscape of alternative treatments is crucial for informed clinical and drug development decisions. This guide synthesizes available evidence from meta-analyses and pivotal clinical trials to provide a comparative assessment of this compound.

This compound: Efficacy and Safety Profile

A 2012 systematic review and meta-analysis that included 18 randomized controlled trials (RCTs) on various antispasmodic agents, including the sole RCT on this compound by Page et al. (1981), demonstrated that antispasmodics as a class are more effective than placebo for the global improvement of IBS symptoms.[1] The pooled odds ratio (OR) for global improvement was 1.559 (95% Confidence Interval [CI] 1.33 to 1.83).[1] Another meta-analysis focusing on smooth muscle relaxants found a pooled OR of 2.13 (95% CI: 1.77, 2.58) for global symptom improvement compared to placebo.

The cornerstone of this compound's evidence base is a 1981 double-blind, randomized controlled trial by Page et al.[1][2] In this study, this compound administered at 40 mg four times a day was found to be superior to placebo in improving the overall condition of patients with IBS, as well as decreasing abdominal pain and tenderness and improving bowel habits.[2] A favorable clinical response was observed in 82% of patients treated with this compound compared to 55% with placebo. Another source cites a 67% improvement in the treatment group versus 41% in the placebo group based on the Physicians' Global Assessment.

However, the anticholinergic properties of this compound contribute to a notable incidence of adverse effects. In the Page et al. trial, 69% of patients receiving this compound reported one or more adverse reactions, compared to 16% in the placebo group. The most common side effects are dry mouth, dizziness, and blurred vision. A pooled estimate for adverse events across multiple antispasmodic trials showed an OR of 0.738 favoring placebo (95% CI 0.55 to 0.98), indicating a higher risk of adverse events with active treatment.

Comparative Analysis with Alternative IBS Therapies

The therapeutic landscape for IBS has evolved significantly since the pivotal trials on this compound. A comparison with other commonly used and newer agents is essential for a complete understanding of its place in therapy.

Other Antispasmodics: Hyoscyamine (B1674123)

Hyoscyamine, another anticholinergic agent, is also used for IBS. While direct comparative meta-analyses with this compound are scarce, one small crossover study showed that hyoscyamine did not produce a statistically significant improvement in IBS symptoms, including pain, compared to placebo. Some sources suggest hyoscyamine may be useful for infrequent but severe episodes of pain, while this compound is more suited for daily, postprandial symptoms.

Tricyclic Antidepressants (TCAs): Amitriptyline (B1667244)

Low-dose tricyclic antidepressants are a common treatment for IBS, particularly for managing abdominal pain. A meta-analysis of seven randomized controlled trials of TCAs for IBS reported a pooled relative risk for clinical improvement of 1.93 (95% CI: 1.44 to 2.6) compared to placebo. A more recent meta-analysis on amitriptyline specifically found an odds ratio of 5.30 (95% CI, 2.47 to 11.39) for treatment response. In a large-scale primary care-based RCT, low-dose amitriptyline resulted in a response rate of 59.3% for global symptom relief at 12 months, compared to 46.7% for placebo.

5-HT3 Receptor Antagonists: Alosetron (B1665255)

For diarrhea-predominant IBS (IBS-D), the 5-HT3 receptor antagonist alosetron has demonstrated efficacy. A meta-analysis of six high-quality RCTs showed a pooled odds ratio of 1.81 (95% CI 1.57-2.10) for adequate relief of pain or global symptom improvement with alosetron compared to placebo. In one trial, 76% of patients treated with alosetron were global improvement responders at 12 weeks, versus 44% with placebo. However, alosetron is associated with a risk of constipation and, rarely, ischemic colitis.

Chloride Channel Activators: Lubiprostone (B194865)

For constipation-predominant IBS (IBS-C), lubiprostone, a chloride channel activator, is an established treatment. In a pooled analysis of two phase 3 trials, the response rate for a composite endpoint of improved pain and stool frequency was significantly higher with lubiprostone (26.3%) compared to placebo (15.3%). Another analysis showed that 35.1% of patients treated with lubiprostone experienced a 30% or greater reduction in abdominal pain from baseline. The most common side effect is nausea.

Quantitative Data Summary

Treatment ClassDrugPrimary OutcomeOdds Ratio (95% CI) / Response RateAdverse Events
Antispasmodics This compound (as part of class)Global Symptom ImprovementOR: 1.559 (1.33-1.83)69% vs 16% placebo (in pivotal trial)
Favorable Clinical Response82% vs 55% placeboDry mouth, dizziness, blurred vision
HyoscyamineGlobal Symptom ImprovementNot statistically significant vs placeboAnticholinergic side effects
Tricyclic Antidepressants AmitriptylineTreatment ResponseOR: 5.30 (2.47-11.39)Dry mouth, constipation
Global Symptom Relief59.3% vs 46.7% placebo (at 12 months)
5-HT3 Antagonists AlosetronAdequate Relief of Pain/Global SymptomsOR: 1.81 (1.57-2.10)Constipation (up to 28%)
Global Improvement Responders76% vs 44% placebo (at 12 weeks)Ischemic colitis (rare)
Chloride Channel Activators LubiprostoneComposite (Pain & Stool Frequency)26.3% vs 15.3% placeboNausea
Abdominal Pain Reduction (≥30%)35.1% vs placebo

Experimental Protocols

This compound: Page et al. (1981)
  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Patient Population: 97 ambulatory patients (aged 18-65) with a recent diagnosis of IBS.

  • Intervention: this compound hydrochloride 40 mg four times daily.

  • Control: Placebo.

  • Duration: 2 weeks.

  • Primary Outcome Measures:

    • Physicians' global evaluation of treatment (pain, tenderness, bowel habits, overall condition).

    • Patients' self-evaluation of treatment.

    • Patients' evaluation of the duration of abdominal pain.

  • Key Findings: this compound was superior to placebo in the physicians' global assessment.

Amitriptyline: ATLANTIS Trial (Ford et al.)
  • Study Design: Multicenter, double-blind, placebo-controlled, phase 3 randomized trial.

  • Patient Population: Adults with IBS in a primary care setting who had not responded to first-line treatments.

  • Intervention: Low-dose amitriptyline (10-30 mg) titrated based on symptoms.

  • Control: Placebo.

  • Duration: 6 months.

  • Primary Outcome Measure: Change in the IBS Symptom Severity Score (IBS-SSS).

  • Key Findings: Amitriptyline was superior to placebo in reducing IBS-SSS at 6 months.

Alosetron: Lembo et al. (2004)
  • Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.

  • Patient Population: Women with severe, chronic diarrhea-predominant IBS.

  • Intervention: Alosetron 1 mg twice daily.

  • Control: Placebo.

  • Duration: 12 weeks.

  • Primary Outcome Measure: Percentage of days with satisfactory control of bowel urgency.

  • Secondary Outcome: Response rate on the IBS Global Improvement Scale (GIS).

  • Key Findings: Alosetron was significantly more effective than placebo in controlling bowel urgency and improving global IBS symptoms.

Lubiprostone: Pooled Analysis of Phase 3 Trials
  • Study Design: Pooled analysis of two 12-week, randomized, double-blind, placebo-controlled phase 3 trials.

  • Patient Population: Patients with IBS-C meeting Rome II criteria.

  • Intervention: Lubiprostone 8 mcg twice daily.

  • Control: Placebo.

  • Duration: 12 weeks.

  • Primary Outcome Measure (post-hoc analysis): Composite endpoint of ≥30% reduction in abdominal pain and an increase of ≥1 spontaneous bowel movement per week for at least 6 of the 12 weeks.

  • Key Findings: Lubiprostone was significantly more effective than placebo for the composite endpoint.

Visualizations

This compound Signaling Pathway

Caption: this compound's anticholinergic mechanism of action.

Meta-Analysis Workflow

Meta_Analysis_Workflow Start Identification of Studies Screening Screening of Titles and Abstracts Start->Screening Eligibility Full-text Article Assessment for Eligibility Screening->Eligibility Inclusion Inclusion in Meta-Analysis Eligibility->Inclusion DataExtraction Data Extraction and Quality Assessment Inclusion->DataExtraction Analysis Statistical Analysis (e.g., Odds Ratio) DataExtraction->Analysis Results Summary of Findings Analysis->Results

Caption: A generalized workflow for a systematic review and meta-analysis.

Conclusion

The available evidence, largely from older studies and broader meta-analyses of antispasmodics, suggests that this compound is more effective than placebo for the global improvement of IBS symptoms. However, its use is associated with a significant rate of anticholinergic side effects. Newer agents, such as low-dose tricyclic antidepressants, alosetron for IBS-D, and lubiprostone for IBS-C, have demonstrated efficacy in more recent and robust clinical trials, often with more favorable side effect profiles or targeted mechanisms of action. For drug development professionals, the limitations of the existing data for this compound highlight the need for modern, well-designed, head-to-head comparative efficacy trials to definitively establish its place in the current IBS treatment paradigm. Researchers should focus on identifying patient subgroups who may derive the most benefit from this compound's dual mechanism of action.

References

Safety Operating Guide

Navigating the Safe Disposal of Dicyclomine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of dicyclomine (B1218976) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to minimize environmental impact and maintain regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Core Principles of this compound Disposal

The primary directive for this compound waste, as outlined in its Safety Data Sheets (SDS), is to avoid disposal into sewer systems.[1] All disposal practices must comply with local, regional, national, and international regulations.[1][2] For laboratory settings, this typically involves treating this compound waste as chemical waste to be managed by a licensed disposal contractor.

Quantitative Data on this compound Disposal

Specific quantitative limits for this compound disposal, such as concentration thresholds for hazardous waste classification, are not widely available in public documentation. Disposal regulations are primarily guided by the Resource Conservation and Recovery Act (RCRA) in the United States, which categorizes hazardous waste based on specific lists (P and U lists) and characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3][4] this compound is not explicitly listed as a P- or U-listed hazardous waste. Therefore, its classification as hazardous waste would depend on whether it exhibits any of the hazardous characteristics.

ParameterValueSource
RCRA Hazardous Waste Classification Not explicitly listed. Determination depends on characteristic hazardous waste criteria (ignitability, corrosivity, reactivity, toxicity).
Aquatic Toxicity Data not established or not available.

Spill Management and Personal Protective Equipment (PPE)

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: For spills that may generate dust or aerosols, use a NIOSH-approved respirator.

  • Lab Coat: A standard lab coat should be worn to protect street clothing.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, vermiculite, or diatomaceous earth.

  • Collection: Carefully scoop the absorbed material into a designated, labeled waste container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected waste from the spill cleanup should be disposed of as hazardous or chemical waste through a licensed contractor.

Experimental Protocol: Forced Degradation Studies of this compound

Understanding the stability of this compound under various conditions is crucial for developing appropriate disposal and potential treatment methodologies. The following is a summary of a forced degradation study protocol.

Objective: To assess the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Methodology:

  • Acid Hydrolysis:

    • Expose a solution of this compound to 0.1N hydrochloric acid (HCl).

    • Maintain the solution at room temperature for 6 hours.

    • Analyze the resulting solution to determine the percentage of degradation.

    • Result: Approximately 31.49% degradation was observed.

  • Base Hydrolysis:

    • Expose a solution of this compound to 0.1N sodium hydroxide (B78521) (NaOH).

    • Maintain the solution at room temperature for 6 hours.

    • Analyze the resulting solution to determine the percentage of degradation.

    • Result: Approximately 13.61% degradation was observed.

  • Oxidative Degradation:

    • Expose a solution of this compound to 3% hydrogen peroxide (H₂O₂).

    • Maintain the solution at room temperature for 4 hours.

    • Analyze the resulting solution to determine the percentage of degradation.

    • Result: Approximately 31.06% degradation was observed.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV radiation.

    • Maintain the solution at room temperature for 6 hours.

    • Analyze the resulting solution to determine the percentage of degradation.

    • Result: Approximately 42.36% degradation was observed.

  • Thermal Degradation:

    • Heat a solution of this compound at 60°C for 6 hours.

    • Analyze the resulting solution to determine the percentage of degradation.

    • Result: Approximately 49.72% degradation was observed.

Analysis: The extent of degradation in each condition is typically quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dicyclomine_Disposal_Workflow start This compound Waste Generated (Unused, Expired, Contaminated) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Procedure: 1. Wear appropriate PPE. 2. Contain with inert absorbent. 3. Collect in a labeled waste container. is_spill->spill_procedure Yes assess_waste Assess Waste Stream is_spill->assess_waste No spill_procedure->assess_waste is_rcra_hazardous Does it meet RCRA criteria for hazardous waste (ignitable, corrosive, reactive, toxic)? assess_waste->is_rcra_hazardous non_hazardous_waste Manage as Non-Hazardous Chemical Waste is_rcra_hazardous->non_hazardous_waste No hazardous_waste Manage as RCRA Hazardous Waste is_rcra_hazardous->hazardous_waste Yes segregate_waste Segregate from other waste streams in a designated, labeled, and sealed container. non_hazardous_waste->segregate_waste hazardous_waste->segregate_waste licensed_disposal Arrange for disposal by a licensed hazardous waste contractor. segregate_waste->licensed_disposal documentation Maintain all disposal records for regulatory compliance. licensed_disposal->documentation

This compound Disposal Workflow Diagram

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Essential Safety and Operational Guide for Handling Dicyclomine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dicyclomine. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound hydrochloride is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Classification GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure and ensure personal safety during the handling of this compound. The use of PPE is essential to prevent skin and eye contact, as well as inhalation of dust or particulates.

Protection Type Required PPE Specifications and Best Practices
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. An accessible eye wash station should be nearby.
Hand Protection Protective glovesWear impervious, fire/flame resistant gloves. For hazardous drugs, OSHA recommends wearing two pairs of gloves.
Body Protection Protective, disposable gown or impervious clothingA lab coat, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.
Respiratory Protection Suitable respiratorUse a NIOSH/MSHA approved respirator if there is a risk of generating dust or if airborne concentrations exceed recommended limits. Workplace risk assessments should be conducted to determine the necessity of respirator usage.

Operational Plan: Handling and Storage

Safe Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended.

  • Procedural Controls: Avoid creating or spreading dust. Do not eat, drink, or smoke in areas where this compound is handled.

  • Hygiene Measures: Wash hands thoroughly after handling the substance. Avoid all contact with skin, eyes, or clothing. Remove contaminated clothing before entering eating areas.

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed and sealed until ready for use.

  • Protect from direct sunlight and excessive heat. The recommended storage temperature is 20° to 25°C (68°F to 77°F).

Accidental Release and First-Aid Measures

Spill Cleanup:

  • For small spills, collect the material and transfer it to a closed waste container for disposal.

  • For larger spills, after absorption with an inert material, sweep up the spillage and place it in a labeled, sealed container for proper disposal, avoiding dust generation.

  • Ensure adequate ventilation during cleanup.

First-Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, occasionally lifting the upper and lower eyelids. If symptoms persist, consult a doctor.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.

  • Ingestion: If swallowed, rinse the mouth with water and immediately call a doctor or poison control center. Do not induce vomiting unless directed by medical personnel.

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment ppe_don 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_don Proceed handling 3. Handle this compound in Well-Ventilated Area ppe_don->handling Proceed avoid_dust 4. Avoid Dust Generation and Contact handling->avoid_dust ppe_doff 5. Doff PPE Correctly avoid_dust->ppe_doff Task Complete hygiene 6. Wash Hands Thoroughly ppe_doff->hygiene disposal 7. Dispose of Waste in Sealed, Labeled Container hygiene->disposal Final Step

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Unused or expired this compound should be disposed of properly to prevent environmental contamination and accidental exposure.

  • General Guidance: The preferred method for disposing of unused medicines is through a drug take-back program.

  • Disposal in Trash (if take-back is not available):

    • Remove the this compound from its original container. Do not crush tablets or capsules.

    • Mix the medicine with an unappealing substance such as dirt, kitty litter, or used coffee grounds. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed plastic bag or other container that will not leak.

    • Throw the container in your household trash.

    • Before recycling or discarding the original container, scratch out all personal information from the prescription label.

  • Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as it is not on the FDA's flush list.

  • Contaminated Materials: All contaminated PPE and cleaning materials should be collected in a sealed, labeled container for proper disposal as pharmaceutical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclomine
Reactant of Route 2
Reactant of Route 2
Dicyclomine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.